8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Beschreibung
BenchChem offers high-quality 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWNHANBOLYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride basic properties
An In-Depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride: Properties, Synthesis, and Applications
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals and natural products with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Due to a notable scarcity of direct experimental data for this particular salt in published literature, this document consolidates available information on the parent THQ moiety and related analogues. It combines this with expert analysis based on fundamental chemical principles to project the physicochemical properties, analytical characteristics, and safe handling procedures for the target compound. This paper will address plausible synthetic routes, expected spectroscopic signatures, and potential therapeutic applications, serving as a vital resource for researchers in chemical synthesis and drug discovery. A clear distinction is also made between the title compound and its commonly confused isomer, 8-Chloro-1,2,3,4-tetrahydroiso quinoline.
The Tetrahydroquinoline Scaffold: A Cornerstone in Medicinal Chemistry
The tetrahydroquinoline nucleus is a foundational heterocyclic motif in drug discovery, recognized for its presence in compounds exhibiting anticancer, antimalarial, anti-HIV, and neuroprotective properties.[1][2][3][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.
It is critical to distinguish the quinoline ring system from its isoquinoline isomer. The defining difference lies in the position of the nitrogen atom within the heterocyclic ring relative to the fused benzene ring. In quinoline, the nitrogen is at position 1; in isoquinoline, it is at position 2. This seemingly minor structural variance leads to significant differences in chemical reactivity, physical properties, and biological activity.
Caption: Core structures of Quinoline and Isoquinoline and their reduced forms.
Physicochemical Properties
Direct experimental data for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is limited. The following table summarizes calculated properties and values extrapolated from the free base and parent compounds.
| Property | Value / Expected Value | Source / Justification |
| IUPAC Name | 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride | --- |
| CAS Number | Not explicitly found for hydrochloride salt. Free base is 90562-35-9. | [5] |
| Molecular Formula | C₉H₁₁Cl₂N | Calculated |
| Molecular Weight | 204.09 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Hydrochloride salts of amines are typically crystalline solids. |
| Melting Point | Not available. | --- |
| Boiling Point | > 251 °C (for parent compound) | [6] |
| Solubility | Expected to be soluble in water, methanol, and ethanol. | The hydrochloride salt form increases polarity and solubility in protic solvents compared to the free base. |
| Stability | Stable under recommended storage conditions. May be sensitive to light and air over long periods. | General stability for aromatic amines and hydrochloride salts. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon). | Based on safety guidelines for related compounds. |
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
The most direct and industrially common method for synthesizing tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.[6] This approach offers high yields and selectivity for the reduction of the nitrogen-containing ring while preserving the benzene ring.
The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride can be logically proposed as a two-step process:
-
Reduction of 8-Chloroquinoline: The aromatic 8-chloroquinoline is reduced, typically via catalytic hydrogenation. This reaction selectively saturates the pyridine ring of the quinoline system.
-
Causality: A heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is employed because it efficiently facilitates the addition of hydrogen across the double bonds of the N-heterocycle under moderate pressure and temperature, without cleaving the C-Cl bond on the aromatic ring.
-
-
Salt Formation: The resulting free base, 8-Chloro-1,2,3,4-tetrahydroquinoline, is a secondary amine. It is then treated with hydrochloric acid (HCl), often as a solution in a non-polar solvent like diethyl ether or dioxane, to precipitate the stable hydrochloride salt.
-
Causality: This acid-base reaction protonates the basic nitrogen atom, forming the ammonium chloride salt. This process is often used to improve the stability, handling, and solubility (in polar solvents) of the amine.
-
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Predictive)
This protocol is a generalized procedure based on established methods for quinoline reduction.[7]
-
Setup: To a hydrogenation vessel, add 8-chloroquinoline (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of a hydrogenation catalyst (e.g., 10% Pd/C) under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases (monitored by a pressure gauge).
-
Workup (Free Base): Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude 8-Chloro-1,2,3,4-tetrahydroquinoline free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether). While stirring, add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride as a solid.
Analytical Characterization (Expected Signatures)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions.
-
Aromatic Region (~6.5-7.5 ppm): Three protons on the benzene ring will appear as a multiplet system, with chemical shifts influenced by the electron-withdrawing chlorine atom.
-
Aliphatic Region (~1.8-3.5 ppm): The three methylene groups (-CH₂-) at positions 2, 3, and 4 will give rise to complex multiplets. The protons at C2 and C4, being adjacent to the nitrogen, will be the most deshielded.
-
Amine Proton (~4.0-5.0 ppm, broad): A broad singlet corresponding to the N-H proton. In the hydrochloride salt, this proton (now N⁺H₂) may be shifted further downfield and could be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should show 9 distinct signals corresponding to the carbon skeleton. The carbon atom bearing the chlorine (C8) would be significantly shifted.
-
Mass Spectrometry (MS): When analyzing the free base (MW 167.63 g/mol ), the mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound.[5] The molecular ion peak (M⁺) will appear at m/z 167, and an (M+2)⁺ peak will be present at m/z 169 with approximately one-third the intensity of the M⁺ peak, which is diagnostic for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching (around 3300-3400 cm⁻¹ for the free base, broader for the salt), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).
Applications and Biological Relevance in Drug Discovery
While specific biological activities for 8-Chloro-1,2,3,4-tetrahydroquinoline are not well-documented, the broader class of substituted THQs is of immense interest to medicinal chemists.[3] They are key pharmacophores in drugs targeting a range of conditions:
-
Cardiovascular Disease: Certain THQ derivatives have been investigated for their antihypertensive properties.[1]
-
Oncology: The THQ scaffold is present in various compounds with demonstrated anti-cancer activity.[2][4]
-
Infectious Diseases: Analogues have shown promise as antimalarial, antiviral, and antibacterial agents.[1][2]
-
Neurodegenerative Disorders: The THQ core is being explored for the development of treatments for conditions like Alzheimer's disease.[1]
The introduction of a chlorine atom at the 8-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine can alter lipophilicity, metabolic stability, and engage in specific halogen bonding interactions with protein targets, making 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride a valuable building block for generating new chemical entities for screening libraries.
Safety and Handling
Based on data for the parent compound 1,2,3,4-tetrahydroquinoline and related chlorinated aromatic amines, 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride should be handled with care.[6]
-
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
The parent quinoline structure is associated with carcinogenic potential.[6]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash skin with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Fire & Spills:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Spills: Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
-
References
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Chemsrc. (2024). 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1. Chemsrc.com. [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Wikipedia. [Link]
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes.com. [Link]
-
ResearchGate. (2019). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. PubChem. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. IJPSR. [Link]
-
ResearchGate. (2013). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]
-
Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers Media S.A.. [Link]
-
PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
- Google Patents. (n.d.). Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.
-
Cenmed Enterprises. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Cenmed Enterprises. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a substituted heterocyclic compound with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, synthesis, physicochemical properties, and analytical characterization. Due to the limited availability of specific experimental data for this particular salt, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and practical resource.
Introduction and Chemical Structure
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroquinoline, a bicyclic scaffold prevalent in a wide array of biologically active compounds and synthetic pharmaceuticals. The introduction of a chlorine atom at the 8-position of the aromatic ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions. The hydrochloride salt form is typically employed to enhance the compound's solubility in aqueous media and improve its handling characteristics.
The core structure consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). This structural motif is a key component in various pharmaceuticals, including antiarrhythmic drugs, schistosomicides, and antiviral agents.
Chemical Structure of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride:
Synthesis and Purification
The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline typically involves the reduction of a corresponding quinoline precursor. A common and effective method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the quinoline ring system.
General Synthetic Approach: Catalytic Hydrogenation
The likely synthetic route to 8-Chloro-1,2,3,4-tetrahydroquinoline proceeds via the catalytic hydrogenation of 8-chloroquinoline. This reaction selectively reduces the nitrogen-containing heterocyclic ring while leaving the benzene ring intact.
Reaction Scheme:
8-Chloroquinoline + H₂ (in the presence of a catalyst) → 8-Chloro-1,2,3,4-tetrahydroquinoline
The choice of catalyst is crucial for achieving high yield and selectivity. Catalysts such as Palladium on carbon (Pd/C) are commonly employed for this type of transformation.
Experimental Protocol: A Representative Procedure
The following is a generalized, self-validating protocol for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline, based on established methods for similar compounds.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 8-chloroquinoline in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-500 psi). The reaction is then stirred at a controlled temperature (e.g., room temperature to 80°C) until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 8-Chloro-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Formation of the Hydrochloride Salt
To prepare the hydrochloride salt, the purified 8-Chloro-1,2,3,4-tetrahydroquinoline free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same solvent is then added dropwise with stirring. The resulting precipitate of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Physicochemical and Spectroscopic Properties
Due to the scarcity of specific data for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, the following table includes predicted properties and data from the closely related and more extensively studied isomer, 8-Chloro-1,2,3,4-tetrahydroisoquinoline, for comparative purposes.
| Property | 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride (Predicted/Inferred) | 8-Chloro-1,2,3,4-tetrahydroisoquinoline (for comparison) |
| Molecular Formula | C₉H₁₁Cl₂N | C₉H₁₀ClN |
| Molecular Weight | 204.10 g/mol | 167.63 g/mol |
| Appearance | White to off-white solid | Liquid |
| Boiling Point | Not available | 276.5 ± 40.0 °C at 760 mmHg |
| Storage | Store at 2-8°C, under an inert atmosphere, protected from moisture | 2-8°C |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorinated benzene ring and the aliphatic protons of the saturated piperidine ring. The presence of the hydrochloride salt may cause a downfield shift of the N-H proton signal, which may also exhibit broadening.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbon atom attached to the chlorine will show a characteristic chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (likely broadened due to the ammonium salt), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum of the free base (8-Chloro-1,2,3,4-tetrahydroquinoline) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine. The fragmentation pattern of tetrahydroquinolines is well-documented and can aid in structural confirmation.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Based on the safety data for the parent compound, 1,2,3,4-tetrahydroquinoline, and the isomeric 8-Chloro-1,2,3,4-tetrahydroisoquinoline, the following hazards should be considered:
-
Health Hazards: The compound may be harmful if swallowed, cause skin irritation, and serious eye irritation. It may also cause respiratory irritation.
-
Handling Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Potential Applications
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a wide range of biological activities. The introduction of a chlorine atom at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Potential areas of application for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride as a research chemical or intermediate include:
-
Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydroquinoline nucleus is found in compounds being investigated for use in the treatment of HIV and Alzheimer's disease.
-
Central Nervous System (CNS) Research: The related tetrahydroisoquinoline derivatives are utilized in research exploring dopamine and serotonin receptor interactions.
-
Chemical Synthesis: As an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Conclusion
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with significant potential for use in research and development, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its structure, likely synthetic pathways, and expected physicochemical and spectroscopic properties, drawing upon data from closely related compounds due to the limited specific information available. As with any chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into the specific properties and applications of this molecule is warranted to fully explore its potential.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General Workflow for Synthesis and Purification.
Analytical Workflow for Structural Confirmation
Caption: Analytical Workflow for Structural Confirmation.
References
-
MySkinRecipes. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12676-12708. [Link]
-
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
-
Chemsrc. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1. [Link]
-
NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]
-
PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis, 7(1), 25-41. [Link]
-
MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505. [Link]
-
ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
An In-depth Technical Guide to the Putative Mechanism of Action of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic heterocyclic compound belonging to the tetrahydroquinoline class. While the definitive mechanism of action for this specific molecule remains to be fully elucidated, emerging research on closely related analogs suggests a potential role as a modulator of nuclear receptor activity. This technical guide synthesizes the available preclinical evidence for the broader class of 1,2,3,4-tetrahydroquinoline derivatives, with a particular focus on the plausible hypothesis of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) inverse agonism. We will delve into the experimental data supporting this hypothesis, contrast it with the activities of its structural isomer, 8-Chloro-1,2,3,4-tetrahydroisoquinoline, and provide detailed experimental protocols for researchers seeking to further investigate its pharmacological profile.
Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Derivatives of this heterocyclic system have been explored for a multitude of therapeutic applications, demonstrating the chemical tractability and diverse pharmacological potential of this structural class.
It is crucial to distinguish 8-Chloro-1,2,3,4-tetrahydroquinoline from its isomeric counterpart, 8-Chloro-1,2,3,4-tetrahydroisoquinoline. While structurally similar, this seemingly minor change in the position of the nitrogen atom significantly alters the molecule's three-dimensional shape and electronic properties, leading to distinct biological activities. The tetrahydroisoquinoline analog is primarily investigated for its interactions with central nervous system targets, including dopamine and serotonin receptors, and its potential applications in neurological disorders such as Parkinson's disease and depression.[2] In contrast, the available, albeit limited, data for the tetrahydroquinoline scaffold points towards different molecular targets.
A Plausible Mechanism of Action: RORγ Inverse Agonism
Recent high-throughput screening and subsequent pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives have identified this class of compounds as novel inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ).[3] RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of T helper 17 (Th17) cells, and has emerged as a promising therapeutic target for autoimmune diseases and certain types of cancer, including prostate cancer.[3]
An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORγ, an inverse agonist would suppress the constitutive activity of the receptor, thereby inhibiting the transcription of its target genes.
Evidence from Preclinical Studies
A seminal study identified a series of 1,2,3,4-tetrahydroquinoline derivatives as potent and selective RORγ inverse agonists.[3] The key findings from this research provide the foundation for the hypothesized mechanism of action for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride:
-
Direct Binding: Thermal shift assays demonstrated direct binding of the tetrahydroquinoline scaffold to the RORγ ligand-binding domain.[3]
-
Transcriptional Repression: In cell-based reporter assays, these compounds effectively inhibited RORγ-mediated transcriptional activity.[3]
-
Selectivity: The derivatives displayed high selectivity for RORγ over other nuclear receptors.[3]
-
Anti-proliferative Effects: The lead compounds exhibited anti-proliferative activity in prostate cancer cell lines and suppressed tumor growth in a xenograft model.[3]
While 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride was not specifically evaluated in this study, its structural similarity to the active compounds strongly suggests it may share this mechanism of action. The chloro-substitution at the 8-position could influence the compound's potency, selectivity, and pharmacokinetic properties.
Proposed Signaling Pathway
The proposed mechanism of action involves the binding of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride to the ligand-binding pocket of RORγ, inducing a conformational change that promotes the recruitment of co-repressors and the dismissal of co-activators. This leads to the repression of RORγ target genes, such as those involved in Th17 cell differentiation and function.
Figure 1: Proposed signaling pathway for RORγ inverse agonism by 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a series of in vitro and cell-based assays are required. The following protocols provide a roadmap for researchers in this area.
RORγ Ligand Binding Assay (Thermal Shift Assay)
This assay determines the direct binding of the compound to the RORγ ligand-binding domain (LBD).
Methodology:
-
Protein Expression and Purification: Express and purify the recombinant human RORγ LBD.
-
Assay Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified RORγ LBD, a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and varying concentrations of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate and monitor the fluorescence.
-
Data Analysis: The melting temperature (Tm) of the protein will increase in the presence of a binding ligand. Plot the change in Tm (ΔTm) as a function of compound concentration to determine the binding affinity.
Figure 2: Workflow for the RORγ Thermal Shift Assay.
RORγ Reporter Gene Assay
This cell-based assay measures the ability of the compound to inhibit RORγ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with plasmids expressing the RORγ LBD fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: Treat the transfected cells with varying concentrations of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity indicates inverse agonism. Plot the percentage of inhibition as a function of compound concentration to determine the IC50 value.
Quantitative Data Summary
While specific quantitative data for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is not yet available, the following table summarizes the reported activity of a representative 1,2,3,4-tetrahydroquinoline derivative from the literature to provide a benchmark for future studies.[3]
| Assay | Compound | Result |
| RORγ Thermal Shift | Representative Tetrahydroquinoline | ΔTm = 12.5 °C |
| RORγ Reporter Gene | Representative Tetrahydroquinoline | IC50 = 25 nM |
| Prostate Cancer Cell Proliferation (22Rv1) | Representative Tetrahydroquinoline | IC50 = 1.5 µM |
Conclusion and Future Directions
The available evidence strongly suggests that the mechanism of action of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride may involve inverse agonism of RORγ. This hypothesis is supported by robust preclinical data on structurally related compounds. However, direct experimental validation is necessary to confirm this mechanism and to fully characterize the pharmacological profile of this specific molecule.
Future research should focus on:
-
Directly assessing the binding affinity and functional activity of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride at the RORγ receptor using the protocols outlined in this guide.
-
Evaluating its selectivity against a panel of other nuclear receptors and off-target proteins.
-
Investigating its efficacy in relevant in vivo models of autoimmune disease or cancer.
-
Exploring the structure-activity relationship of the 8-chloro substitution to guide the design of more potent and selective analogs.
By pursuing these avenues of research, the scientific community can fully elucidate the therapeutic potential of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and the broader class of tetrahydroquinoline-based RORγ modulators.
References
- PubChem. (n.d.). 1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information.
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (2024). Acta Pharmaceutica Sinica B. [Link][3]
-
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). MySkinRecipes. Retrieved from a valid URL.[2]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link][4][5][6]
Sources
- 1. echemi.com [echemi.com]
- 2. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride solubility data
An In-Depth Technical Guide to the Solubility Assessment of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Given the limited publicly available solubility data for this compound, this document emphasizes robust, replicable methodologies for generating this critical physicochemical parameter. The protocols outlined herein are grounded in established principles of pharmaceutical science and are designed to yield high-quality, reliable data essential for drug discovery and development.
Solubility, the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a cornerstone of pharmaceutical development. It profoundly influences a compound's bioavailability, manufacturability, and formulation. For ionizable molecules like quinoline derivatives, solubility is often intricately linked to the pH of the medium.[1][2][3] Poor aqueous solubility can be a significant hurdle, leading to challenges in formulation and potentially compromising therapeutic efficacy.[4] Therefore, a thorough understanding of the solubility profile of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a prerequisite for its advancement as a potential therapeutic agent.
This guide will detail the necessary steps to characterize both the kinetic and thermodynamic solubility of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, providing a clear path from initial qualitative assessments to precise quantitative measurements.
Physicochemical Properties and Safety Considerations
Before initiating any experimental work, it is imperative to be familiar with the known properties of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and the associated safety protocols.
Table 1: Physicochemical Properties of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
| Property | Value | Source |
| CAS Number | 1258639-57-4 | [5] |
| Molecular Formula | C₉H₁₁Cl₂N | [6] |
| Molecular Weight | 204.09 g/mol | [6] |
| Boiling Point | 310.1°C | [6] |
Safety and Handling:
Researchers must consult the Safety Data Sheet (SDS) for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride before handling. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Experimental Determination of Solubility
The determination of solubility can be approached from two perspectives: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock (e.g., DMSO).[9][10] It is a high-throughput method often used in early drug discovery.[10] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is considered the 'gold standard'.[11]
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide a rapid indication of the compound's solubility in various solvents and inform the design of quantitative experiments.
Protocol:
-
Add a small, visually estimated amount (e.g., 1-2 mg) of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride to 1 mL of the desired solvent in a clear glass vial.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
Record observations as "freely soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination: Kinetic Approach
The turbidimetric method is a common high-throughput technique for determining kinetic solubility.[12][13]
Protocol:
-
Prepare a 10 mM stock solution of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in 100% DMSO.[9]
-
In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values) to the wells.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration.
-
Perform serial dilutions to create a range of concentrations.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[14]
-
Measure the turbidity of each well using a nephelometer.[12]
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Caption: Workflow for kinetic solubility determination.
Quantitative Solubility Determination: Thermodynamic Approach
The shake-flask method is the most reliable for determining thermodynamic solubility.[11][15]
Protocol:
-
Add an excess amount of solid 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride to a known volume of the desired solvent (e.g., various buffers with pH ranging from 1.2 to 6.8, as per regulatory guidelines) in a sealed container.[16][17]
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.[19]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and separate the solid phase by centrifugation or filtration. Ensure the filter does not adsorb the compound.[15]
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
The measured concentration represents the thermodynamic solubility.
Caption: Workflow for thermodynamic solubility determination.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized manner.
Table 2: Example Data Table for Solubility of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
| Solvent/Buffer (pH) | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| 0.1 M HCl (pH 1.2) | 37 | Thermodynamic | ||
| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | ||
| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | ||
| Water | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Kinetic |
The solubility of ionizable compounds like 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is expected to be pH-dependent.[1][3] As a basic compound, its solubility will likely be higher at lower pH values where it is protonated.
Conclusion
This guide provides a robust framework for the systematic determination of the aqueous solubility of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The distinction between kinetic and thermodynamic solubility is crucial, and the choice of method should align with the stage of research.
References
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Not Provided. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
-
solubility experimental methods.pptx. Slideshare. [Link]
-
BCS Guideline for solubility and Dissolution.pptx. Slideshare. [Link]
-
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA). [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. WHO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride | 1258639-57-4 [chemicalbook.com]
- 6. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. enamine.net [enamine.net]
- 15. scispace.com [scispace.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Stability Profile of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Stability
In the landscape of drug discovery and development, the tetrahydroquinoline scaffold is a recurring motif, valued for its versatile pharmacophore. [1]The introduction of a chlorine atom at the 8-position and its formulation as a hydrochloride salt bestows specific physicochemical properties upon the molecule, 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Understanding the stability of this compound is not merely a regulatory formality but a cornerstone of robust scientific inquiry. An unstable compound can lead to misleading biological data and costly delays in development. This guide provides a comprehensive framework for elucidating the stability profile of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, moving from foundational principles to detailed experimental protocols. While specific degradation studies on this exact molecule are not extensively published, this document synthesizes information from related structures and established pharmaceutical stability testing guidelines to provide a predictive and practical approach.
Physicochemical Properties and Inherent Stability
The stability of a molecule is intrinsically linked to its structure and the environment it inhabits. For 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, several key features warrant consideration:
-
The Tetrahydroquinoline Core: The partially saturated pyridine ring in the tetrahydroquinoline structure is a potential site for oxidative degradation. Unlike the fully aromatic quinoline, the benzylic protons on the tetrahydroquinoline ring can be susceptible to abstraction, initiating oxidation pathways that can lead to aromatization or the formation of N-oxides.
-
The Chlorine Substituent: The electron-withdrawing nature of the chlorine atom at the 8-position can influence the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic attack and modifying the overall reactivity of the molecule. Halogenated compounds can also exhibit improved thermal stability in some cases. [2]* The Hydrochloride Salt: The formation of a hydrochloride salt significantly impacts the compound's physical properties, most notably its aqueous solubility. [3]However, it also introduces the potential for pH-dependent degradation and, in some cases, the loss of hydrogen chloride at elevated temperatures. [4] Table 1: Key Physicochemical Properties of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
| Property | Value/Information | Implication for Stability |
| Molecular Formula | C₉H₁₁Cl₂N | Provides the basis for mass spectrometry analysis. [5] |
| Molecular Weight | 204.10 g/mol | Essential for analytical calculations. [5] |
| Appearance | Expected to be a solid | Physical changes can be an initial indicator of instability. |
| Solubility | Expected to have good aqueous solubility | Facilitates solution-state stability studies. [3] |
| pKa | Not readily available, but the tetrahydroquinoline nitrogen is basic. | The protonated form is expected to be more stable against oxidation. |
Forced Degradation: A Strategic Imperative
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to predict its stability, identify potential degradation products, and establish degradation pathways. [6][7]This is a critical step in developing a stability-indicating analytical method.
Caption: Workflow for forced degradation and analysis.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals. For 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, the primary focus of hydrolytic stress is to assess the stability of the molecule in aqueous solutions of varying pH.
-
Preparation of Stock Solution: Prepare a stock solution of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature, monitoring for degradation at shorter time intervals (e.g., 2, 4, 8, and 24 hours) due to the potential for faster degradation in basic conditions.
-
Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
Causality Behind Experimental Choices: The use of 0.1 M HCl and NaOH provides standard acidic and basic conditions to promote hydrolysis. [8]Elevated temperature in the acid hydrolysis accelerates the reaction rate, allowing for observable degradation within a reasonable timeframe. Room temperature is often sufficient for base-catalyzed hydrolysis, which can be more aggressive.
Oxidative Degradation
The tetrahydroquinoline ring system is known to be susceptible to oxidation. Therefore, evaluating the compound's stability in the presence of an oxidizing agent is crucial.
-
Preparation of Stressed Sample:
-
To a known volume of the stock solution (1 mg/mL), add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light to prevent photolytic degradation.
-
Periodically withdraw aliquots and dilute for HPLC analysis.
-
Causality Behind Experimental Choices: Hydrogen peroxide is a common and effective oxidizing agent used in forced degradation studies. [9]The reaction is typically conducted at room temperature to avoid thermal degradation of the peroxide and the drug substance.
Thermal Degradation
Thermal stress testing evaluates the stability of the compound at elevated temperatures. This can reveal information about the solid-state stability and potential for thermally induced degradation.
-
Solid-State Thermal Stress:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At the end of the period, dissolve a known weight of the stressed solid in a suitable solvent to a final concentration for HPLC analysis.
-
-
Solution-State Thermal Stress:
-
Prepare a solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Periodically withdraw aliquots and dilute for HPLC analysis.
-
Causality Behind Experimental Choices: Solid-state thermal stress mimics potential storage conditions, while solution-state thermal stress assesses the stability of the compound in a formulation context. The chosen temperatures are high enough to accelerate degradation without causing immediate and complete decomposition. [10]
Photolytic Degradation
Exposure to light can induce photochemical reactions, leading to degradation. Photostability testing is a regulatory requirement and is essential for determining appropriate packaging and storage conditions.
-
Sample Preparation:
-
Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Place the solution in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Exposure:
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. [11]A common setup involves a combination of cool white fluorescent and near-UV lamps.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
-
Analysis:
-
At the end of the exposure period, analyze the exposed sample and the dark control by HPLC.
-
Causality Behind Experimental Choices: The ICH Q1B guideline provides a standardized approach to photostability testing, ensuring that the data generated is comparable and relevant for regulatory submissions. [11]The use of a dark control allows for the differentiation of photolytic degradation from any thermal degradation that may occur during the experiment.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components of the sample matrix. [12]
Sources
- 1. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photochemical Reduction of Quinolines with γ-Terpinene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This heterocyclic motif is a key pharmacophore in the development of therapeutic agents targeting a diverse range of conditions, including cancer, neurodegenerative diseases, and infectious diseases.[2] The introduction of a chlorine atom at the 8-position of the THQ ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and biological activity. This guide provides a comprehensive technical overview of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a valuable building block for drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Chloro-1,2,3,4-tetrahydroquinoline is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN | PubChem |
| Molecular Weight | 167.64 g/mol | PubChem |
| CAS Number | 90562-36-0 | ChemicalBook[3] |
| Appearance | Expected to be a liquid or low-melting solid | Merck[4] |
| Predicted XlogP | 2.9 | PubChemLite |
Synthesis and Mechanism
The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is typically achieved through a two-step process: the reduction of the parent aromatic compound, 8-chloroquinoline, followed by salt formation.
Step 1: Catalytic Hydrogenation of 8-Chloroquinoline
The most common and efficient method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline.[5] This reaction involves the addition of hydrogen across the pyridine ring of the quinoline nucleus, typically in the presence of a noble metal catalyst.
Experimental Protocol:
-
Catalyst Suspension: In a high-pressure hydrogenation vessel, a suspension of 10% Palladium on carbon (Pd/C) in a suitable solvent, such as ethanol or methanol, is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: 8-Chloroquinoline is added to the catalyst suspension.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at a controlled temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield crude 8-Chloro-1,2,3,4-tetrahydroquinoline.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of aromatic heterocycles due to its high activity and selectivity.[5]
-
Solvent: Alcohols like ethanol and methanol are excellent solvents for both the starting material and the product, and they are relatively inert under the reaction conditions.
-
Pressure and Temperature: Elevated pressure and temperature are often necessary to overcome the aromaticity of the quinoline ring and facilitate the addition of hydrogen. The specific conditions would be optimized to ensure complete conversion while minimizing side reactions.
Step 2: Formation of the Hydrochloride Salt
The basic nitrogen atom of the tetrahydroquinoline ring readily reacts with acids to form stable salts. The hydrochloride salt is often preferred for pharmaceutical applications due to its improved solubility and stability.
Experimental Protocol:
-
Dissolution: The crude 8-Chloro-1,2,3,4-tetrahydroquinoline is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise to the stirred solution of the free base at a low temperature (e.g., 0 °C).
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution as a white or off-white solid. The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Analytical Characterization
The identity and purity of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the tetrahydropyridine ring. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, providing further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of the free base (8-Chloro-1,2,3,4-tetrahydroquinoline) would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including N-H stretching vibrations for the secondary amine and C-Cl stretching vibrations.
Applications in Drug Discovery and Development
The 8-Chloro-1,2,3,4-tetrahydroquinoline scaffold is a promising starting point for the design and synthesis of novel therapeutic agents. The presence of the chlorine atom can enhance binding affinity to biological targets and improve pharmacokinetic properties.
Potential Therapeutic Areas:
-
Oncology: Substituted tetrahydroquinolines have been investigated as potential anticancer agents, with some derivatives showing inhibitory activity against key signaling pathways involved in tumor growth and proliferation.[6][7]
-
Neurodegenerative Diseases: The tetrahydroquinoline core is found in compounds being evaluated for the treatment of conditions like Alzheimer's disease, suggesting that 8-chloro derivatives could be explored for similar applications.[2]
-
Infectious Diseases: Chloro-substituted quinolines have a long history in the treatment of infectious diseases, most notably malaria. This suggests that 8-Chloro-1,2,3,4-tetrahydroquinoline could serve as a scaffold for the development of new anti-infective agents.
Conclusion
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis, while not extensively detailed in the literature for this specific isomer, can be reliably achieved through established methods of quinoline reduction. The strategic placement of a chlorine atom on the tetrahydroquinoline scaffold offers a promising avenue for the development of novel therapeutics with enhanced efficacy and favorable pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Jadhav, S. B., & Tripathi, P. K. (2015). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 6(9), 3686-3703.
-
Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]
-
PubChemLite. 8-chloro-1,2,3,4-tetrahydroquinoline (C9H10ClN). PubChem. [Link]
-
Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(16), 1435-1451. [Link]
- Google Patents. (1981). Method for preparing tetrahydroisoquinolines.
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. Inno Pharmchem. [Link]
Sources
- 1. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | C9H8Cl3N | CID 12595085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
An In-depth Technical Guide to the Synthesis and Application of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. While a singular "discovery" event for this intermediate is not prominently documented, its existence and utility are predicated on the well-established importance of the tetrahydroquinoline scaffold in drug development. This document elucidates the primary and most reliable synthetic pathway to this compound—the catalytic hydrogenation of 8-chloroquinoline. We will explore the scientific rationale behind the selection of catalysts, solvents, and reaction conditions, offering field-proven insights into process optimization and troubleshooting. Detailed, step-by-step experimental protocols are provided, alongside visualizations of the synthetic workflow and decision-making logic. The guide culminates in a discussion of the compound's application as a versatile intermediate for the development of novel therapeutic agents, underscoring its value to researchers and drug development professionals.
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from a rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Bioactive molecules incorporating the THQ motif include the antiarrhythmic drug Nicainoprol and the antiviral antibiotic Virantmycin.[1]
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride emerges as a particularly valuable derivative for synthetic chemists. The introduction of a chloro-substituent at the 8-position of the aromatic ring serves two primary purposes:
-
Electronic Modulation : The electron-withdrawing nature of the chlorine atom can significantly alter the physicochemical properties of the final molecule, influencing factors like lipophilicity and metabolic stability.
-
Synthetic Handle : The C-Cl bond provides a reactive site for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This allows for the strategic introduction of diverse chemical moieties, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
This guide focuses on the definitive synthesis of this key intermediate, providing the foundational knowledge required for its reliable production and subsequent application in research and development.
Physicochemical & Characterization Data
The identity and purity of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride are confirmed through a standard battery of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The hydrochloride salt form is typically a stable, crystalline solid, which is advantageous for handling and storage.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N | [4] |
| Molecular Weight | 204.09 g/mol | [4] |
| Appearance | White to off-white solid | Typical |
| Storage | Store at 2-8°C, moisture sensitive | [3] |
| Key Precursor CAS | 612-59-9 (8-Chloroquinoline) | N/A |
Core Synthesis: Catalytic Hydrogenation of 8-Chloroquinoline
The most direct and industrially scalable method for preparing 1,2,3,4-tetrahydroquinolines is the selective reduction of the corresponding quinoline precursor.[5] This transformation involves the hydrogenation of the nitrogen-containing heterocyclic ring (the pyridine part) while leaving the carbocyclic aromatic ring (the benzene part) intact.
Overall Reaction Scheme:
Causality Behind Experimental Choices
A successful and selective synthesis hinges on the careful selection of several key parameters. The rationale behind these choices is critical for achieving high yield and purity while avoiding undesirable side reactions.
The choice of catalyst is the most critical decision in this synthesis. The goal is to achieve efficient hydrogenation of the pyridine ring without causing hydrogenolysis (cleavage) of the C-Cl bond, a common side reaction.
-
Platinum Group Metals (PGMs): Catalysts like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are the workhorses for this type of reduction.[1] They offer high activity under relatively mild conditions (low temperature and pressure), which inherently minimizes the risk of dehalogenation. Pd/C is often preferred due to its cost-effectiveness and ease of handling.
-
Earth-Abundant Metal Catalysts: Research into more sustainable alternatives has shown that catalysts based on cobalt, nickel, or iron can also effect this transformation.[6][7][8] However, these systems often require significantly harsher conditions (higher temperatures and pressures), which increases the propensity for side reactions like dehalogenation and can necessitate more extensive process optimization.[6] For a clean, predictable synthesis of a chlorinated compound, PGMs remain the superior choice.
-
Solvent: Protic solvents like ethanol, methanol, or acetic acid are commonly used. They effectively dissolve the starting material and the resulting product, and they can help stabilize catalytic intermediates. Acetic acid can sometimes accelerate the reaction but may also increase the risk of dehalogenation depending on the catalyst. Ethanol is often a good, neutral choice.
-
Hydrogen Pressure: Pressures ranging from 50 psi to 500 psi are typical. Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction rate. For a laboratory scale, a pressure of 3-10 bar (approx. 45-150 psi) is usually sufficient with an active PGM catalyst.[8]
-
Temperature: The reaction is often run at room temperature to 80°C.[8] Elevated temperatures increase the reaction rate but also significantly raise the risk of cleaving the C-Cl bond. The optimal approach is to start at a lower temperature and only increase it if the reaction is sluggish.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis using Palladium on Carbon, a widely accepted and reliable method.
Safety Precaution: Hydrogenations must be carried out in a well-ventilated fume hood using appropriate pressure-rated equipment and with proper grounding to prevent static discharge.
Materials:
-
8-Chloroquinoline (1.0 eq)
-
10% Palladium on Carbon (5-10 mol% Pd)
-
Ethanol (or Methanol)
-
Ethereal Hydrogen Chloride (or concentrated HCl)
-
Diatomaceous earth (e.g., Celite®)
-
Parr Shaker or similar hydrogenation apparatus
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 5. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: A Strategic Guide for Novel Drug Discovery
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Despite the extensive investigation of the THQ nucleus, specific derivatives remain significantly underexplored. This technical guide focuses on one such compound: 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1258639-57-4 for the hydrochloride salt, 90562-36-0 for the free base). While direct research on this specific molecule is sparse, its structural features suggest a high potential for therapeutic applications. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation. By leveraging the known pharmacology of the THQ scaffold and related chloro-substituted aromatics, we will delineate potential research areas, propose robust synthetic and screening methodologies, and identify prospective pharmacological targets.
The Enigmatic Profile of 8-Chloro-1,2,3,4-tetrahydroquinoline
8-Chloro-1,2,3,4-tetrahydroquinoline is a halogenated derivative of the THQ core. The introduction of a chlorine atom at the 8-position of the aromatic ring is expected to significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic profile and interaction with biological targets.
| Property | Value | Source |
| CAS Number (Free Base) | 90562-36-0 | [4][5][6] |
| CAS Number (HCl Salt) | 1258639-57-4 | [5] |
| Molecular Formula | C₉H₁₀ClN | [5][6] |
| Molecular Weight | 167.64 g/mol | [4][5][6] |
The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for biological testing and potential pharmaceutical formulations.
Proposed Avenues for Therapeutic Investigation
Based on the extensive literature on substituted tetrahydroquinolines, we propose the following key research areas for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Neuropharmacology: Targeting Monoamine Receptors and Transporters
The structural resemblance of the THQ scaffold to endogenous monoamines has led to the discovery of numerous derivatives with activity at dopaminergic and serotonergic receptors.[7] The isoquinoline isomer, 8-Chloro-1,2,3,4-tetrahydroisoquinoline, has been investigated for its potential in treating neurological disorders like Parkinson's disease and depression due to its interaction with dopamine and serotonin receptors.[7] This provides a strong rationale for investigating the quinoline counterpart.
Proposed Research Workflow:
Caption: Proposed workflow for investigating the neuropharmacological potential of 8-Chloro-THQ HCl.
Experimental Protocols:
-
Receptor Binding Assays: Standard radioligand binding assays should be performed using cell lines expressing various dopamine (D1-D5) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes to determine the binding affinity (Ki) of the compound.
-
Functional Assays: Subsequent to binding studies, functional assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptors.
-
Transporter Uptake Assays: The effect of the compound on the reuptake of dopamine, serotonin, and norepinephrine by their respective transporters (DAT, SERT, NET) should be evaluated in synaptosomal preparations or cell lines expressing these transporters.
Oncology: Exploiting Novel Anti-proliferative Mechanisms
Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.
Potential Mechanisms of Action to Investigate:
-
Induction of Oxidative Stress: Some tetrahydroquinolinones exhibit anticancer activity by increasing intracellular reactive oxygen species (ROS), leading to cellular stress and apoptosis.
-
PI3K/AKT/mTOR Pathway Inhibition: This critical cell survival pathway is often dysregulated in cancer. The potential of 8-Chloro-THQ to modulate this pathway should be explored.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of the THQ scaffold suggests the possibility of DNA intercalation, a mechanism employed by several established chemotherapeutic agents.
Proposed Experimental Approach:
Caption: A streamlined workflow for assessing the anticancer properties of 8-Chloro-THQ HCl.
Antimicrobial Activity: A Scaffold for New Anti-infectives
The THQ nucleus is a privileged scaffold for the development of antimicrobial agents. Chloro-substituted quinolines, in particular, have a long history as antimalarial drugs. The broader antimicrobial potential of 8-Chloro-THQ should be systematically evaluated.
Proposed Screening Cascade:
-
Primary Screening: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Minimum Inhibitory Concentration (MIC) values should be determined.
-
Mechanism of Action Studies: For active compounds, studies to elucidate the mechanism of action can include bacterial DNA gyrase inhibition assays, membrane permeability assays, and biofilm formation inhibition assays.
-
In Vivo Efficacy Models: Promising candidates can be advanced to in vivo models of infection.
Synthetic Strategies and Characterization
The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline can be approached through several established methods for tetrahydroquinoline synthesis. A plausible and efficient route is the reductive cyclization of a suitable precursor.
Proposed Synthetic Route:
A potential synthesis could involve the catalytic hydrogenation of 8-chloroquinoline. Alternatively, domino reactions starting from simpler precursors offer an efficient approach.[1]
Detailed Protocol for Reductive Cyclization:
-
Starting Material: 8-Chloroquinoline.
-
Reaction: Catalytic hydrogenation using a suitable catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Solvent: A polar solvent like ethanol or methanol.
-
Purification: The resulting 8-Chloro-1,2,3,4-tetrahydroquinoline can be purified by column chromatography.
-
Salt Formation: The purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.
Analytical Characterization:
A comprehensive characterization of the synthesized 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is crucial to confirm its identity and purity. The following techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion and Future Directions
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride represents a significant, yet largely untapped, opportunity in drug discovery. Its structural similarity to known bioactive molecules, combined with the modulating effect of the chlorine substituent, makes it a compelling candidate for investigation across multiple therapeutic areas. The research strategies outlined in this guide provide a clear and logical framework for elucidating the pharmacological profile of this enigmatic compound. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be paramount in unlocking the full therapeutic potential of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and its future derivatives.
References
-
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride - MySkinRecipes. [Link]
-
8-chloro-1,2,3,4-tetrahydroquinoline - C9H10ClN. Chem-Space. [Link]
-
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
-
SY183818,Product Search,AccelaChem|AccelaChemBio|Accela. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Request PDF. ResearchGate. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 8-chloro-1,2,3,4-tetrahydroquinoline | 90562-36-0 [sigmaaldrich.com]
- 5. 1stsci.com [1stsci.com]
- 6. 8-chloro-1,2,3,4-tetrahydroquinoline CAS#: 90562-36-0 [amp.chemicalbook.com]
- 7. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
Spectroscopic Elucidation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental observations and provides validated protocols for data acquisition.
Introduction to 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a common motif in a variety of biologically active molecules and pharmaceutical agents. The introduction of a chlorine atom at the 8th position of the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. As the hydrochloride salt, the compound exhibits increased solubility in aqueous media, a crucial property for many pharmaceutical applications. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural verification in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, both ¹H and ¹³C NMR are critical for unambiguous structural assignment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrochloride form will result in the protonation of the nitrogen atom, influencing the chemical shifts of adjacent protons.
Predicted ¹H NMR Data (Based on 1,2,3,4-tetrahydroquinoline and substituent effects):
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-N⁺H₂ | Broad singlet | - | - |
| Aromatic (H-5, H-6, H-7) | 6.5 - 7.5 | Multiplet | - |
| H-2 | ~3.3 | Triplet | ~5-7 |
| H-4 | ~2.8 | Triplet | ~5-7 |
| H-3 | ~1.9 | Multiplet | - |
Rationale behind Predictions:
-
Aromatic Protons: The aromatic protons are expected to appear in the downfield region (6.5-7.5 ppm). The electron-withdrawing nature of the chlorine atom at position 8 will deshield the adjacent protons, causing them to resonate at a slightly higher chemical shift compared to the unsubstituted 1,2,3,4-tetrahydroquinoline.[1][2]
-
Aliphatic Protons: The protons on the saturated heterocyclic ring (positions 2, 3, and 4) will appear in the upfield region. The protons at C-2, being adjacent to the protonated nitrogen, will be the most deshielded among the aliphatic protons. The protons at C-4 are adjacent to the aromatic ring and will also be deshielded. The protons at C-3 are expected to be the most shielded.
-
N-H Protons: The protons on the positively charged nitrogen will be significantly deshielded and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data (Based on 1,2,3,4-tetrahydroquinoline and related compounds):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-8 | ~125 |
| C-4a | ~145 |
| C-8a | ~128 |
| C-5 | ~127 |
| C-6 | ~120 |
| C-7 | ~115 |
| C-2 | ~42 |
| C-4 | ~27 |
| C-3 | ~22 |
Rationale behind Predictions:
-
Aromatic Carbons: The aromatic carbons will resonate in the downfield region (115-150 ppm). The carbon directly attached to the chlorine atom (C-8) will have its chemical shift influenced by the halogen's inductive and resonance effects. The other aromatic carbons will also show shifts predictable from substituent effect calculations.
-
Aliphatic Carbons: The aliphatic carbons will appear in the upfield region (20-50 ppm). C-2, being adjacent to the nitrogen, will be the most downfield of the aliphatic carbons.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): For the free base (8-Chloro-1,2,3,4-tetrahydroquinoline), the molecular ion peak is expected at an m/z corresponding to its molecular weight. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways: The fragmentation of tetrahydroquinolines is well-documented.[3] Key fragmentation patterns for 8-Chloro-1,2,3,4-tetrahydroquinoline would likely involve:
-
Loss of a hydrogen atom to form a stable quinolinium-type ion.
-
Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring.
-
Loss of the chlorine atom or HCl.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization: Ionize the sample molecules. ESI is suitable for the hydrochloride salt, while GC-MS would be appropriate for the free base.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Diagram of a Proposed Mass Spectrometry Fragmentation Workflow:
Caption: A simplified workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N⁺-H₂ stretch | 2400-2800 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1200-1350 |
| C-Cl stretch | 700-800 |
Rationale behind Predictions:
-
N⁺-H₂ Stretch: The stretching vibration of the ammonium group in the hydrochloride salt will appear as a very broad and strong absorption in the 2400-2800 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: These will give rise to several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretch will be observed in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for the free base). For the hydrochloride salt, a KBr pellet is the standard method.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum by passing an infrared beam through the sample.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Diagram of the Spectroscopic Analysis Process:
Caption: A flowchart illustrating the integrated spectroscopic approach to structural elucidation.
Conclusion
References
-
SpectraBase. 13C NMR of Methyl 8-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylate. [Link].
-
SpectraBase. MS (GC) of 8-Chloro-6-methyl-1,2,3,4-tetrahydroquinoline. [Link].
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link].
-
PubChem. 1,2,3,4-Tetrahydroquinoline. [Link].
- Duffield, A. M., & Djerassi, C. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505.
-
The Royal Society of Chemistry. Supporting Information. [Link].
-
Chemsrc. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link].
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link].
-
NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link].
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link].
-
National Institutes of Health. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link].
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link].
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link].
Sources
Protocol for the Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride: A Key Pharmaceutical Intermediate
An Application Note for Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] The targeted synthesis of substituted THQs is therefore of critical importance in drug discovery and development. This application note provides a comprehensive, field-proven protocol for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a valuable building block for more complex molecular architectures.[3] The protocol is structured around the robust and scalable method of catalytic hydrogenation of 8-chloroquinoline, followed by conversion to its stable hydrochloride salt. We will delve into the causality behind experimental choices, provide detailed step-by-step instructions, and outline essential safety and characterization procedures to ensure a reliable and reproducible synthesis.
Introduction and Strategic Overview
8-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic intermediate used in the synthesis of a variety of pharmacologically active agents. Its structure is a foundational element for developing compounds targeting central nervous system (CNS) disorders, among other therapeutic areas.[3] The direct synthesis from commercially available 8-chloroquinoline via reduction of the pyridine ring is the most efficient and common strategy.
The synthetic strategy is a two-step process:
-
Catalytic Hydrogenation: The aromatic pyridine fragment of 8-chloroquinoline is selectively reduced to a saturated piperidine ring. This is most effectively achieved through catalytic hydrogenation, a process that offers high yields and clean conversion.[1][4] While various catalysts can be employed, palladium on carbon (Pd/C) is a widely used, efficient, and reliable choice for this transformation.[4]
-
Salt Formation: The resulting free base, 8-Chloro-1,2,3,4-tetrahydroquinoline, is an oily liquid that can be prone to air oxidation.[5] Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is accomplished by treating a solution of the free base with hydrogen chloride.[6]
This protocol is designed for researchers in both academic and industrial settings, emphasizing safety, reproducibility, and high purity of the final product.
Reaction Schematics and Workflow
Diagram 1: Overall Synthesis Scheme This diagram illustrates the two-step conversion from the starting material to the final hydrochloride salt.
Caption: Reaction scheme for the synthesis of the target compound.
Diagram 2: Experimental Workflow This flowchart outlines the major procedural stages from reaction setup to product isolation and analysis.
Caption: Step-by-step workflow for the synthesis protocol.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Supplier Notes |
| 8-Chloroquinoline | 611-33-6 | 163.61 | 0.05 | 8.18 g | Starting Material |
| Palladium, 10% on Carbon | 7440-05-3 | (106.42 as Pd) | ~5 mol% | 820 mg | Catalyst, handle with care (pyrophoric) |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | 150 mL | Reaction Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Excess | 50 psi | Reducing Agent |
| Nitrogen Gas (N₂) | 7727-37-9 | 28.01 | - | - | Inert Gas |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | - | 100 mL | Solvent for precipitation |
| Hydrogen Chloride | 7647-01-0 | 36.46 | ~0.055 | ~25 mL | 2.0 M solution in diethyl ether |
| Celite® 545 | 61790-53-2 | - | - | ~10 g | Filtration Aid |
Required Equipment:
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Condenser and gas inlet/outlet adapters
-
Buchner funnel and vacuum filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Vacuum oven for drying
Detailed Experimental Protocol
Part A: Catalytic Hydrogenation of 8-Chloroquinoline
-
Reactor Setup: Place 8.18 g (0.05 mol) of 8-chloroquinoline into a 500 mL pressure-resistant reaction vessel (e.g., Parr bottle). Add 150 mL of absolute ethanol.
-
Rationale: Ethanol is an excellent solvent for both the starting material and the product, and it is stable under hydrogenation conditions.
-
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 820 mg of 10% palladium on carbon to the reaction mixture.
-
Expert Insight: Pd/C is pyrophoric, especially when dry. Adding it under an inert atmosphere prevents accidental ignition. It should never be allowed to dry in the open air after being used.
-
-
Hydrogenation: Securely attach the reaction vessel to the Parr hydrogenation apparatus. Purge the system with nitrogen three times to remove all oxygen, then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Continue shaking/stirring at room temperature for 12-18 hours.
-
Monitoring Progress: The reaction can be monitored by observing the cessation of hydrogen uptake on the pressure gauge. For a more precise check, depressurize, take an aliquot, filter it through a syringe filter, and analyze by TLC or GC-MS to confirm the disappearance of the starting material.
-
Catalyst Removal (CRITICAL STEP): Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite® pad under vacuum.
-
Trustworthiness: The Celite® pad ensures that all fine particles of the palladium catalyst are removed. Crucially, the filter cake must be kept wet with ethanol at all times. Do not allow it to dry in the air. Immediately after filtration, transfer the wet catalyst cake into a container filled with water for safe storage before disposal.
-
-
Isolation of Free Base: Transfer the clear filtrate to a round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting product, 8-Chloro-1,2,3,4-tetrahydroquinoline, will be a crude oil (expected yield >95%).
Part B: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from Part A in 75 mL of anhydrous diethyl ether. A clear, pale yellow solution should form.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will begin to form immediately. Continue adding the HCl solution until the pH of the mixture is approximately 1-2 (check by spotting a drop onto wet pH paper).
-
Rationale: Performing the addition at 0°C helps to control the exotherm of the acid-base reaction and promotes the formation of well-defined crystals, leading to a purer product.
-
-
Precipitation and Digestion: After the addition is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold diethyl ether (2 x 25 mL) to remove any residual impurities. Dry the product in a vacuum oven at 40-50°C to a constant weight. The final product, 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, should be a white to off-white crystalline solid.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% (overall) |
| Melting Point | ~230-234 °C (decomposes)[6] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.0 (br s, 2H, N-H₂⁺), 7.1-7.3 (m, 2H, Ar-H), 6.8-6.9 (m, 1H, Ar-H), 3.3-3.4 (t, 2H, CH₂-N), 2.7-2.8 (t, 2H, Ar-CH₂), 1.8-1.9 (m, 2H, CH₂-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~142, 128, 127, 123, 122, 118 (Ar-C), 42 (CH₂-N), 26 (Ar-CH₂), 21 (CH₂-CH₂) |
| MS (ESI+) | m/z: 168.06 [M+H]⁺ for the free base (C₉H₁₀ClN) |
| Purity (HPLC) | >98% |
Safety and Handling
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 3: Hazard Identification and Safety Precautions
| Substance | GHS Pictograms | Key Hazards | Handling Precautions |
| 8-Chloroquinoline | Danger | Toxic if swallowed, skin/eye irritant, potential mutagen. | Avoid inhalation and contact with skin/eyes. Wear gloves and safety glasses. |
| 10% Pd/C Catalyst | Flame, Health Hazard | Pyrophoric when dry, may cause allergic skin reaction. | Handle under inert gas. Never allow the used catalyst to dry in air. Quench in water for disposal. |
| Hydrogen Gas | Flame | Extremely flammable gas. | Use in a certified pressure apparatus. Ensure no leaks and proper grounding. |
| Diethyl Ether | Flame, Exclamation Mark | Highly flammable liquid and vapor, may form explosive peroxides. | Use in a well-ventilated area away from ignition sources. Use anhydrous grade to prevent peroxide formation. |
| Hydrogen Chloride | Corrosion, Exclamation Mark | Causes severe skin burns and eye damage, respiratory irritant.[7][8] | Handle with extreme care in a fume hood. Wear acid-resistant gloves and a face shield. |
Waste Disposal:
-
Catalyst: The wet palladium on carbon catalyst should be collected in a sealed, labeled container under water and disposed of as hazardous heavy metal waste according to institutional guidelines.
-
Solvents: Halogenated and non-halogenated solvent waste should be collected separately.
-
Aqueous Waste: Acidic filtrates should be neutralized before disposal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or time. 3. Leaks in the system. | 1. Use fresh, high-quality catalyst. 2. Increase reaction time or pressure (up to 100 psi). 3. Check all seals and connections on the hydrogenation apparatus. |
| Low Yield | 1. Mechanical loss during filtration. 2. Incomplete precipitation of the salt. 3. Product is too soluble in the wash solvent. | 1. Ensure careful transfer of materials. 2. Add more HCl solution; ensure pH is <2. 3. Use minimal amounts of cold diethyl ether for washing. |
| Product is Oily/Gummy | 1. Impurities present. 2. Insufficient HCl added (mixture of free base and salt). | 1. Ensure the crude free base is reasonably pure before salt formation. Recrystallize the final product from an ethanol/ether mixture if necessary. 2. Re-dissolve in a minimal amount of alcohol, add more HCl, and precipitate again with ether. |
References
- Vertex AI Search Result 1. Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Sigma-Aldrich. Safety Data Sheet for 8-Chloroquinoline. (2024-09-06).
- Benchchem. Technical Support Center: Synthesis of Substituted Tetrahydroquinolines.
- Benchchem. 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
- MySkinRecipes. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Product Description.
- Apollo Scientific. Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
- Fisher Scientific. Safety Data Sheet for 5-Chloro-8-hydroxyquinoline.
- Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
- PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride.
- Labsolu.ca. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Properties.
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
- CymitQuimica. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Chemical Properties.
- Loba Chemie.
- ResearchGate. Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. (2021-12-16).
- PubChemLite. 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10239–10273. [Link]
- ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2025-10-16).
- International Journal of Scientific & Technology Research.
- ResearchGate.
-
Wang, Y., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 1(5), 888–895. [Link]
-
Lázaro-Milla, C., & Almendros, P. (2021). A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines. Chemistry – A European Journal, 27(49), 13534-13539. [Link]
- Wikipedia. Tetrahydroquinoline.
- Taylor & Francis. Tetrahydroquinoline – Knowledge and References.
-
Chen, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Chemsrc. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1.
- Journal of Chemical Sciences. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- YouTube. Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry. (2021-09-19).
- RSC Publishing.
- ResearchGate.
- Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)
- The Royal Society of Chemistry.
- PubMed. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- Dihydroxyquinoline by Quinoline-Grown Resting Cells of Pseudomonas Putida 86.
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. fishersci.de [fishersci.de]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride from 8-chloroquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the synthetic process, including reaction mechanisms, experimental procedures, characterization, and safety considerations.
Introduction
8-Chloro-1,2,3,4-tetrahydroquinoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The tetrahydroquinoline core is a privileged structure found in numerous pharmaceuticals and biologically active compounds. The introduction of a chlorine atom at the 8-position can significantly modulate the compound's physicochemical properties and biological activity, making it a key intermediate in the synthesis of novel therapeutic agents. This application note details a reliable and reproducible method for the preparation of 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a stable salt form suitable for further synthetic transformations and biological screening.
Mechanistic Insights: The Reduction of the Quinoline System
The conversion of 8-chloroquinoline to 8-chloro-1,2,3,4-tetrahydroquinoline involves the selective reduction of the pyridine ring of the quinoline system. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient approaches.
The mechanism of catalytic hydrogenation of quinolines involves the adsorption of the heterocyclic compound onto the surface of a noble metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). Hydrogen gas is also adsorbed onto the catalyst surface, where it dissociates into highly reactive hydrogen atoms. The adsorbed quinoline molecule then undergoes stepwise addition of hydrogen atoms across the double bonds of the pyridine ring, leading to the formation of the saturated tetrahydroquinoline. The reaction is typically regioselective for the pyridine ring due to its higher reactivity towards hydrogenation compared to the benzene ring.
An alternative method involves the use of a dissolving metal reduction, such as tin and hydrochloric acid (Sn/HCl). In this reaction, tin acts as the reducing agent, transferring electrons to the protonated quinoline species. The acidic medium is crucial for the protonation of the quinoline nitrogen, which activates the pyridine ring towards reduction. This method is particularly useful when catalytic hydrogenation is not feasible or leads to undesired side reactions.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride via catalytic hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8-Chloroquinoline | 98% | Sigma-Aldrich | - |
| Palladium on Carbon (10 wt%) | - | Sigma-Aldrich | Handle with care, pyrophoric when dry |
| Ethanol | Anhydrous | Fisher Scientific | - |
| Hydrochloric Acid | Concentrated (37%) | VWR | Corrosive |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | Flammable |
| Sodium Sulfate | Anhydrous | Fisher Scientific | - |
| Celite® | - | Sigma-Aldrich | Filter aid |
Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 8-chloroquinoline (1.0 eq) in anhydrous ethanol (10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Palladium on carbon can be pyrophoric when dry and in the presence of flammable solvents.
-
Hydrogenation: Secure the reaction vessel to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times to remove any air. Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Reaction Monitoring: Vigorously shake the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 8-chloro-1,2,3,4-tetrahydroquinoline as an oil or a solid.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Preparation of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride
Workflow Diagram:
Application Notes and Protocols for the Catalytic Hydrogenation of 8-Chloroquinoline for Tetrahydroquinoline Synthesis
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and materials science.[1] This structural motif is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The controlled synthesis of substituted THQs is, therefore, a critical endeavor for drug discovery and development. Catalytic hydrogenation of readily available quinoline precursors represents one of the most direct and atom-economical routes to these valuable molecules.[2]
This guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 8-chloroquinoline. A key challenge in the hydrogenation of haloaromatics is the competing hydrodehalogenation (hydrogenolysis) of the carbon-halogen bond.[3] This document will address two primary synthetic goals:
-
Selective Hydrogenation: The synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline, preserving the chlorine substituent for further functionalization, such as in cross-coupling reactions.[2]
-
Complete Reduction: The synthesis of 1,2,3,4-tetrahydroquinoline via a tandem hydrogenation-hydrodechlorination reaction.
We will delve into the mechanistic considerations, compare various catalytic systems, and provide detailed, field-proven protocols for both synthetic strategies.
Mechanistic Considerations: A Tale of Two Pathways
The catalytic hydrogenation of 8-chloroquinoline on a metal surface (M) involves two competing reaction pathways: the desired hydrogenation of the heterocyclic ring and the often-undesired hydrodehalogenation of the C-Cl bond.
The process begins with the adsorption of hydrogen gas and the 8-chloroquinoline substrate onto the catalyst surface. The catalyst facilitates the dissociation of molecular hydrogen into reactive atomic hydrogen species.[4][5] From this point, the reaction can proceed via two main pathways:
-
Pathway A: Ring Hydrogenation: The atomic hydrogen adds across the double bonds of the pyridine ring of the quinoline moiety in a stepwise manner, leading to the formation of 1,2,3,4-tetrahydro-8-chloroquinoline.
-
Pathway B: Hydrodehalogenation: The carbon-chlorine bond is cleaved through hydrogenolysis, where atomic hydrogen replaces the chlorine atom, leading to the formation of quinoline, which is then subsequently hydrogenated to 1,2,3,4-tetrahydroquinoline.
The selectivity between these two pathways is highly dependent on the choice of catalyst, solvent, temperature, pressure, and the presence of any additives or poisons.
Caption: Competing pathways in the catalytic hydrogenation of 8-chloroquinoline.
Catalyst Selection and Performance: A Comparative Analysis
The choice of catalyst is paramount in directing the outcome of the hydrogenation of 8-chloroquinoline. Below is a summary of commonly used catalysts and their typical performance characteristics.
| Catalyst System | Primary Product(s) | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 1,2,3,4-Tetrahydroquinoline (via hydrodechlorination) | 1-10 atm H₂, RT-80°C, Ethanol/Methanol | Highly active, readily available, effective for complete reduction.[6] | Prone to causing significant hydrodehalogenation, making it unsuitable for selective hydrogenation. |
| Pd/C with Thiophene or Diphenylsulfide | 8-Chloro-1,2,3,4-tetrahydroquinoline | 1-5 atm H₂, RT, Ethanol with catalyst poison | Selectively poisons sites for hydrodehalogenation, allowing for isolation of the chlorinated product.[7] | Requires careful optimization of poison concentration; can reduce overall reaction rate. |
| Adam's Catalyst (PtO₂) | 8-Chloro-1,2,3,4-tetrahydroquinoline and/or 1,2,3,4-Tetrahydroquinoline | 1-5 atm H₂, RT, Acetic Acid/Ethanol | Generally less prone to hydrodehalogenation than Pd/C, especially in acidic media.[4][8] | Can still lead to mixtures of products; catalyst preparation can be more involved.[4] |
| Raney® Nickel | 1,2,3,4-Tetrahydroquinoline | 50-100 atm H₂, 50-150°C, Ethanol | Cost-effective, highly active for full reduction.[9][10][11] | Requires high pressure and temperature; pyrophoric and requires careful handling.[11][12] |
| Supported Gold (Au/TiO₂) | 8-Chloro-1,2,3,4-tetrahydroquinoline | 20 atm H₂, 60°C, Toluene | Excellent chemoselectivity for ring hydrogenation without C-Cl bond cleavage.[2] | Less commonly available than Pd or Pt catalysts; may require specialized catalyst synthesis. |
| Rhodium Complexes | 1,2,3,4-Tetrahydroquinoline or cis-hydrogenated products | Varies (homogeneous or heterogeneous) | Can offer high selectivity and activity under specific conditions.[10][13][14][15][16] | Often more expensive; homogeneous catalysts can be difficult to separate from the product. |
| Ruthenium Complexes | 1,2,3,4-Tetrahydroquinoline or 5,6,7,8-Tetrahydroquinoline | Varies (homogeneous or heterogeneous) | Can exhibit unique regioselectivity (e.g., hydrogenation of the carbocyclic ring).[17][18][19][20] | Selectivity can be highly ligand-dependent; may require specialized catalyst synthesis. |
Experimental Protocols
Safety First: Handling Hydrogenation Catalysts and Reagents
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[21]
-
Pyrophoric Catalysts: Dry Palladium on carbon (Pd/C) and Raney® Nickel are pyrophoric and can ignite spontaneously upon exposure to air.[2][3][22] They should be handled under an inert atmosphere (e.g., nitrogen or argon) and should never be allowed to dry out completely during workup.[1] Spent catalysts should be quenched carefully with water before disposal.
-
8-Chloroquinoline: This compound is harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Pressure Reactions: All reactions under pressure must be performed in appropriate pressure-rated vessels behind a blast shield.
Protocol 1: Complete Hydrogenation and Hydrodechlorination to 1,2,3,4-Tetrahydroquinoline
This protocol is designed for the complete reduction of 8-chloroquinoline to 1,2,3,4-tetrahydroquinoline using the highly active Pd/C catalyst.
Materials:
-
8-Chloroquinoline
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol, reagent grade
-
Nitrogen or Argon gas
-
Hydrogen gas
-
Celite®
-
A suitable hydrogenation vessel (e.g., Parr shaker or a three-necked flask with a hydrogen balloon)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.
-
Reagent Addition: To the vessel, add 8-chloroquinoline (e.g., 1.0 g, 6.11 mmol) and ethanol (20 mL).
-
Inerting the System: Seal the vessel and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (50% wet, e.g., 100 mg, ~5 mol% Pd).
-
Hydrogenation: Purge the system with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3 atm or use a hydrogen balloon) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking aliquots (after carefully de-pressurizing and re-purging with inert gas) for GC-MS analysis. The reaction is typically complete within 4-12 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen or argon.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter paper to dry out, as it can become pyrophoric. [1] Wash the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 1,2,3,4-tetrahydroquinoline can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Caption: Workflow for the complete hydrogenation of 8-chloroquinoline.
Protocol 2: Selective Hydrogenation to 8-Chloro-1,2,3,4-tetrahydroquinoline
This protocol employs a poisoned catalyst system to selectively hydrogenate the pyridine ring while preserving the C-Cl bond.
Materials:
-
8-Chloroquinoline
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Diphenylsulfide (catalyst poison)
-
Ethanol, reagent grade
-
Nitrogen or Argon gas
-
Hydrogen gas
-
Celite®
-
A suitable hydrogenation vessel
Procedure:
-
Vessel and Reagent Preparation: To the hydrogenation vessel, add 8-chloroquinoline (e.g., 1.0 g, 6.11 mmol), ethanol (20 mL), and diphenylsulfide (e.g., 50 mg, 0.27 mmol).
-
Inerting and Catalyst Addition: Follow steps 3 and 4 from Protocol 1 to inert the system and add the Pd/C catalyst.
-
Hydrogenation: Purge the system with hydrogen gas and pressurize to a low pressure (e.g., 1-2 atm). Begin vigorous stirring at room temperature.
-
Reaction Monitoring: The reaction should be carefully monitored by GC-MS to maximize the yield of the desired product and minimize the formation of the fully reduced tetrahydroquinoline. Over-hydrogenation can occur if the reaction is left for too long.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1 for the work-up and purification of the product.
Product Characterization
The products of the hydrogenation can be characterized using standard analytical techniques.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for monitoring reaction progress and identifying products. A typical GC method would involve a non-polar column (e.g., DB-5ms) with a temperature gradient. The mass spectrometer will show the molecular ion peaks for 8-chloroquinoline (m/z 163/165), 8-chloro-1,2,3,4-tetrahydroquinoline (m/z 167/169), and 1,2,3,4-tetrahydroquinoline (m/z 133).[23][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.
-
¹H NMR of 1,2,3,4-Tetrahydroquinoline: The spectrum will show characteristic multiplets for the aromatic protons and the aliphatic protons of the saturated ring.[13][26]
-
¹³C NMR of 1,2,3,4-Tetrahydroquinoline: The spectrum will show the corresponding signals for the aromatic and aliphatic carbons.[21][27]
-
¹H and ¹³C NMR of 8-Chloro-1,2,3,4-tetrahydroquinoline: The spectra will be similar to that of tetrahydroquinoline, but with shifts in the aromatic region due to the presence of the chlorine atom.
-
Conclusion
The catalytic hydrogenation of 8-chloroquinoline is a versatile reaction that can be tailored to yield either 8-chloro-1,2,3,4-tetrahydroquinoline or 1,2,3,4-tetrahydroquinoline. The key to controlling the reaction outcome lies in the judicious selection of the catalyst and reaction conditions. For complete reduction and dehalogenation, Pd/C is a highly effective and readily available catalyst. For the selective hydrogenation to preserve the chloro-substituent, a poisoned Pd/C catalyst or a more chemoselective catalyst like supported gold nanoparticles can be employed. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize these valuable tetrahydroquinoline derivatives.
References
-
University of Wisconsin-Madison. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
- Qiao, B., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17592-17598.
- Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
- University of Pittsburgh. (2012).
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
- University of Wisconsin-Madison, Department of Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety.
-
Wikipedia. (n.d.). Adams' catalyst. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 5.
- Shved, N., et al. (2022). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Molecules, 27(7), 2295.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
- American Chemical Society. (2022).
-
Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
- Organic Syntheses. (n.d.).
- El-Sayed, R., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 12(1), 1-18.
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines.
- Wang, Y., et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Chemical Science, 12(4), 1465-1473.
-
Thermo Scientific Alfa Aesar. (n.d.). Platinum(IV) oxide monohydrate, Adams Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
- Smith, G. V. (1949). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology.
- TSI Journals. (n.d.).
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Glorius, F., et al. (2021). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2021(2), 263-269.
- Contreras, R., et al. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 44(8), 836-841.
-
ResearchGate. (n.d.). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. Retrieved from [Link]
- Topf, C., et al. (2022). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 7(32), 28263-28273.
- Uozumi, Y., et al. (2011).
- Schafer, L. L., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 5(10), 4749-4756.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Dependence of quinoline percentage on reaction selectivity. Retrieved from [Link]
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- European Patent Office. (2001).
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Beller, M., et al. (2022). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations.
Sources
- 1. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. cmu.edu [cmu.edu]
- 3. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 4. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. Platinum(IV) oxide monohydrate, Adams Catalyst, Pt 75% min 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 9. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. pure.mpg.de [pure.mpg.de]
- 21. ijstr.org [ijstr.org]
- 22. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 23. agilent.com [agilent.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 27. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Stability-Indicating HPLC Method for the Analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: Application Notes and Protocols
Abstract
This comprehensive technical guide provides a detailed framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for method development, forced degradation studies, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction: The Analytical Imperative
8-Chloro-1,2,3,4-tetrahydroquinoline and its derivatives are significant scaffolds in medicinal chemistry, often investigated for their potential biological activities.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity, potency, and stability is paramount for safety and efficacy. A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the quality of the drug substance over time.[3][4] Such a method must be able to separate the intact API from any process-related impurities and degradation products that may form under various environmental influences.[5][6]
This guide outlines a systematic approach to developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. We will delve into the rationale for selecting chromatographic conditions, the design of forced degradation studies to challenge the method's specificity, and a comprehensive validation protocol based on ICH Q2(R1) guidelines.
Physicochemical Properties and Chromatographic Considerations
While specific experimental data for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is not widely published, we can infer a starting point for method development based on the general properties of tetrahydroquinolines and related halogenated aromatic compounds.
-
Structure and Properties: 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a hydrochloride salt, suggesting good aqueous solubility. The tetrahydroquinoline core provides a basic nitrogen atom, making the compound's retention sensitive to mobile phase pH. The chlorine substituent adds to the molecule's hydrophobicity. The compound is noted to be a light yellow to yellow liquid and is moisture-sensitive, requiring storage at 2-8°C under an inert atmosphere.[7][8]
-
UV Absorption: Tetrahydroquinolines typically exhibit UV absorption due to π → π* electronic transitions within the aromatic ring.[6] The exact absorption maximum (λmax) is influenced by substituents and the solvent environment.[4][9] A photodiode array (PDA) detector should be employed during initial method development to scan a wide wavelength range (e.g., 200-400 nm) and identify the optimal wavelength for detection, likely in the 230-280 nm range where quinoline derivatives often show strong absorbance.[10]
HPLC Method Development and Optimization
The goal is to achieve a symmetric peak for the parent compound, well-resolved from any potential degradants or impurities. A reversed-phase method is a logical starting point due to the compound's partial nonpolar character.
Initial Chromatographic Conditions
Based on the analysis of similar quinoline derivatives, the following starting conditions are proposed.[11][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the tetrahydroquinoline ring. A 250 mm length offers high resolving power, crucial for separating closely eluting impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | A low pH suppresses the ionization of residual silanols on the column, minimizing peak tailing for the basic analyte. Phosphoric acid is a common and effective buffer for this purpose. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good peak shape and lower viscosity compared to methanol. |
| Gradient Elution | 30% B to 80% B over 20 minutes | A gradient is recommended to ensure elution of both the main peak and any potential, more hydrophobic degradation products within a reasonable runtime. The initial conditions can be adjusted based on the initial chromatogram. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | PDA Detector, 254 nm (scan 200-400 nm) | 254 nm is a common starting wavelength for aromatic compounds. The PDA detector will allow for the determination of the optimal detection wavelength and peak purity analysis. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) or Water/Acetonitrile | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Method Optimization Workflow
The initial conditions provide a starting point. A systematic approach to optimization is crucial.
Forced Degradation Studies
Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of the method.[10][13] The goal is to achieve 5-20% degradation of the API to ensure that any degradation products formed are detectable and can be resolved from the parent peak.[14]
General Protocol for Stress Studies
-
Prepare a stock solution of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water/acetonitrile).
-
For each stress condition, mix the stock solution with the stressor and incubate for a defined period.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid and base stress), and dilute to a target concentration (e.g., 0.1 mg/mL) with the sample diluent.
-
Analyze the stressed samples by the developed HPLC method alongside an unstressed control sample.
Stress Conditions
| Stress Condition | Reagent and Conditions | Neutralization/Quenching Step | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24 hours | Neutralize with an equimolar amount of 0.1 M NaOH. | Hydrolysis of potential functional groups, though the core structure is expected to be relatively stable. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24 hours | Neutralize with an equimolar amount of 0.1 M HCl. | Similar to acid hydrolysis, but base-catalyzed reactions may occur. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | Dilution with mobile phase. | Oxidation of the amine or aromatic ring, potentially leading to N-oxides or hydroxylated species.[11][15] |
| Thermal | Solid API stored at 105°C for 48 hours. Solution stored at 60°C for 48 hours. | Dissolve/dilute in sample diluent. | General decomposition. |
| Photolytic | Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours. | Protect from light post-exposure and dissolve/dilute in sample diluent. | Photochemical reactions, potentially involving the chloro-substituent or the aromatic ring.[10] |
Method Validation Protocol
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and forced degradation samples. | The peak for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride should be pure and free from interference from any degradants, impurities, or excipients. Peak purity should be confirmed using a PDA detector. |
| Linearity | Analyze a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target assay concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically 80-120% of the test concentration for assay and 70-130% for content uniformity. |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day or with a different analyst/instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two sets of data should be ≤ 2.0%. |
| Detection Limit (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Quantitation Limit (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and validated for accuracy and precision. RSD at LOQ should be ≤ 10%. |
| Robustness | Intentionally vary chromatographic parameters (e.g., mobile phase pH, flow rate, column temperature) and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should remain within acceptable limits. |
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for developing and validating a stability-indicating HPLC method for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. By following the outlined protocols for method optimization, forced degradation, and validation, researchers can establish a reliable analytical tool to ensure the quality, stability, and safety of this important pharmaceutical compound. The principles and workflows described herein are built upon established regulatory guidelines and best practices in analytical chemistry, providing a robust framework for successful implementation in a drug development or quality control setting.
References
-
ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Google Search.[14]
-
ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved from Google Search.[16]
-
Nalewajko-Sieliwoniuk, E., & Nazaruk, J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.[17]
-
Nalewajko-Sieliwoniuk, E., & Nazaruk, J. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.[18]
-
Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[10]
- International Journal of Creative Research Thoughts. (n.d.).
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Google Search.[13]
-
Zhu, X., et al. (2017). Pathway proposed for the degradation of quinoline. ResearchGate.[15]
-
Zhu, X., et al. (2017). Possible degradation pathway of quinoline. ResearchGate.[11]
-
ChemicalBook. (n.d.). 8-chloro-1,2,3,4-tetrahydroquinoline. Retrieved from Google Search.[7]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. IJTSRD.[3]
-
Coelho, L. F., et al. (2015). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.[12]
-
Journal of Modern and Applied Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.[5]
-
International Journal of Pharmaceutical and Chemical Sciences. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace.[6]
-
Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.[4]
-
Sielc.com. (n.d.). Interpreting UV-Vis Spectra. Retrieved from Google Search.[9]
-
LabSolu. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from Google Search.[8]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from Google Search.[1]
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from Google Search.[2]
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-chloro-1,2,3,4-tetrahydroquinoline CAS#: 90562-36-0 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]
- 13. Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 16. labsolu.ca [labsolu.ca]
- 17. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation of halogenated aliphatic compounds: the role of adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Resolution NMR Spectroscopy of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Introduction
8-Chloro-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound belonging to the quinoline family. Quinolines and their derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic molecules.[1][2] The precise structural characterization of these compounds is fundamental to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of such molecules.[3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, detailing experimental protocols and principles of spectral interpretation. The hydrochloride salt form is often utilized in pharmaceutical applications to improve solubility and stability.
Theoretical Considerations for NMR Analysis
The structure of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride presents several key features that influence its NMR spectra. The molecule consists of a tetrahydroquinoline core, which is a bicyclic system comprising a benzene ring fused to a saturated piperidine ring. The chlorine atom at the 8-position and the protonation of the nitrogen atom to form the hydrochloride salt are expected to have significant effects on the chemical shifts of nearby protons and carbons.
-
¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic protons of the tetrahydro- portion of the molecule. The protons on the benzene ring will appear in the aromatic region, and their chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom. The protons on the saturated ring at positions 2, 3, and 4 will appear in the aliphatic region. The protonation of the nitrogen atom to form the hydrochloride salt is expected to cause a downfield shift of the protons on the adjacent carbon atoms (position 2 and the N-H proton itself).[4][5]
-
¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of distinct carbon signals will confirm the overall structure. The chemical shifts of the carbon atoms will be influenced by their hybridization and the electronic effects of the substituents. The carbon atom bearing the chlorine (C-8) and the carbons adjacent to the protonated nitrogen (C-2 and C-8a) are expected to show characteristic chemical shifts.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Caption: Workflow for NMR analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Detailed Protocols
Protocol 1: Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra.[6]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[9] For hydrochloride salts, DMSO-d₆ or D₂O are often good choices.[5] Chloroform-d (CDCl₃) may also be used, but solubility should be checked.[10] In this protocol, we will use DMSO-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[9][11]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12][13] The final volume in the NMR tube should be around 0.5-0.6 mL.[11]
-
Capping: Cap the NMR tube securely.
Protocol 2: NMR Data Acquisition (¹H and ¹³C Spectra)
This protocol outlines the general steps for acquiring standard 1D ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.
-
Instrument Setup:
-
Insert the prepared NMR sample into the spectrometer.
-
Load a standard set of acquisition parameters for ¹H and ¹³C NMR.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Pulse Width: Use a calibrated 90° pulse width.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is usually sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectral Width: Set a spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
-
Pulse Program: Use a proton-decoupled pulse sequence.
-
Pulse Width: Use a calibrated 90° pulse width.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
Protocol 3: Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the chemical shifts of the spectrum. For DMSO-d₆, the residual solvent peak can be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Data Interpretation and Analysis
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. These values are estimates and may vary depending on the solvent and concentration.[14]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | ~7.0-7.3 | d | ~7-8 |
| H-6 | ~6.8-7.1 | t | ~7-8 |
| H-7 | ~6.9-7.2 | d | ~7-8 |
| H-4 | ~2.7-3.0 | t | ~6-7 |
| H-3 | ~1.9-2.2 | m | - |
| H-2 | ~3.2-3.5 | t | ~6-7 |
| N-H | Broad, variable | s | - |
Note: The chemical shifts of the aromatic protons (H-5, H-6, H-7) can be influenced by the chlorine substituent.[14] The aliphatic protons (H-2, H-3, H-4) will exhibit characteristic splitting patterns due to coupling with their neighbors.[15][16] The N-H proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8a | ~140-145 |
| C-4a | ~125-130 |
| C-8 | ~120-125 |
| C-5 | ~127-132 |
| C-6 | ~120-125 |
| C-7 | ~125-130 |
| C-2 | ~40-45 |
| C-3 | ~25-30 |
| C-4 | ~20-25 |
Note: The chemical shifts are influenced by the electronegativity of the chlorine and nitrogen atoms. The protonation of the nitrogen will cause a downfield shift in the adjacent carbons (C-2 and C-8a).[17]
Advanced 2D NMR Techniques
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are highly recommended.[18][19][20][21]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the assignment of protons within the same spin system.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecule.
Safety and Handling
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride should be handled with appropriate safety precautions.[22] It is advisable to handle the compound in a well-ventilated area or a chemical fume hood.[23][24] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][25] Avoid inhalation of dust and contact with skin and eyes. Store the container tightly closed in a cool, dry, and well-ventilated place.[22]
NMR spectroscopy is an essential technique for the structural characterization of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. By following the detailed protocols outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. Careful analysis of the chemical shifts, coupling constants, and integration, supplemented with 2D NMR data where necessary, will enable a complete and unambiguous assignment of the molecular structure. This detailed structural information is vital for advancing research and development in fields that utilize quinoline-based compounds.
References
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- UNCW Institutional Repository.
- Benchchem.
- Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Wasylishen, R. E., et al. Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society.
- Mian, Y., et al. Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- La Planche, L. A., Rothchild, R., & Xu, W. ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Thermo Fisher Scientific.
- Fisher Scientific.
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
- Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- ResearchGate. Can the salt form of my organic compound be determined using NMR?.
- MIT OpenCourseWare.
- ResearchGate.
- University College London.
- Bruker.
- ESA-IPB.
- Sigma-Aldrich.
- PubMed. Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and Their Polymorphs.
- Benchchem.
- University of Minnesota Twin Cities.
- Sigma-Aldrich. NMR Solvents.
- Iowa State University.
- JACS Au. Chirality Sensing of N-Heterocycles via 19F NMR.
- University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR.
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- BioChromato.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
- Waseda University. How to select NMR solvent.
- ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. sites.bu.edu [sites.bu.edu]
- 14. benchchem.com [benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. echemi.com [echemi.com]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. mmbio.byu.edu [mmbio.byu.edu]
- 25. fishersci.com [fishersci.com]
Mass Spectrometric Analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride: A Comprehensive Guide for Researchers
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Addressing an audience of researchers, scientists, and drug development professionals, this document outlines two orthogonal, self-validating analytical approaches: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We delve into the causality behind experimental choices, from sample preparation strategies that convert the non-volatile hydrochloride salt into its volatile free base for GC analysis, to the direct analysis capabilities offered by LC-MS. Detailed fragmentation pathways for both ionization techniques are proposed and visualized. The critical role of the chlorine isotopic pattern as an intrinsic marker for structural confirmation is emphasized throughout, ensuring a high degree of trustworthiness in the presented methodologies.
Introduction
8-Chloro-1,2,3,4-tetrahydroquinoline and its derivatives are heterocyclic building blocks of significant interest in medicinal chemistry and drug development. Their structural motif is a core component in a variety of pharmacologically active agents. Accurate and unambiguous structural characterization of these intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredients (APIs).
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities. However, the analysis of a halogenated, basic compound presented as a hydrochloride salt introduces specific challenges. These include managing the low volatility of the salt form and interpreting the complex fragmentation patterns influenced by the chlorine substituent and the tetrahydroquinoline core.
This application note provides two robust, field-proven protocols to overcome these challenges.
-
GC-EI-MS: A classic, high-resolution separation technique coupled with a hard ionization method that produces rich, reproducible fragmentation spectra ideal for library matching and structural elucidation.
-
LC-ESI-MS/MS: A modern approach using soft ionization, suitable for direct analysis of the salt, which minimizes thermal degradation and provides clear precursor-product ion relationships for definitive structural confirmation.
By employing these orthogonal methods, researchers can establish a self-validating system for the confident identification and characterization of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Chemical & Physical Properties
The mass spectrometric analysis focuses on the free base, 8-Chloro-1,2,3,4-tetrahydroquinoline, as the hydrochloride salt typically dissociates in the ion source or during sample preparation. Its fundamental properties are summarized below.
| Property | Value | Rationale & Significance |
| Chemical Structure | The location of the chlorine atom and the saturated heterocyclic ring dictates the fragmentation behavior. | |
| Molecular Formula | C₉H₁₀ClN | Defines the elemental composition. |
| Average Molecular Weight | 167.64 g/mol | Used for general calculations. |
| Monoisotopic Mass | 167.0502 u | Crucial for high-resolution MS. This is the exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). |
| Chlorine Isotopic Pattern | ~3:1 ratio for M:M+2 | The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a characteristic isotopic signature that is a mandatory validation checkpoint .[1] Any peak containing chlorine must exhibit this pattern. |
Experimental Workflow Overview
A successful analysis relies on a logical progression from sample preparation to data interpretation. The choice between GC-MS and LC-MS dictates the specific path, as illustrated below.
Caption: High-level experimental workflow for MS analysis.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
4.1 Principle & Causality GC-EI-MS is the method of choice for volatile and thermally stable compounds. Electron Ionization (EI) at 70 eV is a high-energy process that induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.[2] Since the hydrochloride salt is non-volatile, a crucial sample preparation step is required to neutralize the salt and extract the volatile free base. This step is essential for the analyte to partition into the gas phase for chromatographic separation.
4.2 Materials and Reagents
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride standard
-
Dichloromethane (DCM), HPLC grade
-
Ethyl acetate, HPLC grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Type 1 Ultrapure Water
-
GC column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
4.3 Sample Preparation Protocol (Free Base Extraction)
-
Dissolution: Accurately weigh ~1-2 mg of the hydrochloride salt and dissolve it in 2 mL of Type 1 water in a separation funnel.
-
Neutralization: Add 2 mL of saturated NaHCO₃ solution to the funnel. Mix gently. This deprotonates the amine, converting the salt to the more organic-soluble free base.
-
Extraction: Add 4 mL of DCM to the funnel. Stopper and shake vigorously for 1 minute, venting periodically. Allow the layers to separate.
-
Collection: Drain the lower organic (DCM) layer into a clean flask.
-
Re-extraction: Repeat the extraction (steps 3-4) on the aqueous layer with a fresh 4 mL of DCM to maximize recovery. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the combined organic extract to remove residual water, which can interfere with GC analysis.
-
Final Sample: Carefully decant or filter the dried organic solution into a GC vial for analysis.
4.4 GC-MS Instrument Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| Injector | Splitless, 250 °C | Ensures efficient volatilization of the analyte onto the column. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient to ensure good peak shape and elution of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Ionization Energy | 70 eV | The standard energy for EI, ensuring reproducible fragmentation patterns that can be compared to libraries.[2] |
| Mass Range | 40 - 250 m/z | Covers the expected mass of the molecular ion and its key fragments. |
4.5 Expected Results & Data Interpretation Under EI, 8-Chloro-1,2,3,4-tetrahydroquinoline will produce a molecular ion (M•+) and a series of characteristic fragment ions.
-
Molecular Ion (M•+): A distinct cluster of peaks will be observed at m/z 167 (for ³⁵Cl) and m/z 169 (for ³⁷Cl) in an approximate 3:1 intensity ratio .[1] This is the primary confirmation of the compound's mass.
-
Key Fragments: The fragmentation of 1,2,3,4-tetrahydroquinoline itself is known to proceed via loss of a hydrogen atom to form a stable ion.[2] The fragmentation pathway for the chlorinated analog is proposed below.
Caption: Proposed EI fragmentation of 8-Chloro-1,2,3,4-tetrahydroquinoline.
Protocol 2: LC-ESI-MS/MS
5.1 Principle & Causality LC-ESI-MS/MS is ideal for the direct analysis of polar, ionic, and thermally labile compounds. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[3] This allows for the selection of the isotopic cluster of the precursor ion (m/z 168/170) in the first quadrupole (Q1). In the second quadrupole (Q2, collision cell), Collision-Induced Dissociation (CID) with an inert gas fragments the selected ion, and the resulting product ions are analyzed in the third quadrupole (Q3). This process provides unambiguous structural confirmation.
5.2 Materials and Reagents
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Type 1 Ultrapure Water
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
5.3 Sample Preparation Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of the hydrochloride salt in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% FA).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an LC vial.
5.4 LC-MS/MS Instrument Parameters
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Organic solvent for elution from the C18 column. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient for separating the analyte from potential impurities.[4] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | ESI, Positive | The basic nitrogen atom is readily protonated. |
| Capillary Voltage | +3.5 kV | Optimized for efficient ion formation. |
| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| Precursor Ion (Q1) | m/z 168.1 / 170.1 | Selection of the protonated molecule [M+H]⁺, including its chlorine isotopes. |
| Collision Energy | 15-30 eV (Ramped or Optimized) | Energy applied in the collision cell to induce fragmentation. Should be optimized for the specific instrument. |
5.5 Expected Results & Data Interpretation
-
Full Scan (MS1): The spectrum will be dominated by the protonated molecule, [M+H]⁺ , appearing as an isotopic cluster at m/z 168 and 170 in a ~3:1 ratio.
-
Product Ion Scan (MS/MS): Fragmentation of the m/z 168 precursor ion will yield specific product ions. The fragmentation of protonated tetrahydroisoquinoline alkaloids often involves cleavage of the saturated ring.[3][5]
Caption: Proposed ESI-MS/MS fragmentation of protonated 8-Chloro-1,2,3,4-tetrahydroquinoline.
Discussion & Trustworthiness
The structural elucidation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is significantly enhanced by the complementary nature of GC-EI-MS and LC-ESI-MS/MS.
-
Self-Validation through Orthogonality: GC-MS provides a fragmentation pattern based on a high-energy radical cation, while LC-MS/MS provides a pattern from a lower-energy, even-electron protonated molecule.[6] Obtaining consistent structural information from these two fundamentally different ionization and fragmentation mechanisms constitutes a powerful, self-validating system.
-
The Chlorine Isotope Check: The ~3:1 isotopic signature for ³⁵Cl/³⁷Cl is a non-negotiable point of confirmation.[1] This pattern must be observed not only for the molecular/precursor ion but for every fragment ion that retains the chlorine atom. Its presence provides definitive evidence of the elemental composition and serves as an internal check against misidentification of isobaric interferences.
-
Potential Pitfalls:
-
In GC-MS, thermal degradation in the injector is a risk for complex molecules. The proposed free-basing protocol is gentle, but injector temperature should be optimized to maximize signal without causing degradation.
-
In LC-MS, ion suppression from matrix components can reduce signal intensity. A robust chromatographic separation and clean sample preparation are essential to mitigate this effect.
-
Conclusion
This application note details two comprehensive and reliable protocols for the mass spectrometric analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. The GC-EI-MS method offers rich, library-searchable fragmentation data following a straightforward liquid-liquid extraction to isolate the volatile free base. The LC-ESI-MS/MS method provides a sensitive and direct analysis of the compound, yielding unambiguous precursor-to-product ion transitions. By leveraging the strengths of both techniques and rigorously verifying the characteristic chlorine isotopic signature, researchers and drug development professionals can achieve a high level of confidence in the structural identity and purity of this critical synthetic intermediate.
References
-
Lee, T., Lee, S., Kim, Y. et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Chemical Society. Available at: [Link]
-
Wilde, M., et al. (2018). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Drug Testing and Analysis. Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506. Available at: [Link]
-
Pouliot, M., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Available at: [Link]
-
Klingler, F.-D., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
da Cruz, J. F., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. Journal of the Brazilian Chemical Society. Available at: [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]
-
van Hoppe, S., et al. (2015). A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method for the simultaneous quantification of a cassette of eight drugs. Utrecht University Repository. Available at: [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available at: [Link]
-
Li, F., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Li, F., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]
-
Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry. Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Available at: [Link]
-
Verrier, C., et al. (2018). Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of oxygenated quinolines. ResearchGate. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]
-
Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Available at: [Link]
-
ShC, K., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available at: [Link]
-
Restek Corporation. (2012). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. LCGC North America. Available at: [Link]
-
Cordero, C. (2008). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. IRIS-AperTO. Available at: [Link]
-
Chromatography Today. (2017). A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology. Available at: [Link]
-
Yin, S., et al. (2013). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering. Journal of Analytical Toxicology. Available at: [Link]
-
Al-marfadi, A. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]
-
The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. scielo.br [scielo.br]
- 6. orgchemboulder.com [orgchemboulder.com]
The Strategic Utility of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Halogenated Scaffold
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) framework stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its inherent structural features allow for three-dimensional diversity, making it a cornerstone in the design of novel therapeutics. The introduction of a chlorine atom at the 8-position of the THQ ring system, yielding 8-Chloro-1,2,3,4-tetrahydroquinoline, offers medicinal chemists a strategic tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The hydrochloride salt enhances the compound's solubility and stability, facilitating its use in various synthetic and biological applications.
This technical guide provides an in-depth exploration of the applications of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in drug discovery and development. We will delve into its role as a versatile building block, providing detailed protocols for its derivatization and discussing the potential therapeutic implications of the resulting molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 8-Chloro-1,2,3,4-tetrahydroquinoline and its hydrochloride salt is paramount for its effective use in a research setting.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀ClN (Free Base) / C₉H₁₁Cl₂N (HCl Salt) | [3] |
| Molecular Weight | 167.64 g/mol (Free Base) / 204.09 g/mol (HCl Salt) | [3][4] |
| CAS Number | 90562-36-0 (Free Base) / 1258639-57-4 (HCl Salt) | [3][5] |
| Appearance | Liquid (Free Base) / Solid (HCl Salt) | |
| Boiling Point | ~310.1 °C (Predicted for HCl Salt) | [4] |
| Storage | Room temperature, in a dry environment. | [4] |
Handling Precautions: 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed and may cause skin and eye irritation.[6]
The Role of the 8-Chloro Substituent in Drug Design
The chlorine atom at the 8-position of the tetrahydroquinoline scaffold is not a passive spectator. Its electron-withdrawing nature and lipophilicity can significantly influence a molecule's biological profile:
-
Metabolic Stability: The C-Cl bond can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.
-
Binding Affinity: The chloro group can engage in halogen bonding or other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Lipophilicity and Permeability: The introduction of a chlorine atom increases the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
Synthetic Applications: A Versatile Building Block
The secondary amine of the tetrahydroquinoline ring is a key functional handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents. The following sections provide detailed protocols for common and impactful derivatization reactions.
Protocol 1: N-Alkylation via Reductive Amination
N-alkylation is a fundamental transformation to introduce alkyl chains that can modulate a compound's physicochemical properties and biological activity. A robust and widely used method is reductive amination.
Causality of Experimental Choices: This one-pot, metal-free approach is advantageous due to its mild reaction conditions and broad substrate scope. The arylboronic acid acts as a Lewis acid catalyst to activate the carbonyl group for nucleophilic attack by the tetrahydroquinoline. The Hantzsch ester serves as a mild and efficient hydride source for the reduction of the resulting iminium ion.
Experimental Protocol:
-
Reaction Setup: To a 15 mL reaction tube, add 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (1.0 equiv.), the desired aldehyde or ketone (1.1 equiv.), Hantzsch ester (1.5 equiv.), and 3-trifluoromethylphenylboronic acid (0.2 equiv.).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.25 M.
-
Reaction Conditions: Seal the reaction tube and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The final product's identity and purity should be confirmed by spectroscopic methods.
Protocol 2: N-Arylation via Chan-Lam Coupling
The introduction of an aryl group at the nitrogen atom can lead to compounds with significant biological activities, including anticancer and antimicrobial properties. The Chan-Lam coupling is a powerful, copper-catalyzed method for the formation of C-N bonds.
Causality of Experimental Choices: This method is preferred over other cross-coupling reactions (e.g., Buchwald-Hartwig) due to the use of a less expensive and less toxic copper catalyst. The reaction is typically run under aerobic conditions, as oxygen is believed to be the terminal oxidant that regenerates the active Cu(II) catalyst. The base is crucial for neutralizing the hydrochloride salt and deprotonating the secondary amine, rendering it nucleophilic.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and copper(II) acetate (0.2 equiv.).
-
Solvent and Base Addition: Add a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). Add a base, such as triethylamine (2.5 equiv.) or pyridine (2.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The flask is typically left open to the air. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate.
-
Work-up and Purification:
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated tetrahydroquinoline.
-
Confirm the structure and purity of the product by spectroscopic analysis.
-
Self-Validation: The formation of the desired product can be observed by the appearance of a new spot on the TLC plate and confirmed by mass spectrometry. The disappearance of the starting materials indicates the progression of the reaction.
Visualization of Synthetic and Biological Pathways
To provide a clearer understanding of the synthetic workflow and potential biological implications, the following diagrams are provided.
Caption: Synthetic routes for N-alkylation and N-arylation.
Caption: Potential inhibition of a cell signaling pathway.
Conclusion and Future Perspectives
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic derivatization, particularly at the nitrogen atom, allows for the synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work in this area will likely focus on the development of more complex derivatives and their evaluation in various disease models, further cementing the importance of the tetrahydroquinoline core in the ongoing quest for novel therapeutics.
References
-
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central (PMC). [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. IJPPR.Human, 2016. [Link]
-
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H10Cl3N | CID 123919. PubChem. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-chloro-1,2,3,4-tetrahydroquinoline CAS#: 90562-36-0 [amp.chemicalbook.com]
- 4. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 5. 1stsci.com [1stsci.com]
- 6. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | CymitQuimica [cymitquimica.com]
The Versatile Scafford: 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride in the Synthesis of Novel Bioactive Compounds
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline core is recognized as a privileged scaffold—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, three-dimensional structure provides an excellent platform for the spatial presentation of various pharmacophoric elements, enabling precise interactions with biological targets. The strategic introduction of substituents onto this core can fine-tune the electronic and steric properties of the resulting molecules, leading to enhanced potency, selectivity, and pharmacokinetic profiles.
This application note focuses on a particularly valuable derivative: 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride. The presence of a chloro group at the 8-position not only influences the molecule's overall physicochemical properties but also offers a potential handle for further synthetic modifications. This guide will provide a comprehensive overview of the synthesis of this building block, detailed protocols for its derivatization, and insights into the biological applications of the resulting novel compounds, with a particular focus on their role as potent and selective inhibitors of key cellular signaling pathways.
Physicochemical Properties and Reactivity Profile
The key characteristics of 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride are summarized in the table below:
| Property | Value |
| Molecular Formula | C₉H₁₁Cl₂N |
| Molecular Weight | 204.09 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in water, methanol, and DMSO |
The reactivity of 8-chloro-1,2,3,4-tetrahydroquinoline is primarily centered around the secondary amine at the 1-position. This amine is a nucleophile and readily undergoes a variety of chemical transformations, making it an ideal attachment point for diverse functional groups. The electron-withdrawing nature of the chloro group at the 8-position can subtly influence the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring in electrophilic substitution reactions.
Synthesis of the Building Block: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of its aromatic precursor, 8-chloroquinoline.[1] The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
Protocol 1: Catalytic Hydrogenation of 8-Chloroquinoline
This protocol outlines a standard procedure for the reduction of 8-chloroquinoline to 8-chloro-1,2,3,4-tetrahydroquinoline.
Materials:
-
8-Chloroquinoline
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 8-chloroquinoline (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (typically 3-10 bar) and heat the reaction mixture to a suitable temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 8-chloro-1,2,3,4-tetrahydroquinoline as an oil or solid.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid (in the same solvent) dropwise with stirring.
-
Purification: Collect the precipitated 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Synthesis of the target building block.
Application in the Synthesis of Novel Bioactive Compounds
The true utility of 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride lies in its application as a versatile starting material for the synthesis of more complex molecules with therapeutic potential. The secondary amine serves as a key point for diversification.
N-Alkylation and N-Arylation Reactions
The nitrogen atom of 8-chloro-1,2,3,4-tetrahydroquinoline can be readily functionalized through various C-N bond-forming reactions, such as reductive amination and Buchwald-Hartwig amination.
Protocol 2: Reductive Amination for N-Alkylation
This protocol describes a general procedure for the N-alkylation of 8-chloro-1,2,3,4-tetrahydroquinoline with an aldehyde or ketone.
Materials:
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (or other suitable reducing agent like sodium cyanoborohydride)
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
A weak base (e.g., triethylamine) to neutralize the hydrochloride salt
Procedure:
-
Reaction Setup: To a round-bottom flask, add 8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride (1 equivalent), the desired aldehyde or ketone (1-1.2 equivalents), and 1,2-dichloroethane.
-
Base Addition: Add triethylamine (1.1 equivalents) to the mixture to liberate the free amine.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Caption: General workflow for N-alkylation.
Case Study: Development of Potent NF-κB Inhibitors
A compelling application of the tetrahydroquinoline scaffold is in the development of inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammation and cancer.
While a specific study detailing the use of the 8-chloro derivative was not found, a study by Jo et al. (2016) on novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-κB inhibitors and cytotoxic agents provides a strong rationale for its use.[3][4] In their work, various substituted tetrahydroquinolines were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. The general structure of the synthesized compounds involved an amide linkage at the 1-position of the tetrahydroquinoline core.
The introduction of a chloro group at the 8-position could potentially enhance the binding affinity of these inhibitors to their target proteins within the NF-κB pathway through favorable halogen bonding interactions.
Caption: Potential inhibition of the NF-κB pathway.
Conclusion and Future Perspectives
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the secondary amine allow for the creation of diverse chemical libraries. The tetrahydroquinoline scaffold has been shown to be a key component in compounds targeting a range of biological processes, including cell signaling pathways critical in cancer and inflammation. Future research utilizing this 8-chloro substituted building block could lead to the development of next-generation therapeutics with improved efficacy and selectivity.
References
-
Jo, H., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 385–390. Available at: [Link]
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
-
Saleh, T. S., et al. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. European Chemical Bulletin, 8(8), 257. Available at: [Link]
- Patel, H., & Singh, A. (2014). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 5(9), 3645-3659.
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6478. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological assays involving 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
An In-Depth Guide to the Biological Characterization of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing biological assays involving 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Given that the tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, this guide focuses on the most probable neurological targets based on its chemical architecture.[1][2][3] We will explore detailed protocols for interrogating its effects on key enzyme families, receptor classes, and transporter systems implicated in central nervous system (CNS) function and disease.
The structural similarity of tetrahydroquinolines to endogenous monoamines suggests a high likelihood of interaction with the proteins that synthesize, recognize, and transport these critical neurotransmitters. Therefore, this guide presents validated, robust assay systems to comprehensively profile the compound's activity against three primary target classes:
-
Monoamine Oxidases (MAO): Key enzymes in the degradation of neurotransmitters like dopamine and serotonin.
-
G-Protein Coupled Receptors (GPCRs): With a focus on dopamine receptors, a major family of drug targets for neurological and psychiatric disorders.[4]
-
Neurotransmitter Transporters (SLC6 Family): Including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are critical for regulating synaptic signaling.[5][6]
Each section provides the scientific rationale for target selection, detailed step-by-step protocols, data analysis guidance, and the causality behind critical experimental choices to ensure scientific rigor and reproducibility.
Section 1: Monoamine Oxidase (MAO) Inhibition Assays
Scientific Rationale & Assay Principle
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines, thereby terminating their signaling.[7][8] Dysfunction in MAO activity is implicated in depression, Parkinson's disease, and other neurological disorders, making MAO inhibitors a significant class of therapeutics.[8][9][10] Given the structural resemblance of the tetrahydroquinoline core to monoamine substrates, it is critical to evaluate 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride for potential MAO inhibitory activity.
The most common and high-throughput friendly method is a fluorometric assay.[7] This assay measures the accumulation of hydrogen peroxide (H₂O₂), a byproduct of MAO's catalytic activity on a substrate like p-tyramine.[10] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe to produce a highly fluorescent compound, which can be quantified. A reduction in the fluorescent signal in the presence of the test compound indicates MAO inhibition.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow of a Tango-style β-arrestin recruitment assay.
Detailed Protocol: Cell-Based β-Arrestin Recruitment Assay
This protocol describes a general procedure for assessing compound activity using a commercially available β-arrestin recruitment system (e.g., Tango assay).
Materials:
-
Host cell line (e.g., HEK293, CHO) stably expressing the dopamine receptor of interest (e.g., D2R) fused to the Tango system components.
-
Cell culture medium (e.g., DMEM) with appropriate supplements (FBS, antibiotics).
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
-
Known reference agonist (e.g., Quinpirole for D2R) and antagonist (e.g., Haloperidol for D2R). [11]* Assay medium (serum-free)
-
Luciferase detection reagent
-
White, opaque 96- or 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating:
-
The day before the assay, harvest and count the cells.
-
Seed the cells into the white-walled plates at an optimized density (e.g., 10,000-20,000 cells/well for a 384-well plate) to ensure they form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay medium.
-
For Agonist Mode: On the day of the assay, carefully remove the culture medium from the cells and add the diluted test compound or reference agonist.
-
For Antagonist Mode: Pre-incubate the cells with the diluted test compound or reference antagonist for 15-30 minutes. Then, add the reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀).
-
Include vehicle control wells for baseline measurement.
-
-
Incubation:
-
Incubate the plates for 6-18 hours (time depends on the specific reporter system) at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-based luminometer.
-
Data Analysis and Interpretation
-
Normalize Data: Normalize the raw luminescence units (RLU) to the vehicle control (defined as 0% activity) and the maximal response of the reference agonist (defined as 100% activity).
-
Determine Potency and Efficacy:
-
Agonist Mode: Plot the normalized response against the log of the compound concentration. Fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (efficacy relative to the reference agonist).
-
Antagonist Mode: Plot the response against the log of the compound concentration. Fit to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Sample Data Table (Agonist Mode):
| Compound Conc. (nM) | Avg. Luminescence (RLU) | Normalized Response (%) |
| 0 (Vehicle) | 500 | 0% |
| 0.1 | 600 | 2.2% |
| 1 | 1,500 | 22.2% |
| 10 | 2,500 | 44.4% |
| 100 | 4,000 | 77.8% |
| 1000 | 5,000 | 100% |
| Ref. Agonist (Max) | 5,000 | 100% |
Section 3: Neurotransmitter Transporter Uptake Assays
Scientific Rationale & Assay Principle
The solute carrier 6 (SLC6) family of neurotransmitter transporters, including DAT, NET, and SERT, are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of signaling. [12][13]These transporters are the primary targets for many antidepressants and psychostimulants. A compound's ability to inhibit one or more of these transporters is a crucial component of its pharmacological profile.
Modern assays have moved away from radiolabeled substrates towards fluorescence-based methods for safety and throughput. [5][6]These assays use a fluorescent substrate that is a substrate for the transporters. Cells stably expressing a specific transporter (e.g., hDAT) will internalize the dye, leading to a measurable increase in intracellular fluorescence. [13]A transporter inhibitor will block this uptake, resulting in a lower signal. This process can be monitored in real-time (kinetic mode) or at a fixed endpoint. [5]
Experimental Workflow: Transporter Uptake Assay
Caption: A typical workflow for a no-wash, fluorescence-based neurotransmitter uptake assay.
Detailed Protocol: Cell-Based Neurotransmitter Transporter Uptake Assay
This protocol is based on the principles of commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). [5][13] Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Poly-D-Lysine coated, black-walled, clear-bottom 96- or 384-well plates.
-
Culture medium and Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent transporter substrate and masking dye (if applicable).
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
-
Reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Fluorescence plate reader with bottom-read capability.
Procedure:
-
Cell Plating:
-
The day prior to the assay, seed the transporter-expressing cells into Poly-D-Lysine coated plates at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well for a 96-well plate). [13] * Incubate overnight at 37°C, 5% CO₂.
-
-
Compound and Dye Preparation:
-
On the day of the assay, prepare serial dilutions of the test compound and reference inhibitors in Assay Buffer.
-
Prepare the fluorescent substrate working solution in Assay Buffer according to the manufacturer's protocol.
-
-
Assay Execution:
-
Remove the culture medium from the cell plate.
-
Add the diluted test compounds, reference inhibitors, or vehicle control to the appropriate wells.
-
Incubate the plate for 10-20 minutes at 37°C.
-
Add the fluorescent substrate working solution to all wells to initiate uptake.
-
Immediately place the plate into the fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Kinetic Mode: Measure fluorescence every 1-2 minutes for 30-60 minutes from the bottom of the plate.
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the final fluorescence.
-
Data Analysis and Interpretation
-
Kinetic Analysis: Determine the rate of uptake (slope) for each well from the linear portion of the fluorescence vs. time plot.
-
Endpoint Analysis: Use the final relative fluorescence unit (RFU) value after subtracting the background (wells with a potent inhibitor or non-transfected cells).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_or_RFU_of_Test_Compound / Rate_or_RFU_of_Vehicle_Control))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Sample Data Table (Endpoint RFU):
| Compound Conc. (nM) | Avg. Endpoint (RFU) | % Inhibition |
| 0 (Vehicle) | 8,000 | 0% |
| 1 | 7,800 | 2.5% |
| 10 | 6,500 | 18.8% |
| 100 | 4,100 | 48.8% |
| 1000 | 1,200 | 85.0% |
| 10000 | 550 | 93.1% |
References
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
-
Monoamine oxidase assays. PubMed. [Link]
-
An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. [Link]
-
Monoamine oxidase activity in fish brain tissue. Protocols.io. [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare.com. [Link]
-
8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
-
GPCR Assay Services. Reaction Biology. [Link]
-
Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Elabscience. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PMC - PubMed Central. [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
-
A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PMC - NIH. [Link]
-
8-Chloro-1,2,3,4-tetrahydroisoquinoline. Cenmed Enterprises. [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]
-
Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. European Journal of Pharmaceutical Sciences. [Link]
-
(R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). NCBI. [Link]
-
Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain. PubMed. [Link]
-
Tetrahydroquinoline. Wikipedia. [Link]
Sources
- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
Application Note and Protocols for In Vitro Evaluation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Title: In Vitro Characterization of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: Protocols for Assessing Antiproliferative and Pro-Apoptotic Activity
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant biological activities.[1] Derivatives of THQ have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, various substituted THQ analogs have shown potent antiproliferative activity against a range of human cancer cell lines, such as those from breast, lung, and colon cancers.[3] The mechanisms underlying these cytotoxic effects often involve the induction of programmed cell death (apoptosis) and cell cycle arrest.[3] For instance, certain tetrahydroquinolinone derivatives have been found to induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest at the G2/M phase in non-small cell lung cancer cells.[3] Other studies have explored THQ derivatives as potential ligands for the G Protein-coupled Estrogen Receptor (GPER) in breast cancer.[4]
This document provides a comprehensive guide for the in vitro evaluation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a specific derivative of the THQ family. Given the established anticancer potential of the THQ scaffold, the following protocols are designed to systematically investigate the cytotoxic and pro-apoptotic properties of this compound. The experimental workflow is structured to first determine the compound's potency in inhibiting cancer cell growth and then to elucidate the underlying cellular mechanisms of action. These protocols are intended for researchers in oncology, drug discovery, and pharmacology.
Scientific Rationale and Experimental Design
The primary hypothesis for this experimental series is that 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride possesses antiproliferative activity against cancer cells. The chloro-substitution at the 8-position of the THQ ring may influence its biological activity, a common strategy in medicinal chemistry to modulate the potency and pharmacokinetic properties of lead compounds.
Our experimental design follows a logical progression from broad screening to more detailed mechanistic studies.
-
Primary Cytotoxicity Screening (MTT Assay): This initial step is crucial to determine the concentration-dependent inhibitory effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability. This assay will be used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
-
Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining): Following the determination of the IC50 value, we will investigate whether the observed cytotoxicity is due to the induction of apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death.
-
Cell Cycle Analysis: To further understand the mechanism of action, we will assess the effect of the compound on cell cycle progression. Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints, which can subsequently trigger apoptosis.
This multi-faceted approach ensures a thorough initial characterization of the compound's in vitro anticancer potential.
Data Presentation: Hypothetical Cytotoxicity Profile
The following table represents hypothetical IC50 values for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride against a panel of human cancer cell lines after 72 hours of treatment. Such data would be generated from the MTT assay protocol described below.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| A549 | Non-Small Cell Lung Cancer | 15.5 |
| HCT-116 | Colon Cancer | 22.8 |
| MCF-7 | Breast Cancer (ER+) | 18.2 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 25.1 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro characterization of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Detailed Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
-
Human cancer cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Human cancer cell lines (e.g., A549)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight.
-
Treat the cells with 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride at its predetermined IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Human cancer cell lines (e.g., A549)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the cell population in each phase of the cell cycle.
Plausible Mechanism of Action: Apoptosis Induction Pathway
Caption: A plausible signaling pathway for apoptosis induction by a novel tetrahydroquinoline derivative, based on mechanisms reported for similar compounds.
Trustworthiness and Self-Validation
The protocols described herein are standard, well-established methods in cell biology and pharmacology. To ensure the trustworthiness and reproducibility of the results, the following controls are essential:
-
Vehicle Control: All experiments must include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.
-
Positive Control: For mechanistic assays, a known inducer of the specific cellular event should be used as a positive control (e.g., staurosporine for apoptosis). This validates that the assay is working correctly.
-
Biological Replicates: All experiments should be performed with a minimum of three biological replicates to ensure the statistical significance of the findings.
By adhering to these principles, the generated data will be robust and reliable, providing a solid foundation for further investigation into the therapeutic potential of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
References
-
MySkinRecipes. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
-
Torres-Gómez, H., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760-771. [Link]
-
Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 91-95. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society, 19(2), 655-667. [Link]
-
Ryczkowska, M., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-15. [Link]
-
ResearchGate. Synthesis of tetrahydroquinoline derivatives. [Link]
-
Slater, A. F., et al. (1995). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 67(3), 395-407. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
-
Le, N. A., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry, 59(12), 5929-5942. [Link]
-
Parul Institute of Pharmacy. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
ResearchGate. Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. [Link]
-
Brondi, R. S., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 84, 463-471. [Link]
-
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]
-
Cenmed Enterprises. 8-Chloro-1,2,3,4-tetrahydroisoquinoline (C007B-589338). [Link]
-
Sanna, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5641. [Link]
-
ResearchGate. In Vitro anticancer studies on Cantron® and its constituents. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters associated with this important synthetic intermediate. As a key building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system, a robust and high-yielding synthesis is paramount.[1] This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure your experimental success.
Overview of the Synthetic Strategy
The most prevalent and scalable approach to synthesizing 8-Chloro-1,2,3,4-tetrahydroquinoline is through the reduction of the aromatic quinoline ring of its precursor, 8-chloroquinoline. This transformation is followed by the formation of the hydrochloride salt to improve stability and handling properties. While seemingly straightforward, the reduction step is critical and presents several potential challenges, including incomplete conversion, side-product formation (notably dehalogenation), and purification difficulties.
The general workflow is outlined below:
Caption: General two-part workflow for the synthesis.
Troubleshooting Guide: The Reduction Reaction
This section addresses common issues encountered during the conversion of 8-chloroquinoline to its tetrahydro- derivative.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Answer: Low conversion is a frequent issue stemming from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Recommended Solutions:
-
Catalyst Inactivity: This is the most common culprit, especially in catalytic hydrogenations.
-
Insight: Palladium on carbon (Pd/C) and other heterogeneous catalysts are susceptible to deactivation by oxidation (if handled improperly in the air) or poisoning from impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds).
-
Solution:
-
Always use a fresh batch of catalyst from a reputable supplier.
-
For heterogeneous catalysts like Pd/C, handle them as a slurry in the reaction solvent or under an inert atmosphere to prevent air exposure.
-
Ensure the 8-chloroquinoline starting material is of high purity. Consider passing it through a small plug of silica or activated carbon if impurities are suspected.
-
-
-
Insufficient Reducing Power:
-
Insight: The chosen reduction method may not be potent enough under your conditions. For catalytic hydrogenation, this relates to hydrogen pressure. For transfer hydrogenations, it relates to the stoichiometry and nature of the hydrogen donor.
-
Solution:
-
Catalytic Hydrogenation: Increase the hydrogen pressure incrementally (e.g., from 1 atm to 3-4 atm or 50 psi), ensuring your equipment is rated for it.
-
Transfer Hydrogenation: Increase the molar equivalents of the hydrogen donor (e.g., Hantzsch ester, ammonium formate).
-
Chemical Reduction: If using reagents like borane complexes, ensure the stoichiometry is correct and the reagent has not degraded during storage.[2]
-
-
-
Suboptimal Temperature or Solvent:
-
Insight: The reaction may have a significant activation energy barrier, or the substrate/catalyst may have poor solubility in the chosen solvent.
-
Solution:
-
Gently increase the reaction temperature in 5-10 °C increments.
-
Ensure the 8-chloroquinoline is fully dissolved. Screen alternative solvents like Methanol, Ethanol, or Ethyl Acetate. For some reductions, acetic acid can be a beneficial solvent, as it protonates the quinoline nitrogen, activating it towards reduction.
-
-
Question 2: My reaction works, but I'm getting a significant amount of an unknown side product. I suspect it's dehalogenation. How can I prevent this?
Answer: The formation of 1,2,3,4-tetrahydroquinoline via reductive dehalogenation (hydrogenolysis) is a well-known side reaction when using powerful reduction systems, particularly Pd/C.
Causality & Mitigation Strategies:
-
Mechanism Insight: The palladium catalyst can facilitate the cleavage of the C-Cl bond, which is then replaced by a hydrogen atom from the reducing source. This process is often promoted by higher temperatures, higher hydrogen pressures, and the presence of a base.
-
Strategic Solutions:
-
Change the Catalyst: Switch from Palladium (Pd) to Platinum (Pt), typically as PtO₂ (Adam's catalyst). Platinum is generally less prone to causing hydrogenolysis of aryl chlorides compared to palladium.
-
Use a Milder Hydrogen Donor: In transfer hydrogenation, switch from ammonium formate to a milder donor like Hantzsch ester. This can provide a more controlled delivery of hydrogen to the catalytic system.[3]
-
Optimize Reaction Conditions:
-
Lower the reaction temperature and hydrogen pressure to the minimum required for the primary reduction.
-
Strictly avoid adding any base (like triethylamine or carbonate) unless absolutely necessary for another purpose, as it can accelerate the dehalogenation side reaction.
-
-
Consider Alternative Reductions: Explore metal-free hydrogenative reductions, for example, using hydrosilanes with a catalyst like B(C₆F₅)₃, which often show different selectivity profiles and can avoid this issue.[3]
-
Table 1: Comparison of Common Reduction Conditions
| Method | Catalyst / Reagent | Typical Solvent | Pros | Cons / Common Issues |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5-10 mol% Pd/C, H₂ (1-4 atm) | EtOH, MeOH, EtOAc | High atom economy, clean | Risk of dehalogenation , catalyst poisoning |
| Catalytic Hydrogenation | 5-10 mol% PtO₂, H₂ (1-4 atm) | EtOH, Acetic Acid | Lower risk of dehalogenation | Often slower, more expensive catalyst |
| Transfer Hydrogenation | Pd/C, Ammonium Formate | MeOH, EtOH | No high-pressure H₂ gas needed | Can still cause dehalogenation |
| Borane Reduction | BH₃·THF or BH₃·SMe₂ | THF | Good for specific functionalities | Stoichiometric, workup can be complex[2] |
Troubleshooting Guide: Work-up, Purification, and Salt Formation
Question 3: I'm struggling with the purification. My product streaks badly on silica gel chromatography, and crystallization gives a low yield.
Answer: These are classic purification challenges for basic amine compounds like tetrahydroquinolines.
Solutions for Purification:
-
Column Chromatography:
-
Insight: The basic nitrogen atom on your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes the characteristic "streaking" or tailing, leading to poor separation and product loss on the column.
-
Solution:
-
Base-Washing: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly in sharp bands.
-
Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which lacks the acidic silanol groups and is often better suited for purifying basic compounds.
-
-
-
Crystallization/Recrystallization:
-
Insight: Low yield is typically due to high solubility of the product in the chosen solvent or crystallizing too quickly.
-
Solution:
-
Solvent Screening: The ideal system is a solvent (or solvent pair) where your product is highly soluble at high temperatures but poorly soluble at low temperatures. A good starting point is a non-polar solvent like Heptane or Cyclohexane , possibly with a minimal amount of a more polar co-solvent (like Ethyl Acetate or MTBE) to achieve initial dissolution upon heating.
-
Slow Cooling: After dissolving your crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Use an Anti-Solvent: Dissolve the crude product in a small amount of a solvent in which it is very soluble (e.g., Dichloromethane). Then, slowly add a solvent in which it is insoluble (e.g., Hexane or Heptane) until the solution becomes cloudy. Heat gently to re-dissolve, then cool slowly.
-
-
Question 4: When I try to make the hydrochloride salt, my product oils out or forms a sticky solid instead of a nice crystalline powder. What's going wrong?
Answer: This is a common precipitation problem caused by issues with solvent, water content, or the rate of addition.
Causality & Solutions:
-
Insight: The hydrochloride salt has a much higher polarity and different crystal lattice energy than the free base. If the solvent is too polar, the salt may remain partially solvated, forming an oil (a supersaturated liquid phase) rather than nucleating into a solid crystal. The presence of even trace amounts of water can also hinder crystallization.
-
Recommended Protocol:
-
Ensure Anhydrous Conditions: Dry your purified free base thoroughly. Use anhydrous solvents for the salt formation step.
-
Choose a Non-Polar Solvent: Dissolve the purified free base in a suitable non-polar solvent. Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE) are excellent choices. Dichloromethane can be used for dissolution, followed by the addition of an anti-solvent like hexane.
-
Slow, Controlled Addition: Use a pre-prepared solution of HCl in a non-protic solvent (e.g., 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane). Add this solution dropwise to the stirred solution of the free base at 0 °C.
-
Monitor Precipitation: You should observe the formation of a white precipitate. Adding the HCl too quickly can cause localized high concentrations, promoting oiling out.
-
Isolate: Once the addition is complete, continue stirring for 30-60 minutes in the cold bath, then collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum.
-
Caption: Decision workflow for troubleshooting salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the quickest and most common method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product (free base) will be more polar than the starting material and thus have a lower Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of starting material and the appearance of the product and any side products.[4]
Q2: What are the critical safety precautions for this synthesis? A2:
-
Catalysts: Handle pyrophoric catalysts like Pd/C carefully. Do not allow the dry powder to come into contact with air or flammable solvents. It is best handled wet or as a slurry.
-
Hydrogen Gas: If performing catalytic hydrogenation, use a vessel rated for the intended pressure and ensure there are no ignition sources. Work in a well-ventilated fume hood.
-
Reagents: Borane reagents can be toxic and react violently with water. Hydrogen chloride solutions are highly corrosive.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I definitively confirm the identity and purity of my final product? A3: A combination of analytical techniques is required:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity (typically >98% for most applications). Melting point analysis is also a good indicator; a sharp melting range suggests high purity.
References
-
Vertex AI Search result citing a synthesis using borane-methylsulfide complex.[2]
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [1]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link][3]
-
McCarty, T. N., & Bunce, R. A. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 23(1), 129. [Link][6]
-
ResearchGate. (2019). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link][7]
-
Li, W., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 637-646.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link][4]
-
Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13048-13076. [Link][8]
-
Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from [9]
-
ResearchGate. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Retrieved from [Link][10]
-
Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link][11]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link][12]
-
Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link][13]
-
Google Patents. (2014). CN103304477B - Purification method of 8-hydroxyquinoline crude product. Retrieved from [14]
-
Patsnap Eureka. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link][15]
-
Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product. Retrieved from [16]
Sources
- 1. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 2. prepchem.com [prepchem.com]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. hovione.com [hovione.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 13. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]
- 14. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 15. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Welcome to the technical support center for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate. This document is structured to address common challenges encountered during the multi-step synthesis, offering scientifically grounded explanations and actionable protocols.
Introduction: The Synthetic Pathway
The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is typically a three-step process, each with its own set of challenges and optimization parameters. A thorough understanding of the chemistry at each stage is crucial for achieving high yields and purity.
Caption: Overall synthetic workflow for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Step 1: Skraup Synthesis of 8-Chloroquinoline
The initial step involves the construction of the quinoline ring system via the Skraup synthesis, a classic and powerful method in heterocyclic chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is highly exothermic and difficult to control. How can I mitigate this?
A1: The Skraup synthesis is notoriously vigorous due to the exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[2][3] To moderate the reaction, consider the following:
-
Slow Addition of Sulfuric Acid: Add the concentrated sulfuric acid dropwise to the reaction mixture with efficient stirring and cooling in an ice bath. This helps to dissipate the heat generated.[2]
-
Use of a Moderator: The addition of a mild Lewis acid, such as ferrous sulfate (FeSO₄), can help to control the reaction rate and prevent it from becoming too violent.[2] Boric acid can also be employed for this purpose.
Q2: I am observing significant tar formation, which is drastically reducing my yield. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, arising from the acid-catalyzed polymerization of acrolein and other reactive intermediates.[2] To minimize tarring:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.[2]
-
Moderator: As mentioned above, ferrous sulfate can help to reduce charring and tar formation.[2]
-
Purification: The crude product is often a dark, tarry residue. Purification via steam distillation or column chromatography is typically necessary to isolate the 8-chloroquinoline.[2]
Troubleshooting Guide: Skraup Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-chloroaniline | Insufficiently acidic conditions. | Ensure the use of concentrated sulfuric acid and adequate mixing. |
| Low reaction temperature. | Gently heat the reaction mixture to initiate the reaction, then maintain a controlled exothermic reaction. | |
| Formation of multiple isomers | Incomplete understanding of directing effects. | The chloro group in 2-chloroaniline directs the cyclization to the C4 position, leading primarily to the 8-chloro isomer. Isomeric impurities are generally minor but can be separated by chromatography. |
| Difficult work-up and product isolation | Formation of a stable emulsion during neutralization. | Break the emulsion by adding a saturated brine solution. |
| Product is trapped in the tarry residue. | After neutralization, perform a steam distillation from the reaction mixture to isolate the volatile 8-chloroquinoline. Alternatively, extract thoroughly with an organic solvent like dichloromethane or toluene. |
Step 2: Catalytic Hydrogenation to 8-Chloro-1,2,3,4-tetrahydroquinoline
This step involves the reduction of the pyridine ring of 8-chloroquinoline to yield the desired tetrahydroquinoline. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q3: What is the best catalyst for the hydrogenation of 8-chloroquinoline?
A3: A variety of catalysts can be used for the hydrogenation of quinolines, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel.[4][5] For substrates containing a halogen, careful selection is necessary to avoid dehalogenation. A cobalt-based catalyst has been shown to be effective for the hydrogenation of halogenated quinolines without significant hydrodehalogenation.[4]
Q4: I am observing a significant amount of dehalogenated product (1,2,3,4-tetrahydroquinoline). How can I prevent this?
A4: Dehalogenation is a common side reaction during the catalytic hydrogenation of aryl halides.[6] To minimize this:
-
Catalyst Choice: While Pd/C is a common hydrogenation catalyst, it is also known to promote dehalogenation. Consider using a less active catalyst or a catalyst system known to be more selective, such as certain cobalt or ruthenium catalysts.[4][7]
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired hydrogenation.
-
Additives: The addition of a catalyst poison or moderator in carefully controlled amounts can sometimes selectively inhibit the dehalogenation reaction.
Troubleshooting Guide: Catalytic Hydrogenation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Catalyst deactivation. | Ensure the 8-chloroquinoline starting material is pure, as impurities can poison the catalyst. Use a higher catalyst loading or fresh catalyst. |
| Insufficient hydrogen pressure or poor mixing. | Increase the hydrogen pressure (within the safety limits of your equipment) and ensure vigorous stirring to maximize gas-liquid-solid contact. | |
| Over-reduction to decahydroquinoline | Harsh reaction conditions. | Use milder conditions (lower temperature and pressure). Monitor the reaction progress carefully by TLC, GC, or HPLC to stop the reaction once the starting material is consumed.[8][9] |
| Inconsistent reaction times | Variations in catalyst activity. | Use a consistent source and batch of catalyst. Perform a small-scale test reaction to determine the optimal reaction time for each new batch of catalyst. |
Step 3: Formation and Purification of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
The final step involves the conversion of the basic tetrahydroquinoline into its hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification.
Frequently Asked Questions (FAQs)
Q5: What is the best method for forming the hydrochloride salt?
A5: The hydrochloride salt can be formed by treating a solution of the free base in an organic solvent with hydrogen chloride.[10] Common methods include:
-
HCl gas: Bubbling anhydrous HCl gas through a solution of the amine in a dry, aprotic solvent like diethyl ether or dichloromethane.[10]
-
HCl in an organic solvent: Adding a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) to the amine solution.[11]
-
Aqueous HCl: While possible, using aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water. Anhydrous methods are often preferred for obtaining a dry, crystalline product.[12]
Q6: My hydrochloride salt is not precipitating, or it is forming an oil. What should I do?
A6: Oiling out or failure to precipitate can be due to several factors:
-
Solvent Choice: The hydrochloride salt may be too soluble in the chosen solvent. Try adding a less polar co-solvent (an anti-solvent) such as hexane or petroleum ether to induce precipitation.[11]
-
Presence of Impurities: Impurities can inhibit crystallization. Ensure the free base is of high purity before salt formation.
-
Hygroscopic Nature: Some hydrochloride salts are hygroscopic and will absorb moisture from the air, which can lead to oiling out. Handle the product under a dry atmosphere.[11]
Troubleshooting Guide: Hydrochloride Salt Formation and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of precipitated salt | The salt is partially soluble in the reaction solvent. | Cool the solution in an ice bath to maximize precipitation. Add an anti-solvent to decrease the solubility of the salt. |
| Product is off-color or impure | Impurities from previous steps carried over. | Purify the free base by column chromatography before salt formation. |
| Degradation during salt formation. | Use mild conditions and avoid excessive heat. | |
| Difficulty in filtering the product | Very fine precipitate that clogs the filter paper. | Allow the precipitate to digest (stand in the mother liquor) for a period to allow for crystal growth. Use a filter aid like Celite. |
| Product is difficult to dry | Trapped solvent in the crystal lattice. | Dry the product under high vacuum, possibly with gentle heating. |
| Hygroscopic product. | Dry and store the product in a desiccator over a suitable drying agent. |
Experimental Protocols
Protocol 1: Skraup Synthesis of 8-Chloroquinoline
-
In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
To the flask, add 2-chloroaniline, glycerol, and ferrous sulfate heptahydrate.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
After the addition is complete, add an oxidizing agent (e.g., nitrobenzene).
-
Gently heat the mixture in an oil bath. An exothermic reaction should commence. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[13]
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the reaction mixture with water and then neutralize with a concentrated sodium hydroxide solution until basic.
-
Perform a steam distillation to isolate the 8-chloroquinoline.
-
Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 8-chloroquinoline by vacuum distillation or column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of 8-Chloroquinoline
-
In a high-pressure hydrogenation vessel, dissolve 8-chloroquinoline in a suitable solvent (e.g., methanol or ethanol).
-
Add the hydrogenation catalyst (e.g., a cobalt-based catalyst or PtO₂).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 40 bar).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 70-100°C) with vigorous stirring.[14]
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-chloro-1,2,3,4-tetrahydroquinoline.
Protocol 3: Formation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
-
Dissolve the crude 8-chloro-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of the hydrochloride salt should form. If not, cool the solution in an ice bath and/or add a non-polar anti-solvent like hexane.
-
Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold solvent.[15]
-
Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol) to obtain the pure product.[16][17]
-
Dry the purified salt under high vacuum.
Data Presentation
Table 1: Influence of Catalyst on Hydrogenation of Halogenated Quinolines
| Catalyst | Substrate | Product | Yield (%) | Dehalogenation (%) | Reference |
| Co@SiO₂ | Chloro-substituted quinolines | Corresponding tetrahydroquinolines | Good to excellent | Minimal | [4] |
| Pd/C | Chloroarenes | Dehalogenated arenes | High | High | [6] |
Visualization of Key Relationships
Caption: Logical relationships between synthesis stages, common problems, and their potential causes.
References
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). ACS Omega, 6(38), 24875-24886.[14]
-
Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. (2019). RSC Advances, 9(1), 209-218.[8]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). Journal of the Iranian Chemical Society, 20(8), 2135-2153.[18]
-
Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. (2006). Journal of Molecular Catalysis A: Chemical, 244(1-2), 149-155.[19]
-
Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). Analytical Sciences, 27(5), 493-497.[9]
-
Method for preparing tetrahydroisoquinolines. (1981). US Patent 4,251,660.[20]
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link][3]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2020). ACS Omega, 5(49), 31835-31845.[4]
-
Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. (2021). Catalysis Letters, 151(12), 3567-3576.[5]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). Futuristic Trends in Chemical, Material Sciences & Nano Technology.[1]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharma Guideline.[21]
-
The Skraup Synthesis of Quinolines. (1953). Organic Reactions, 7, 59-98.[22]
-
Recrystallization. (n.d.). University of Colorado Boulder.[15]
-
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar.[23]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1998). The Journal of Organic Chemistry, 63(13), 4472-4475.[24]
-
Selected electroanalytical methods used for the detection of quinoline-based compounds. (2023). ResearchGate.[25]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (1944). Journal of the American Chemical Society, 66(11), 1886-1888.[26]
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). BenchChem.[13]
-
method for salt preparation. (2010). US Patent Application 20100204470.[12]
-
How to make a salt of a novel compound? (2012). ResearchGate.[10]
-
Problem with hydrochloride salt formation/isolation. (2018). Reddit.[11]
-
Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (2020). Nature Communications, 11(1), 532.[27]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). ResearchGate.[28]
-
8-Chloroquinoline(611-33-6) 1H NMR spectrum. (n.d.). ChemicalBook.[29]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2013). Pharmaceutical Development and Technology, 18(2), 443-453.[30]
-
THE CATALYTIC HYDROGENATION OF QUINOLINE. (1951). Georgia Institute of Technology.[31]
-
Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. (2005). Organic Letters, 7(1), 163-165.[6]
-
Purification of organic hydrochloride salt? (2017). ResearchGate.[16]
-
8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE. (n.d.). CymitQuimica.[32]
-
of catalyst cycles in hydrogenation of 4H-8-MQL and 8-MQL under designed conditions. (n.d.). ResearchGate.[7]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.[17]
-
1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. (n.d.). ChemicalBook.[33]
-
Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (2021). Chemical Science, 12(15), 5469-5476.[34]
-
The salt form of quinoline, crystal form and preparation method thereof and intermediate. (2018). CN Patent 108290859.[35]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2006). Journal of Catalysis, 237(2), 244-252.[36]
-
Crystallization of hydrohalides of pharmaceutical compounds. (2012). EP Patent 2436381.[37]
-
Role of reduced flavin in dehalogenation reactions. (2021). Methods in Enzymology, 645, 1-23.[38]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). Journal of Pharmaceutical and Biomedical Analysis, 176, 112803.[39]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09529A [pubs.rsc.org]
- 9. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 21. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 22. organicreactions.org [organicreactions.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 30. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. GT Digital Repository [repository.gatech.edu]
- 32. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | CymitQuimica [cymitquimica.com]
- 33. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 34. rsc.org [rsc.org]
- 35. CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate - Google Patents [patents.google.com]
- 36. semanticscholar.org [semanticscholar.org]
- 37. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 38. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride by Recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist you in achieving high purity of this compound through recrystallization. Our approach is grounded in established crystallographic principles and extensive field experience to ensure you can confidently navigate the nuances of this purification technique.
Introduction to Recrystallization of Hydrochloride Salts
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] For hydrochloride salts such as 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, the polar nature of the salt often dictates the use of polar solvents. However, the presence of the substituted aromatic ring introduces a degree of non-polar character, making solvent selection a critical step that requires careful consideration.
This guide will walk you through the process of selecting an appropriate solvent system, developing a robust recrystallization protocol, and troubleshooting common issues that may arise during the purification of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, providing explanations and actionable solutions.
Q1: My compound is not dissolving in the hot solvent, or I have to use a very large volume of solvent.
-
Potential Cause: The solvent may be a poor choice for your compound at elevated temperatures. The ideal solvent should dissolve the compound completely at or near its boiling point.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: Consult solubility data for structurally similar compounds. For instance, studies on other quinoline derivatives can provide insights into suitable solvent classes.[3][4] Consider more polar solvents or a mixed solvent system.
-
Increase Temperature: Ensure your solvent is heated to its boiling point to maximize solubility.
-
Use a Mixed Solvent System: If a single solvent is ineffective, a binary system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool.
-
Q2: No crystals are forming upon cooling, even after an extended period.
-
Potential Cause: The solution is likely not supersaturated, which can result from using too much solvent.[5] Alternatively, the solution may be supersaturated but requires nucleation to initiate crystal growth.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, add a tiny crystal to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[5]
-
Enhance Cooling: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[2][5]
-
Q3: My compound "oils out" instead of forming crystals.
-
Potential Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly. The presence of impurities can also promote oiling out.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure the saturation point is not reached at too high a temperature.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Change Solvent System: Consider a solvent with a lower boiling point or a different polarity.
-
Q4: The recovered crystals are discolored or appear impure.
-
Potential Cause: This indicates that impurities have co-precipitated with your product. This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice, or if the chosen solvent does not effectively separate the impurities.
-
Troubleshooting Steps:
-
Hot Filtration: If there are insoluble impurities in the hot solution, they should be removed by filtering the hot solution through a pre-warmed funnel. This prevents the impurities from being incorporated into the final crystals.
-
Decolorizing Carbon: If the discoloration is due to colored, soluble impurities, you can add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.
-
Second Recrystallization: A second recrystallization of the obtained crystals will often yield a product of higher purity.
-
Q5: The yield of my recrystallization is very low.
-
Potential Cause: A low yield can be due to several factors: using too much solvent (leaving a significant amount of product in the mother liquor), premature crystallization during hot filtration, or incomplete crystallization upon cooling.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Efficient Transfer: During hot filtration, ensure the funnel and receiving flask are pre-warmed to prevent premature crystallization.
-
Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.
-
Analyze the Mother Liquor: To check if a significant amount of product remains in the filtrate, you can try to evaporate a small sample of the mother liquor to see if a substantial amount of solid is left behind. If so, you may be able to recover more product by concentrating the mother liquor and cooling again.
-
Experimental Protocol: Recrystallization of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
This section provides a general methodology for developing a recrystallization protocol for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Part 1: Solvent Selection
The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For hydrochloride salts, polar protic solvents are often a good starting point.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can interact with the hydrochloride salt, while the alkyl chain provides some solubility for the organic portion of the molecule. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for moderately polar compounds. Often used in mixed solvent systems. |
| Esters | Ethyl Acetate | Less polar than alcohols, may be useful as an anti-solvent or for compounds with significant non-polar character. |
| Water | Distilled Water | As a highly polar solvent, it may be a good solvent at high temperatures, but the solubility of the organic portion of the molecule might be limited. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Can be fine-tuned to achieve the desired solubility profile. |
Screening Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath. Observe if crystals form.
-
The best solvent will dissolve the compound when hot but will result in the formation of a good quantity of crystals upon cooling.
Part 2: Recrystallization Workflow
The following diagram outlines the general workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Conclusion
The purification of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride by recrystallization is a highly effective method when approached systematically. By carefully selecting a solvent system, following a well-structured protocol, and being prepared to troubleshoot common issues, researchers can consistently obtain a high-purity product. This guide provides the foundational knowledge and practical steps to achieve successful recrystallization. For further assistance, please consult the references provided below.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
- Wang, J., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 312, 113421.
-
University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- D'Acquarica, I., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(15), 3488.
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Irvine Valley College. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Jeske, R. (2016, August 15). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Zhang, Z., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 639-646.
-
Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
Sources
Technical Support Center: 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to provide practical, experience-driven insights to enhance the purity, yield, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What are the primary byproducts I should expect when synthesizing 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride?
A: The byproduct profile is heavily dependent on the synthetic route, but for the most common method—catalytic hydrogenation of 8-chloroquinoline—you can typically expect three classes of impurities:
-
Starting Material & Intermediates: The most common impurity is the unreacted starting material, 8-chloroquinoline , resulting from incomplete reduction.
-
Side-Reaction Products: The primary side-reaction product is 1,2,3,4-tetrahydroquinoline , which arises from a process called hydrodechlorination, where the chlorine atom is replaced by hydrogen.
-
Isomeric Impurities: If the initial 8-chloroquinoline starting material is not pure, you may carry over other chloro-tetrahydroquinoline isomers into your final product.
Q2: My analysis shows a significant amount of 8-chloroquinoline starting material remaining. What went wrong?
A: This indicates an incomplete reaction. The root cause is often related to the catalytic hydrogenation step. Common factors include:
-
Insufficient Catalyst Activity or Loading: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, poisoned, or used in insufficient quantity.
-
Low Hydrogen Pressure: The pressure may be too low to drive the reaction to completion in a reasonable timeframe.
-
Short Reaction Time: The reaction may not have been allowed to run long enough.
-
Catalyst Poisoning: Trace impurities in your starting material or solvent can deactivate the catalyst.[1]
Q3: I've identified 1,2,3,4-tetrahydroquinoline in my product. How is this formed and how can I prevent it?
A: The formation of 1,2,3,4-tetrahydroquinoline is a classic example of hydrodechlorination (also known as dehalogenation). This is a well-known side reaction in catalytic hydrogenation, particularly with highly active catalysts like Pd/C. The catalyst not only reduces the quinoline ring but also cleaves the carbon-chlorine bond, replacing it with a carbon-hydrogen bond. To prevent this:
-
Select a Milder Catalyst: Consider catalysts less prone to causing dehalogenation, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C).
-
Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of hydrodechlorination relative to the desired ring reduction.
-
Use an Acid Scavenger: The hydrodechlorination reaction can release HCl, which can further promote side reactions. Adding a non-nucleophilic base can neutralize this acid as it forms.
Q4: How can I analytically distinguish 8-Chloro-1,2,3,4-tetrahydroquinoline from its main byproducts?
A: A combination of standard analytical techniques is highly effective:
-
High-Performance Liquid Chromatography (HPLC): Using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid), you can typically achieve baseline separation of the starting material, product, and the de-chlorinated byproduct. The aromatic 8-chloroquinoline will have a distinctly different retention time from the hydrogenated products.
-
Mass Spectrometry (MS): This is definitive for identification. The molecular ions will be distinct:
-
8-Chloro-1,2,3,4-tetrahydroquinoline: ~167.05 g/mol (with characteristic 3:1 isotopic pattern for chlorine).
-
8-Chloroquinoline: ~163.02 g/mol .
-
1,2,3,4-tetrahydroquinoline: ~133.09 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can easily distinguish the aromatic protons of the starting material from the aliphatic protons of the reduced ring in the product and byproducts.
Troubleshooting Guide: From Problem to Solution
This guide provides a deeper dive into specific experimental problems and offers structured solutions.
Problem 1: Incomplete Reduction (High Levels of 8-Chloroquinoline)
Incomplete reduction is the most frequent issue, leading to low yield and difficult purification. The underlying cause is always suboptimal hydrogenation conditions.
Caption: Main synthesis pathway and hydrodechlorination side reaction.
| Strategy | Action | Rationale |
| Catalyst Selection | Replace Pd/C with PtO₂ or Rh/C . | Palladium is notoriously aggressive for cleaving C-Cl bonds. Platinum and Rhodium catalysts often provide excellent rates of ring hydrogenation with significantly lower rates of hydrodehalogenation. [2] |
| Temperature Control | Reduce reaction temperature to 25-40 °C . | Hydrodechlorination often has a higher activation energy than ring hydrogenation. Lowering the temperature disproportionately slows the undesired side reaction. |
| pH Control | Add 1.1 equivalents of a non-nucleophilic base like triethylamine or potassium carbonate. | This neutralizes the HCl byproduct that can form during the reaction, which can otherwise create an acidic environment that may promote catalyst degradation or other side reactions. |
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and observations.
Protocol 1: Optimized Catalytic Hydrogenation of 8-Chloroquinoline
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the de-chlorinated byproduct.
Materials:
-
8-Chloroquinoline (1.0 eq)
-
Platinum (IV) oxide (PtO₂, Adam's catalyst) (0.05 eq)
-
Ethanol (200 proof, degassed)
-
Hydrogen gas (high purity)
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 8-chloroquinoline and ethanol (approx. 0.1 M concentration).
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas for 10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the PtO₂ catalyst. The pre-reduction of PtO₂ to active Pt is exothermic and can ignite flammable solvents in the presence of oxygen, so an inert atmosphere is critical.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 60 psi.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 16 hours. Monitor the reaction by taking small, filtered aliquots and analyzing via HPLC or TLC (stain with KMnO₄ to visualize the non-UV active product).
-
Workup: Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol.
-
Salt Formation: Cool the combined filtrate to 0 °C. Slowly add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Isolation: The 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Protocol 2: HPLC Method for In-Process Control and Final Purity
Instrumentation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
Expected Elution Order:
-
1,2,3,4-Tetrahydroquinoline (most polar)
-
8-Chloro-1,2,3,4-tetrahydroquinoline (product)
-
8-Chloroquinoline (least polar, aromatic)
References
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 20, 2026, from [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2489. Available from: [Link]
- Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved January 20, 2026, from [Link]
Sources
Degradation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and its prevention
Technical Support Center: 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride
A Note on Chemical Structure: The principles discussed in this guide are for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Much of the available public data refers to its isomer, 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. While the core chemical moieties (a halogenated aromatic ring fused to a saturated secondary amine heterocycle) impart similar stability characteristics, particularly susceptibility to oxidation, researchers must validate these findings for their specific compound. The guidance provided herein is based on established chemical principles for this class of molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solid 8-Chloro-1,2,3,4-tetrahydroquinoline HCl, which was initially off-white, has turned yellow or brown. What is the likely cause?
A1: The discoloration is most likely due to oxidation or photodegradation. The tetrahydroquinoline ring system is susceptible to oxidation, which can lead to the formation of colored, aromatic quinoline species.[1] This process can be accelerated by exposure to oxygen (air) and light, especially UV light.[2][3] The secondary amine is a primary site for oxidative processes.
Q2: I prepared a solution of the compound in methanol for my experiment. After a day on the benchtop, I see a new, significant impurity peak in my HPLC analysis. What happened?
A2: This is likely due to one of two causes:
-
Photodegradation: Standard laboratory lighting can be sufficient to induce degradation over time, especially for photosensitive molecules like chlorinated amines.[2]
-
Oxidation: If the solvent was not de-gassed, dissolved oxygen could have oxidized the compound, a process that can be faster in solution than in the solid state. Tetrahydroquinolines are known to act as inhibitors of radical chain oxidation, meaning they are consumed by this process.[4][5]
Q3: What are the ideal storage conditions for 8-Chloro-1,2,3,4-tetrahydroquinoline HCl to ensure long-term stability?
A3: To minimize degradation, the compound should be stored under controlled conditions. Based on supplier data sheets and chemical principles, the following is recommended:
-
Temperature: 2-8°C.[6]
-
Atmosphere: Under an inert gas like Argon or Nitrogen to prevent oxidation.[6]
-
Container: A tightly sealed, amber glass vial to protect from moisture and light.[6][7]
-
Environment: A dry, well-ventilated space. The compound is noted to be moisture-sensitive.[6][7]
Q4: Is the hydrochloride salt more stable than the free base form?
A4: Yes. In general, forming a hydrochloride salt of an amine serves two purposes: it increases water solubility and enhances stability. The protonated amine is significantly less susceptible to oxidation than the free base, which has a lone pair of electrons that can readily participate in oxidative reactions.
Q5: I need to develop a stability-indicating analytical method. Where do I start?
A5: The development of a stability-indicating method requires "forced degradation" or "stress testing" studies.[8][9] This involves intentionally degrading the compound under various harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[9] An analytical method, typically a gradient HPLC-UV or LC-MS method, is then developed to prove it can separate the intact drug from all generated impurities.[8][10]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Out-of-Specification (OOS) Results for Purity
An OOS result for purity demands a systematic investigation. The primary culprits for the degradation of 8-Chloro-1,2,3,4-tetrahydroquinoline HCl are oxidation and photodegradation.
The Chemistry of Degradation: The tetrahydroquinoline nucleus is an electron-rich system. The secondary amine and the benzylic position adjacent to it are particularly susceptible to oxidation. The ultimate product of oxidation is often the fully aromatized quinoline ring, which is a highly conjugated and therefore colored molecule.[1] Light can provide the activation energy for this process and can also lead to reactions involving the chloro-substituent.[2]
Troubleshooting Workflow:
The following workflow provides a logical path to identify the root cause of unexpected impurity formation.
Caption: Troubleshooting workflow for an OOS purity result.
Guide 2: Ensuring Stability in Solution
Solutions are often more prone to degradation than the solid state. Solvent choice and handling are critical.
Key Considerations:
-
Solvent Purity: Use high-purity, HPLC-grade or equivalent solvents. Older solvents, especially ethers like THF or dioxane, can form explosive peroxides which are potent oxidizing agents.
-
Dissolved Oxygen: For maximum stability, especially for long-term studies or when preparing stock solutions, use solvents that have been de-gassed by sparging with nitrogen or argon.
-
pH Effects: While the hydrochloride salt provides stability, dissolving it in a basic medium will generate the free base, which is more prone to oxidation. Ensure the pH of your medium is neutral to acidic.
-
Protection from Light: Always prepare and store solutions in amber volumetric flasks or vials. If working on a clear-glass autosampler tray, consider using amber autosampler vials or a UV-protective cover for the tray.
| Solvent Class | Recommended | Potential Issues & Mitigation |
| Alcohols | Methanol, Ethanol | Generally good solvents. Use fresh bottles to minimize dissolved oxygen. |
| Aprotic Polar | Acetonitrile (ACN), DMSO | ACN is an excellent choice for analytical work. DMSO is hygroscopic; use anhydrous grade and store properly. |
| Ethers | THF, Dioxane | Use with caution. Prone to peroxide formation. Test for peroxides before use or use freshly opened bottles with inhibitors. |
| Aqueous Buffers | Phosphate, Acetate | Maintain pH < 7. Buffer components can sometimes catalyze degradation; screen for compatibility. |
Section 3: Protocols & Methodologies
Protocol 1: Recommended Handling and Storage
-
Receiving: Upon receipt, immediately transfer the container to a 2-8°C storage location. Do not open until the container has equilibrated to room temperature to prevent condensation.
-
Weighing: Conduct weighing operations swiftly in a low-humidity environment. For highest stability, use a glovebox with an inert atmosphere.
-
Aliquotting: If you will be using small amounts over time, it is best practice to aliquot the material into smaller, single-use vials upon first opening.
-
Inerting: Before sealing the main container or any aliquots for storage, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing and Storage: Seal the vial tightly with a PTFE-lined cap. Wrap the cap/neck area with parafilm for extra security against moisture ingress. Store in the dark at 2-8°C.
Protocol 2: Designing a Forced Degradation Study
This protocol is a starting point based on ICH guidelines to understand the degradation profile and develop a stability-indicating method.[8][9][11] The goal is to achieve 5-20% degradation.[12] Adjust time and temperature as needed.
Experimental Design:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of 8-Chloro-1,2,3,4-tetrahydroquinoline HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: In separate amber vials, mix the stock solution with the stressor:
-
Acid: 1 part stock + 1 part 0.2 M HCl (final = 0.1 M HCl).
-
Base: 1 part stock + 1 part 0.2 M NaOH (final = 0.1 M NaOH).
-
Oxidative: 1 part stock + 1 part 6% H₂O₂ (final = 3% H₂O₂).
-
Thermal: 1 part stock + 1 part diluent.
-
Control: 1 part stock + 1 part diluent.
-
-
Incubation: Place the Acid, Base, and Thermal vials in a heating block at the target temperature. Place the Oxidative and Control vials at room temperature, protected from light. Place the Photolytic sample (in a clear vial) in a photostability chamber.
-
Time Points: Pull aliquots from each vial at specified time points (e.g., 2, 8, 24 hours).
-
Quenching: For the Acid and Base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.
-
Analysis: Analyze all samples by a suitable gradient HPLC method, assessing peak purity and mass balance to ensure all degradants are detected.
Protocol 3: Baseline Stability-Indicating HPLC Method
This is a general-purpose starting point for method development. Optimization is required.
-
Instrument: HPLC or UHPLC with UV/PDA and/or Mass Spectrometric (MS) detector.
-
Column: C18 Reverse-Phase, e.g., 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temp: 40°C
-
Detection: PDA scan 210-400 nm; extract chromatogram at λmax (e.g., ~230 nm). MS scan for m/z of parent and potential degradants (e.g., M-2 for oxidation to quinoline).
-
Rationale: A C18 column provides good retention for this moderately non-polar molecule. The acidic mobile phase ensures the amine is protonated, leading to better peak shape. A gradient elution is essential to separate the parent compound from potentially more polar (hydrolyzed) or less polar (oxidized, aromatized) degradation products.
Section 4: References
-
ResearchGate. (n.d.). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action | Request PDF. Retrieved from ResearchGate.
-
X-Y-Z Chemical. (n.d.). 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE Safety Data Sheets.
-
PharmaPhorum. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online.
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
-
Labsolu. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
-
Semantic Scholar. (n.d.). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action.
-
PubMed. (2009). UV photodegradation of inorganic chloramines.
-
Royal Society of Chemistry. (n.d.). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry.
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
-
ResearchGate. (n.d.). UV Photodegradation of Inorganic Chloramines | Request PDF.
-
National Institutes of Health. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
-
ResearchGate. (n.d.). Kinetics of degradation of quinapril hydrochloride in tablets | Request PDF.
Sources
- 1. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. labsolu.ca [labsolu.ca]
- 7. echemi.com [echemi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting HPLC separation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges during the method development, validation, or routine analysis of this compound. We will move beyond simple procedural lists to explore the chemical principles governing the separation, enabling you to diagnose and resolve issues with scientific rigor.
Section 1: Analyte Profile & Key Chromatographic Considerations
Understanding the physicochemical properties of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is the foundation for robust method development. Its structure presents a distinct challenge common to many pharmaceutical compounds: a basic amine functional group.
Physicochemical Properties of 8-Chloro-1,2,3,4-tetrahydroquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N (Hydrochloride Salt) | [1][2] |
| Molecular Weight | 204.09 g/mol (Hydrochloride Salt) | [1][2] |
| Appearance | Colorless oily liquid (Free Base) | [3] |
| LogP (Predicted) | 2.00 | [4] |
| Key Structural Feature | Secondary amine within a tetrahydroquinoline ring | N/A |
| Expected Behavior | Basic compound, prone to protonation | N/A |
The primary obstacle in the reversed-phase HPLC analysis of this molecule is the interaction between the basic secondary amine and the stationary phase. At a mobile phase pH above approximately 3, residual silanol groups on the surface of silica-based columns become deprotonated (negatively charged).[5][6] The protonated (positively charged) basic analyte can then undergo secondary ionic interactions with these silanols. This mixed-mode retention mechanism is a principal cause of poor peak shape, most notably peak tailing.[5][7]
Section 2: Recommended Starting HPLC Method
This protocol is designed to provide a robust starting point for your analysis. It is built on principles that mitigate the common challenges associated with basic analytes. If you are facing issues, your first step should be to ensure your conditions align with this baseline.
Baseline Reversed-Phase HPLC Protocol
| Parameter | Recommended Condition | Rationale & Expert Notes |
| HPLC Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm | A modern, base-deactivated column is critical. The end-capping and high-purity silica minimize the number of accessible, acidic silanol groups, which are the primary cause of peak tailing for basic compounds.[5][8] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Establishes a low pH (~2.5-3.0) to keep the analyte fully protonated and, more importantly, suppresses the ionization of residual silanols on the column, preventing secondary interactions.[5][9] |
| Mobile Phase B | Acetonitrile (ACN) | Provides good peak shape and lower backpressure compared to methanol for many compounds. |
| Gradient | 10% to 90% B over 15 minutes | A good starting gradient to determine the approximate elution conditions. This can be optimized to an isocratic method if desired once the retention time is known. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility.[10] |
| Detection Wavelength | 210 nm or 254 nm | Quinoline derivatives typically exhibit strong UV absorbance at lower wavelengths.[11] 254 nm offers more specificity if matrix components interfere at 210 nm. |
| Injection Volume | 5 µL | A smaller injection volume minimizes potential column overload and sample solvent effects, which can distort peak shape.[10] |
| Sample Diluent | Mobile Phase (at starting conditions) or 50:50 Water:ACN | The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase to prevent peak distortion.[7][10] Injecting in 100% organic solvent while the mobile phase is highly aqueous will cause significant peak shape problems. |
Section 3: Systematic Troubleshooting Guide
When chromatographic results deviate from expectations, a systematic approach is more effective than random adjustments. This guide addresses the most common issues in a question-and-answer format.
Visual Troubleshooting Workflow
The following diagram outlines a logical path for diagnosing common HPLC problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Q&A: Peak Shape Problems
Question: Why is my peak for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride tailing severely?
Answer: This is the most common issue for this type of compound. Peak tailing occurs when there is more than one mechanism of retention for the analyte.[5]
-
Primary Cause: Silanol Interactions. As detailed in Section 1, the protonated amine on your molecule is interacting with ionized silanols on the silica packing. This secondary interaction is stronger than the intended hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to lag behind in the column, resulting in a "tail".
-
Solution 1: Verify Mobile Phase pH. Ensure your aqueous mobile phase contains an acidifier (e.g., 0.1% formic acid or TFA) to bring the pH below 3.5. This suppresses silanol ionization.[5]
-
Solution 2: Use the Right Column. A modern, high-purity, base-deactivated, or end-capped C18 column is essential. If you are using an older Type A silica column, you will likely always struggle with tailing for this compound.[8]
-
Solution 3: Reduce Sample Mass. Injecting too much sample can overload the column, saturating the primary retention sites and forcing interaction with secondary sites, which can cause tailing.[12] Try reducing your sample concentration by a factor of 10.
-
-
Secondary Cause: Extra-column Dead Volume. Poorly made connections (especially between the column and detector) can create small voids where the sample can diffuse, causing band broadening and tailing.
-
Solution: Check all fittings. Ensure tubing is cut clean and square and is fully bottomed out in the port before tightening the ferrule.[7]
-
Question: My peak is broad, but not necessarily tailing. What is the cause?
Answer: Symmetrical peak broadening often points to a loss of column efficiency or issues outside the column.
-
Cause 1: Column Degradation or Void. Over time, the packed bed of the column can settle, creating a void at the inlet. This void acts as a mixing chamber, broadening the analyte band before it enters the packed bed.
-
Cause 2: Extra-Column Volume. Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector contributes to band broadening.
-
Solution: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to connect the system components, especially post-column.[6]
-
-
Cause 3: Sample Solvent Mismatch. If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than your initial mobile phase (e.g., 90% Water), the sample band will not focus correctly on the column head, leading to broad peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Q&A: Retention Time Issues
Question: My retention time is shifting from one injection to the next. What's wrong?
Answer: Retention time instability points to an inconsistent system, either in the mobile phase delivery or the column environment.
-
Cause 1: Inadequate Column Equilibration. If you are running a gradient, the column needs sufficient time at the initial conditions to re-equilibrate before the next injection.
-
Solution: Ensure your gradient method includes a post-run equilibration time of at least 5-10 column volumes.
-
-
Cause 2: Mobile Phase Issues. The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or improper mixing by the pump.[10]
-
Solution: Cover your solvent reservoirs. If you suspect the pump, try pre-mixing the mobile phase manually for an isocratic run to see if the problem stabilizes.[14]
-
-
Cause 3: Temperature Fluctuations. The column temperature has a significant effect on retention. If the column is not in a thermostatted compartment, ambient lab temperature changes can cause drift.
-
Solution: Use a column oven and allow the system to fully stabilize before starting your analysis.[10]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my sample for analysis? A1: Your final sample should be fully dissolved and free of particulates. Dissolve your standard or sample in a solvent matching the initial mobile phase composition. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from blocking the column frit, which can cause high backpressure.[14]
Q2: Can I use a phosphate buffer instead of formic acid? A2: Yes, but with caution. Phosphate buffers are excellent for controlling pH, but they are not volatile and are incompatible with mass spectrometry (MS) detectors. If using UV detection, a low concentration phosphate buffer (e.g., 20 mM) adjusted to pH 2.5-3.0 with phosphoric acid is a very effective way to control peak shape. Ensure you flush the system thoroughly with non-buffered mobile phase after your analysis to prevent salt precipitation and pump damage.
Q3: My compound is not retaining on the C18 column, even with a low percentage of organic solvent. What should I do? A3: While unlikely for this compound given its LogP, if you face poor retention, it indicates the analyte is too polar for the current system. You could explore using a column with a different stationary phase, such as one with a polar-embedded group, which can offer alternative selectivity.
Q4: What are typical system suitability parameters I should track? A4: For this compound, you should monitor:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5.[5] Values above this indicate significant tailing.
-
Theoretical Plates (N): A measure of column efficiency. A sudden drop indicates a column problem.
-
Retention Time Repeatability (%RSD): Should be very low (<1%) for replicate injections.
-
Peak Area Repeatability (%RSD): Should also be very low (<2%) for replicate injections.
Section 5: Advanced Protocols
Protocol 1: Analytical Column Cleaning and Regeneration
If you observe high backpressure or deteriorating peak shape that is not resolved by other troubleshooting, column contamination may be the cause.
Step-by-Step Procedure:
-
Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.
-
Reverse the Column: Connect the column outlet to the pump.
-
Flush with Mobile Phase (No Buffer): Flush with 20 column volumes of your mobile phase without any buffer salts or acid additives (e.g., 90:10 Water:ACN).
-
Flush with Isopropanol: Flush with 20 column volumes of 100% Isopropanol. This is a strong, intermediate polarity solvent that can remove many contaminants.[9]
-
Stronger Organic Flush (Optional): For very non-polar contaminants, you can flush with Tetrahydrofuran (THF), followed by Isopropanol again.
-
Re-equilibrate: Turn the column back to its normal flow direction, reconnect to the detector, and equilibrate with your mobile phase for at least 30 minutes before use.
Protocol 2: System Suitability Test
This protocol should be run before any sample analysis to verify the HPLC system is performing correctly.
Step-by-Step Procedure:
-
Prepare a Standard: Prepare a standard of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride at a known concentration (e.g., 10 µg/mL).
-
Equilibrate System: Run the HPLC system with your analytical method's mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the standard solution five or six consecutive times.
-
Analyze the Data: Using your chromatography data system (CDS), calculate the following parameters from the replicate injections:
-
Mean Retention Time and %RSD.
-
Mean Peak Area and %RSD.
-
Mean Tailing Factor.
-
Mean Theoretical Plates.
-
-
Compare to Specifications: Compare the calculated values against your laboratory's pre-defined acceptance criteria (e.g., %RSD < 2%, Tailing Factor < 1.5). If the system fails, do not proceed with sample analysis and begin troubleshooting.
References
Sources
- 1. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. HPLC故障排除指南 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | CymitQuimica [cymitquimica.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 18. jfda-online.com [jfda-online.com]
- 19. hplc.eu [hplc.eu]
Technical Support Center: Interpreting NMR Spectra of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride and its Impurities
Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectra associated with 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a direct question-and-answer format to address specific challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride shows broad peaks. What are the potential causes and how can I resolve this?
A1: Peak broadening in the ¹H NMR spectrum of your compound can stem from several factors. Understanding the underlying cause is crucial for obtaining a high-resolution spectrum.
Common Causes and Troubleshooting Steps:
-
Poor Shimming: The magnetic field homogeneity across the sample is critical. If the shimming is not optimized, it can lead to significant line broadening.
-
Solution: Carefully re-shim the spectrometer before acquiring your spectrum. Modern spectrometers often have automated shimming routines that are highly effective.
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which contribute to broader signals.[1]
-
Solution: Prepare a more dilute sample. Experiment with different concentrations to find the optimal balance between signal-to-noise and resolution.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening.
-
Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube or by using the freeze-pump-thaw method. Ensure all glassware is scrupulously clean to avoid metal contamination.
-
-
Chemical Exchange: The hydrochloride salt exists in equilibrium with the free base. If the rate of proton exchange on the nitrogen atom is on the same timescale as the NMR experiment, the N-H proton and adjacent protons can show broadening.
-
Solution: Varying the temperature of the NMR experiment can help. At lower temperatures, the exchange rate may slow down, resulting in sharper signals. Conversely, at higher temperatures, the exchange may become rapid, leading to a time-averaged, sharper signal.[1] Adding a drop of D₂O will cause the N-H proton to exchange with deuterium, leading to its disappearance from the spectrum and potentially sharpening adjacent signals.[1]
-
Q2: I see unexpected signals in the aromatic region of my spectrum. How can I identify if they are impurities or artifacts?
A2: Distinguishing between impurities and spectral artifacts is a common challenge. A systematic approach involving careful data analysis and consideration of the synthetic route is key.
Identification Strategy:
-
Check the Solvent Residual Peaks: First, ensure the unexpected signals do not correspond to residual peaks from your deuterated solvent. Standard chemical shift tables for common NMR solvents are readily available.
-
Review the Synthetic Pathway: Consider the starting materials, reagents, and potential by-products of your synthesis. For instance, if the 8-Chloro-1,2,3,4-tetrahydroquinoline was synthesized via catalytic hydrogenation of 8-chloroquinoline, incomplete reduction could be a source of impurity.[2][3]
-
Look for Characteristic Splitting Patterns: Analyze the coupling constants (J-values) and multiplicities of the unknown signals. These can provide valuable information about the connectivity of the protons and help in piecing together the structure of the impurity.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to establish spin systems within the impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, providing information on the carbon skeleton of the impurity.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for assembling larger structural fragments.
-
-
Spiking Experiment: If you have a suspected impurity available, you can add a small amount of it to your NMR sample. An increase in the intensity of the unknown signals upon addition of the standard confirms the identity of the impurity.
Q3: How does the hydrochloride salt formation affect the ¹H NMR chemical shifts compared to the free base?
A3: The formation of the hydrochloride salt significantly impacts the electronic environment of the molecule, leading to predictable changes in the ¹H NMR spectrum.
Key Chemical Shift Changes:
-
N-H Proton: In the free base, the N-H proton signal is often broad and can appear over a wide chemical shift range. Upon protonation to form the hydrochloride salt, this proton becomes an ammonium proton (N⁺-H). This signal will typically shift downfield (to a higher ppm value) and may become sharper, depending on the solvent and exchange rate.[5][6] In aprotic solvents like DMSO-d₆, this proton is more readily observed.[5]
-
Protons Alpha to Nitrogen (C2-H₂ and C4-H₂): The protons on the carbons directly attached to the nitrogen (the α-protons) are significantly deshielded due to the positive charge on the nitrogen atom. This results in a noticeable downfield shift of their signals compared to the free base.
-
Aromatic Protons: The electron-withdrawing effect of the ammonium group can also influence the chemical shifts of the aromatic protons, although the effect is generally less pronounced than for the α-protons.
| Proton | Expected Shift in Free Base (ppm) | Expected Shift in Hydrochloride Salt (ppm) | Reason for Shift |
| N-H | Variable, often broad | Downfield, may be sharper | Protonation and formation of N⁺-H |
| C2-H₂ | ~3.3 | Downfield shift | Deshielding by adjacent N⁺ |
| C4-H₂ | ~2.7 | Downfield shift | Deshielding by N⁺ |
| Aromatic | 6.5 - 7.2 | Minor downfield shifts | Inductive electron withdrawal by N⁺ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Q4: I suspect the presence of the starting material, 8-chloroquinoline, as an impurity. What are the key spectral features to look for?
A4: Incomplete hydrogenation is a common source of impurity in the synthesis of tetrahydroquinolines.[2][3] The ¹H NMR spectrum of 8-chloroquinoline is distinctly different from that of the product.
Distinguishing Spectral Features:
| Compound | Aromatic Region | Aliphatic Region |
| 8-Chloro-1,2,3,4-tetrahydroquinoline | Signals for 3 aromatic protons, typically between 6.5-7.2 ppm. | Signals for the three sets of methylene protons (C2, C3, C4) and the N-H proton. |
| 8-Chloroquinoline (Impurity) | Signals for 6 aromatic protons, with characteristic quinoline splitting patterns, appearing further downfield (typically >7.0 ppm). | No signals in the aliphatic region. |
The most definitive evidence for the presence of 8-chloroquinoline would be the appearance of signals in the downfield aromatic region with integrations corresponding to more than the three aromatic protons of the desired product.
Q5: What is a systematic workflow for troubleshooting an ambiguous NMR spectrum of my 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride sample?
A5: A logical and systematic approach is essential for efficiently resolving spectral ambiguities. The following flowchart outlines a recommended troubleshooting workflow.
Caption: Troubleshooting workflow for ambiguous NMR spectra.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh approximately 5-10 mg of your 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride sample.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical, especially for observing exchangeable protons like N-H.[1]
-
Mixing: Gently vortex or shake the vial until the sample is completely dissolved. If solubility is an issue, gentle warming may be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Capping: Securely cap the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 (preferably in a solvent like DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the NMR tube back into the spectrometer and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the exchangeable N-H proton should significantly decrease in intensity or disappear completely in the second spectrum.[1]
References
- UNCW Institutional Repository.
- TSI Journals.
- INIS.Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- TSI Journals.
- BenchChem.Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- ChemicalBook.1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
- The Royal Society of Chemistry.Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
- ResearchGate.¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species....
- ResearchGate.1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...
- The Royal Society of Chemistry.Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
- The Royal Society of Chemistry.
- PubChem.1,2,3,4-Tetrahydroquinoline.
- University of Rochester, Department of Chemistry.Troubleshooting 1H NMR Spectroscopy.
- ResearchGate.Can the salt form of my organic compound be determined using NMR?
- Journal of the American Chemical Society.
- Reddit.How to detect a HCl salt in organic compunds.
- Indian Academy of Sciences.
- The Journal of Physical Chemistry A.High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment.
- PubMed Central.Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
- PubChem.1,2,3,4-Tetrahydroisoquinoline.
- The Royal Society of Chemistry.
- Chemsrc.8-Chloro-1,2,3,4-tetrahydroisoquinoline.
- Journal of the American Chemical Society.
- The Royal Society of Chemistry.
- PubMed Central.Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- ResearchGate.
- PubMed Central.Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- Organic Chemistry Portal.Tetrahydroquinoline synthesis.
- Arkivoc.
- Sigma-Aldrich.8-Chloro-1,2,3,4-tetrahydroisoquinoline.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Handling and Storage of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Welcome to the technical support center for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this moisture-sensitive compound throughout your experiments. Here, we will delve into the best practices for handling and storage, troubleshoot common issues, and answer frequently asked questions.
Understanding the Compound: Why Moisture is a Critical Factor
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a valuable building block in pharmaceutical research. However, its hydrochloride salt form makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This seemingly simple interaction can have significant consequences for your research:
-
Degradation: Moisture can initiate hydrolysis of the hydrochloride salt, potentially leading to the degradation of the tetrahydroquinoline ring system.[4] This can result in the formation of impurities that may interfere with your reactions or biological assays.
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to inaccuracies in weighing and subsequent solution concentrations. This can critically affect reaction stoichiometry and the reproducibility of your results.
-
Physical Changes: Exposure to moisture can cause the fine powder to clump or cake, making it difficult to handle and dispense accurately.[1] In some cases, it may lead to discoloration, indicating potential chemical changes.[2][3]
The core principle for maintaining the integrity of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is the stringent exclusion of atmospheric moisture at every step.
I. Best Practices for Handling and Storage
To mitigate the risks associated with moisture sensitivity, a proactive and meticulous approach to handling and storage is essential.
Storage Protocols
Proper storage is your first line of defense against moisture contamination.
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, airtight container. Original manufacturer's packaging, such as Sure/Seal™ bottles, is ideal.[5][6] | Prevents ingress of atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7][8][9] | Displaces air and moisture, creating a dry, non-reactive environment. |
| Temperature | Store in a cool, dry place, as specified by the manufacturer (e.g., 2-8°C).[10][11] | Lower temperatures slow down potential degradation reactions. |
| Location | Use of a desiccator with a suitable drying agent (e.g., anhydrous calcium chloride) is highly recommended.[9][12][13] | Provides an additional layer of protection against ambient humidity. |
Handling Procedures: A Step-by-Step Guide
When working with 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, speed and a controlled environment are key.
Objective: To accurately weigh and dispense the compound while minimizing exposure to atmospheric moisture.
Materials:
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in its original sealed container
-
Spatula
-
Weighing vessel (e.g., glass vial with a screw cap)
-
Analytical balance
-
Inert gas source (Argon or Nitrogen) with tubing
-
Glove box or a glove bag (ideal) or a designated dry area for handling
Protocol:
-
Prepare the Environment:
-
Ideal Method (Glove Box): If available, perform all manipulations within a glove box maintained with a dry, inert atmosphere.[5][8][14]
-
Alternative Method (Inert Gas Purge): If a glove box is not available, work quickly in a fume hood. Purge the headspace of the primary container with a gentle stream of inert gas before and after opening.[9]
-
-
Equilibrate the Container: If the compound is stored at a low temperature, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces.[9]
-
Dispensing the Compound:
-
Briefly open the container.
-
Quickly transfer the desired amount of the solid to a pre-weighed, dry receiving vessel.
-
Immediately and securely reseal the primary container.
-
-
Inert Gas Blanket: After dispensing, flush the headspace of the primary container with inert gas before sealing for storage.
-
Weighing: Immediately cap the receiving vessel after adding the compound and then proceed to weigh it. This minimizes moisture uptake during the weighing process.
-
Dissolution: If preparing a solution, add the solvent to the receiving vessel containing the weighed compound as soon as possible. Ensure the solvent is anhydrous.
II. Troubleshooting Guide
This section addresses common problems encountered when working with 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Issue 1: The compound has formed clumps or appears "caked."
-
Question: I opened a container of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and found that the powder is no longer free-flowing and has formed hard clumps. What should I do?
-
Answer:
-
Immediate Cause: This is a clear indication of moisture absorption.[1] The hygroscopic nature of the hydrochloride salt has caused it to attract water molecules from the air, leading to the formation of hydrates and causing the particles to stick together.
-
Short-Term Solution: For immediate use, you can try to carefully break up the clumps with a dry spatula inside a controlled environment (like a glove box).[1] However, be aware that the material has been compromised, and its actual weight will be higher than the apparent weight due to the absorbed water.
-
Long-Term Solution & Prevention: This batch of the compound should be considered suspect for applications requiring high accuracy. To prevent this, always ensure the container is tightly sealed and stored in a desiccator.[13] Minimize the time the container is open to the atmosphere during use.
-
Issue 2: The compound has changed color.
-
Question: My 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, which was initially a white to off-white powder, has developed a yellowish or brownish tint. Is it still usable?
-
Answer:
-
Potential Cause: Quinoline and its derivatives can be sensitive to light and air, leading to discoloration over time.[2][3] This color change often indicates oxidation or other forms of degradation.[15]
-
Recommended Action: A significant color change is a strong indicator of impurity formation. Using this compound could lead to unpredictable results in your experiments. It is highly recommended to use a fresh, uncompromised batch of the reagent.
-
Purity Verification: If you must consider using the discolored material, its purity should be assessed by analytical methods such as HPLC, GC-MS, or NMR before use.[16][17]
-
Prevention: Store the compound in a dark place, in addition to the required dry conditions, to protect it from light-induced degradation.[15]
-
Issue 3: Inconsistent results in my experiments.
-
Question: I am using 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in my reaction, and I'm getting variable yields and unexpected byproducts. Could the handling of the compound be the cause?
-
Answer:
-
High Probability: Yes, improper handling of this moisture-sensitive compound is a very likely cause of inconsistent experimental outcomes.
-
Troubleshooting Workflow:
-
Caption: Troubleshooting workflow for inconsistent results.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the expected shelf-life of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride?
-
A1: When stored under the recommended conditions (cool, dry, and under an inert atmosphere), the compound is expected to be stable for an extended period, often several years.[10] However, always refer to the manufacturer's certificate of analysis and expiration date. The key to a long shelf-life is the consistent exclusion of moisture and light.
-
-
Q2: Can I dry 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride if it has been exposed to moisture?
-
A2: While it is sometimes possible to dry hygroscopic compounds by heating under a vacuum, this is not generally recommended without specific data on the thermal stability of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.[1][12] Heating could potentially cause decomposition. The most reliable approach is to prevent moisture exposure in the first place.
-
-
Q3: Which inert gas is better for storage, Argon or Nitrogen?
-
A3: Both nitrogen and argon are suitable for creating an inert atmosphere.[7] Argon is denser than air, which can be advantageous in providing a protective "blanket" over the compound.[8] However, nitrogen is often more readily available and less expensive.[7] For this compound, either is acceptable.
-
-
Q4: How does the hydrochloride salt affect the compound's properties?
-
A4: The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of amine-containing compounds.[18] The salt form is generally more crystalline and easier to handle than the free base. However, it also increases the compound's affinity for water, making it hygroscopic.
-
-
Q5: What are the primary safety precautions I should take when handling this compound?
-
A5: Always handle 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride in a well-ventilated area, preferably a fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid inhalation of the powder and skin contact.[21] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[20][21][22]
-
IV. References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
-
Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]
-
OLI Systems, Inc. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Chemsrc. (2025, September 9). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). 8-Chloroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
-
MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]
-
MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]
-
Synfacts. (2010, July 29). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Retrieved from [Link]
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 12. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 13. researchgate.net [researchgate.net]
- 14. hepatochem.com [hepatochem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. moravek.com [moravek.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. ehs.umich.edu [ehs.umich.edu]
- 20. echemi.com [echemi.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. mmbio.byu.edu [mmbio.byu.edu]
Technical Support Center: Scaling Up the Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis and scale-up of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. As a crucial intermediate in the development of various pharmaceutical agents, particularly those targeting the central nervous system, a robust and scalable synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the challenges of this multi-step synthesis.
Section 1: Synthesis Overview & Core Principles
The transformation of a substituted aniline into 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is typically a three-stage process. Each stage presents unique challenges, especially during scale-up. Understanding the causality behind each step is critical for successful synthesis.
-
Stage 1: Cyclization to form the Quinoline Core. This guide focuses on the Skraup synthesis, a powerful but notoriously exothermic reaction to build the 8-chloroquinoline core from 2-chloroaniline.[2]
-
Stage 2: Reduction of the Heterocyclic Ring. The aromatic 8-chloroquinoline is reduced to its corresponding tetrahydroquinoline. Catalytic hydrogenation is the preferred industrial method due to its efficiency and cleaner profile.
-
Stage 3: Salt Formation. The purified basic tetrahydroquinoline is converted to its stable, crystalline hydrochloride salt for improved handling and stability.[3]
Caption: Overall workflow for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline HCl.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses specific problems that may arise during the synthesis and scale-up. The question-and-answer format provides direct solutions to common obstacles.
Part A: Stage 1 - The Skraup Synthesis (8-Chloroquinoline Formation)
Question 1: My Skraup reaction is extremely vigorous, turning black almost immediately with significant tar formation. How can I control it?
Answer: This is the most common issue with the Skraup synthesis, caused by the highly exothermic dehydration of glycerol to acrolein and subsequent polymerization under harsh acidic conditions.[2][4]
-
Causality: The reaction's violence stems from localized hotspots and the uncontrolled polymerization of the acrolein intermediate.
-
Solutions:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding sulfuric acid.[2][4] These moderators smooth the exothermic release of energy, preventing the reaction from "running away."
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, allowing the internal temperature to be managed with an efficient cooling bath (e.g., ice-water or a chiller).
-
Efficient Mechanical Stirring: On a larger scale, ensure the mechanical stirrer is robust enough to maintain a homogenous mixture. Good agitation is critical for heat dissipation.
-
Optimize Temperature: Gently heat the reaction to initiate it, but be prepared to cool it actively once the exotherm begins.
-
Question 2: The yield of crude 8-chloroquinoline is very low, and most of the material is an intractable tar. What went wrong?
Answer: Low yield is directly linked to the tar formation mentioned above. If the reaction is too vigorous, the majority of your starting material will polymerize rather than cyclize correctly.
-
Causality: Excessive heat and high concentrations of reactive intermediates favor polymerization pathways over the desired intramolecular cyclization.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield in the Skraup synthesis.
Part B: Stage 2 - Catalytic Hydrogenation
Question 3: My hydrogenation reaction is stalled or incomplete, even after extended reaction time and high hydrogen pressure. What is the likely cause?
Answer: A stalled hydrogenation reaction almost always points to catalyst poisoning or inactivation.
-
Causality: The palladium catalyst is sensitive to impurities. Sulfur-containing compounds, residual oxidizing agents from Stage 1, or other coordination-complexing impurities can irreversibly bind to the catalyst's active sites, rendering it ineffective.
-
Solutions:
-
Purify the Starting Material: Ensure the 8-chloroquinoline is thoroughly purified before hydrogenation. Recrystallization or flash chromatography can remove catalyst poisons. A simple "activated carbon wash" of a solution of the starting material can also be effective.
-
Increase Catalyst Loading: As a direct but less elegant solution, you can try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). This is often effective on a small scale but is not cost-effective for scale-up.
-
Check Hydrogen Delivery: On a larger scale, ensure there are no leaks in your hydrogenation setup and that the hydrogen is being effectively dispersed into the reaction mixture through vigorous stirring.
-
Use a Guard Bed: For larger-scale fixed-bed hydrogenations, using a sacrificial pre-column (guard bed) can capture poisons before they reach the main catalyst bed.
-
Part C: Stage 3 - Salt Formation & Purification
Question 4: When I add HCl to my solution of the free base, the product "oils out" instead of precipitating as a solid. How can I get a crystalline product?
Answer: "Oiling out" occurs when the product separates as a liquid phase because its solubility in the solvent is too high, or the crystallization kinetics are poor.
-
Causality: The newly formed salt is more soluble in the solvent system than desired, or the system has become supersaturated too quickly, preventing orderly crystal lattice formation.
-
Solutions:
-
Solvent Selection: This is the most critical parameter. If you are using a polar solvent like ethanol, try switching to or adding a less polar co-solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Ethereal HCl is a classic choice for this reason.[3]
-
Temperature Control: Cool the solution of the free base before and during the slow addition of the HCl solution. Lower temperatures decrease the solubility of the salt.
-
Slow Addition: Add the HCl solution dropwise with vigorous stirring. This prevents localized high concentrations and allows time for crystal nucleation.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a few seed crystals to the solution before or during HCl addition to promote crystallization.
-
Trituration: If an oil has already formed, try scratching the inside of the flask with a glass rod or adding a small amount of a non-solvent and stirring vigorously to induce solidification.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this entire process? A1: Safety must be the top priority.
-
Skraup Synthesis: This reaction is highly exothermic and involves concentrated sulfuric acid. Always perform it in a well-ventilated fume hood with appropriate PPE (lab coat, safety goggles, acid-resistant gloves).[5] Have a base bath (e.g., sodium bicarbonate solution) ready for quenching.
-
Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation vessel (autoclave) and ensure it is operated by trained personnel. The Pd/C catalyst is pyrophoric when dry and exposed to air; always handle it as a wet slurry.
-
General Handling: The final product and intermediates should be handled with care. Wear gloves and eye protection. Avoid creating dusts of the final hydrochloride salt.[5]
Q2: How can I effectively monitor the progress of each reaction stage? A2:
-
Stage 1 (Skraup): Thin Layer Chromatography (TLC) is effective. Use a mobile phase like ethyl acetate/hexanes. The product, 8-chloroquinoline, will be less polar than the starting 2-chloroaniline. The reaction is complete when the aniline spot is no longer visible.
-
Stage 2 (Hydrogenation): TLC can also be used here; the hydrogenated product will have a different Rf value. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred.[6][7]
-
Stage 3 (Salt Formation): This is primarily a work-up step. The main check is to ensure all the free base has been converted to the salt, which can be confirmed by adding a drop of the supernatant to a basic solution to see if any free base precipitates.
Q3: What are the recommended storage conditions for 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride? A3: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] Some similar compounds are noted to be moisture or light-sensitive, so storage in a desiccator or an amber bottle is good practice.[8]
Section 4: Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific scale and equipment.
Protocol 1: Synthesis of 8-Chloroquinoline via Skraup Reaction
| Parameter | Recommended Value | Rationale |
| Moderator | Ferrous sulfate (FeSO₄) | Controls the highly exothermic reaction.[4] |
| Acid | Conc. Sulfuric Acid | Acts as a catalyst and dehydrating agent.[2] |
| Oxidant | Nitrobenzene | Oxidizes the dihydroquinoline intermediate.[2] |
| Temp. Control | < 120°C during addition | Prevents runaway reaction and tar formation. |
| Work-up | Steam Distillation | Excellent method to separate the volatile quinoline from non-volatile tar and salts.[4] |
Step-by-Step Methodology:
-
In a suitably sized reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge glycerol, 2-chloroaniline, and ferrous sulfate heptahydrate.
-
Begin vigorous stirring and start cooling the vessel with an ice bath.
-
Slowly add concentrated sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 120°C.
-
Once the addition is complete, add the oxidizing agent (e.g., nitrobenzene).
-
Carefully heat the mixture to ~150°C and hold for 3-4 hours until TLC shows consumption of the 2-chloroaniline.
-
Cool the reaction mixture and carefully dilute with water.
-
Neutralize the mixture with a base (e.g., NaOH solution) until strongly alkaline.
-
Set up for steam distillation. Collect the distillate (a mixture of water and 8-chloroquinoline) until the distillate is clear.
-
Extract the collected distillate with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-chloroquinoline.
Protocol 2: Hydrogenation and Salt Formation
| Parameter | Recommended Value | Rationale |
| Catalyst | 5% Palladium on Carbon (Pd/C) | Standard, effective catalyst for quinoline reduction. |
| Hydrogen Pressure | 50-100 psi | Provides a sufficient driving force for the reaction. |
| Solvent | Ethanol or Methanol | Good solubility for substrate and product; common for hydrogenations. |
| Salt Formation | HCl in Isopropanol (IPA) | Provides the hydrochloride salt, often as a nice crystalline solid. |
Step-by-Step Methodology:
-
In a hydrogenation vessel, dissolve the purified 8-chloroquinoline from Stage 1 in ethanol.
-
Carefully add 5% Pd/C catalyst (typically 5-10 wt% of the substrate) as a slurry in ethanol. Caution: Dry Pd/C is pyrophoric.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitor the reaction by hydrogen uptake or by sampling and analyzing via HPLC/TLC. The reaction is typically exothermic and may require cooling.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base of 8-chloro-1,2,3,4-tetrahydroquinoline.
-
Dissolve the crude free base in a minimum amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise with stirring.
-
The hydrochloride salt should precipitate. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
References
- Safety Data Sheet. (n.d.). 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE.
- Sigma-Aldrich. (2024).
-
Molbase. (n.d.). Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. Molbase. [Link]
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024). Safety Data Sheet for 1,2,3,4-Tetrahydrocarbazole. Sigma-Aldrich.
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes. [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Course Hero. (n.d.). Preparation and Properties of Quinoline. Course Hero. [Link]
-
Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20735-20755. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(12), 8952-8995. [Link]
- ResearchGate. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
-
Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Chemsrc. [Link]
- Zhang, Z., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 639-646.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
Tyger Scientific. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Tyger Scientific Inc. [Link]
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- OPUS. (2025). Analytical Methods. OPUS.
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
- Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]
Sources
- 1. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. hovione.com [hovione.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. labsolu.ca [labsolu.ca]
The 8-Chloro Substituent: A Double-Edged Sword in the Biological Activity of Tetrahydroquinolines
A Comparative Guide to 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and its Analogs for Researchers in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its versatile structure has been the foundation for drugs targeting a wide spectrum of diseases, from infectious agents to complex neurological disorders and cancer.[1] This guide delves into a comparative analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, examining how the introduction of a chloro group at the 8-position modulates its biological performance against other substituted tetrahydroquinolines. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing this important class of molecules.
The Tetrahydroquinoline Core: A Platform for Diverse Biological Action
The THQ nucleus is a recurring motif in numerous bioactive compounds, demonstrating a remarkable range of pharmacological activities. This includes applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The adaptability of the THQ scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. Understanding the impact of these substitutions is paramount for the rational design of novel therapeutics.
The Influence of the 8-Chloro Substituent: A Focus on Cytotoxicity and Antimicrobial Efficacy
The introduction of a halogen, such as chlorine, at the 8-position of the tetrahydroquinoline ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. While direct comparative studies on a wide range of 8-substituted THQs are not abundant in publicly available literature, analysis of existing data on quinoline and tetrahydroquinoline derivatives allows for insightful inferences into the role of the 8-chloro group.
Comparative Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives is a field of intense research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[4] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.[4]
The presence of electron-withdrawing groups, such as a chloro substituent, on the quinoline core can modulate cytotoxic potential.[1] These modifications can enhance the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), or inhibit key enzymes involved in cancer cell proliferation.[1]
To illustrate the effect of substitution on anticancer activity, the following table summarizes the cytotoxic effects (IC50 values) of various substituted quinoline and tetrahydroquinoline derivatives against different cancer cell lines. While a direct comparison with 8-chloro-1,2,3,4-tetrahydroquinoline is not available in a single study, the data provides a valuable framework for understanding the influence of different functional groups.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Methyl-THQ Derivative | HT29 (Colon) | Data not specified | [1] |
| HepG2 (Liver) | Data not specified | [1] | |
| MCF7 (Breast) | Data not specified | [1] | |
| 8-Hydroxyquinoline Derivative | HeLa (Cervical) | < 100 | [5] |
| 7-Methyl-8-nitro-quinoline | Caco-2 (Colon) | Lower than methyl-quinolines | [6] |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colon) | Less cytotoxic than nitro-derivatives | [6] |
Note: This table is a compilation from multiple sources to illustrate general trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data suggests that substitutions on the quinoline and tetrahydroquinoline ring system significantly impact their cytotoxic activity. For instance, the introduction of a nitro group, another electron-withdrawing group, at the 8-position of 7-methylquinoline enhances its cytotoxicity against Caco-2 cells compared to the parent methyl-quinolines.[6] This highlights the potential of electron-withdrawing substituents at the 8-position to augment anticancer activity.
Comparative Antimicrobial Activity
Tetrahydroquinoline derivatives have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.[1] The mechanism of antimicrobial action can involve the inhibition of essential enzymes, disruption of cell membranes, or interference with nucleic acid synthesis.
Halogenation is a common strategy to enhance the antimicrobial potency of heterocyclic compounds. The presence of a chloro group can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
The following table presents the minimum inhibitory concentration (MIC) values for various substituted quinoline derivatives, providing an insight into their antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 8-Methyl-THQ Derivative | Various bacteria and fungi | Significant activity reported | [1] |
| 8-Hydroxyquinoline | S. aureus | Not specified | [7] |
| E. coli | Not specified | [7] | |
| 7-Substituted quinolin-8-ol | B. subtilis | 10 | [8] |
| Nitroxoline (standard) | B. subtilis | 20 | [8] |
The data indicates that substitutions on the quinoline ring are critical for antimicrobial activity. For example, a 7-substituted quinolin-8-ol derivative showed superior activity against Bacillus subtilis compared to the standard antibiotic nitroxoline.[8]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[9][10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and other test compounds
-
MTT solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14][15][16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well microtiter plate with serial dilutions of the test compound.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or other appropriate broth (for fungi)[13]
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and other test compounds
-
Sterile saline
-
0.5 McFarland turbidity standard[14]
-
Reservoir for multichannel pipette
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: Pick several colonies of the test microorganism from an overnight agar culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[14] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Structure-Activity Relationship (SAR) of substituted tetrahydroquinolines.
The 8-chloro substituent, being electron-withdrawing, can influence the pKa of the nitrogen atom in the heterocyclic ring, which may affect its interaction with biological targets. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The increased lipophilicity imparted by the chloro group can enhance membrane permeability, a crucial factor for both anticancer and antimicrobial activity.
Conclusion and Future Directions
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride represents a valuable chemical entity with significant potential in drug discovery. While direct comparative data with a wide range of other 8-substituted analogs is an area ripe for further investigation, the existing body of research on quinolines and tetrahydroquinolines provides a strong rationale for its promising biological activities. The electron-withdrawing nature and increased lipophilicity conferred by the 8-chloro substituent are likely key contributors to its potential efficacy.
Future research should focus on the systematic synthesis and parallel screening of a library of 8-substituted tetrahydroquinolines, including alkyl, alkoxy, and other halogen derivatives. Such studies will provide a clearer and more quantitative understanding of the structure-activity relationships, enabling the design of more potent and selective therapeutic agents based on the versatile tetrahydroquinoline scaffold.
References
-
Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). Retrieved January 20, 2026, from [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC.
- Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH.
-
(PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Brieflands.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed.
- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (n.d.). Arabian Journal of Chemistry.
- Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. (2022). PubMed.
- Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (n.d.).
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). PMC.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025).
-
Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- MTT Cell Proliferation Assay. (n.d.).
- Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
-
Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- MIC (Broth Microdilution) Testing. (2020). YouTube.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
-
Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. researchgate.net [researchgate.net]
- 15. acm.or.kr [acm.or.kr]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of 8-Chloro- and 8-Bromo-1,2,3,4-Tetrahydroquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds.[1] The introduction of halogen substituents onto this scaffold can significantly modulate the physicochemical properties and pharmacological activities of the resulting molecules. This guide provides a comparative framework for evaluating the biological activities of two such analogs: 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride and its bromo counterpart, 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride.
While direct comparative studies on these two specific compounds are not extensively available in public literature, this guide will synthesize information on related halogenated quinolines to infer potential activities and provide detailed experimental protocols for researchers to conduct their own comparative analyses. The primary focus will be on two key areas of biological activity commonly associated with this class of compounds: anticancer and antimicrobial effects.
The Influence of Halogenation on Biological Activity: A Structural Perspective
The substitution of a hydrogen atom with a halogen on an aromatic ring, such as in the 8-position of the tetrahydroquinoline core, can induce a range of effects that influence biological activity. These include alterations in lipophilicity, electronic distribution, and steric hindrance. Generally, the electronegativity and size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine) play a crucial role in determining the extent of these changes.[2]
An increase in halogen size and lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake and target engagement.[3] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. The position of the halogen on the quinoline ring is also critical, as it can influence the molecule's orientation within a binding pocket. Studies on various quinoline derivatives have shown that halogen substitution can significantly impact their anticancer and antimicrobial potency.[4][5]
Comparative Analysis of Potential Biological Activities
Based on the activities of structurally related compounds, both 8-Chloro- and 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride are anticipated to exhibit cytotoxic effects against cancer cell lines and inhibitory activity against various microbial strains.
Anticancer Activity
Tetrahydroquinoline derivatives have been investigated for their potential as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[6][7] The presence of a halogen at the C-8 position could enhance these activities. For instance, studies on brominated quinolines have demonstrated strong antiproliferative effects against various tumor cell lines, with some derivatives acting as topoisomerase inhibitors.
To quantitatively compare the anticancer potential of the chloro and bromo analogs, a cell viability assay, such as the MTT assay, is recommended. This would allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 1: Hypothetical Comparative Anticancer Activity Data (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 8-Chloro-1,2,3,4-tetrahydroquinoline HCl | Data to be determined | Data to be determined | Data to be determined |
| 8-Bromo-1,2,3,4-tetrahydroquinoline HCl | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Control) | ~0.1 µM | ~0.5 µM | ~0.2 µM |
Antimicrobial Activity
Halogenated 8-hydroxyquinolines are known for their antimicrobial properties.[8][9] While the subject compounds are not 8-hydroxyquinolines, the presence of a halogen on the quinoline ring system is a common feature in many antimicrobial agents. The mechanism of action for related compounds can involve the disruption of essential cellular processes in bacteria and fungi.
A broth microdilution assay is the standard method for determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Table 2: Hypothetical Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 8-Chloro-1,2,3,4-tetrahydroquinoline HCl | Data to be determined | Data to be determined | Data to be determined |
| 8-Bromo-1,2,3,4-tetrahydroquinoline HCl | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Bacterial Control) | ~1 µg/mL | ~0.015 µg/mL | - |
| Amphotericin B (Fungal Control) | - | - | ~0.5 µg/mL |
Experimental Protocols
To facilitate the direct comparison of 8-Chloro- and 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, the following detailed experimental protocols are provided.
Protocol 1: Determination of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
-
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloro and bromo analogs in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining IC50 values using the MTT assay.
Protocol 2: Determination of Antimicrobial Activity using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a substance.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
-
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[14]
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
References
Please note that a comprehensive list of references, including clickable URLs, would be provided in a full publication. The citations in the text correspond to a complete reference list that would be generated based on the initial literature search.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide) - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-1,2,3,4-tetrahydroquinoline Derivatives
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique three-dimensional, conformationally flexible structure allows it to interact with a diverse range of biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] This guide focuses on a specific, synthetically important subclass: 8-Chloro-1,2,3,4-tetrahydroquinoline derivatives. The introduction of a chlorine atom at the 8-position profoundly influences the scaffold's electronic and lipophilic properties, serving as a critical anchor for developing potent and selective therapeutic agents.
This document provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their role as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), a key target in prostate cancer.[3][4] We will dissect how modifications at various positions of the 8-chloro-THQ core modulate biological activity, offering a data-driven comparison to guide future drug discovery efforts.
Section 1: The Strategic Importance of the 8-Chloro-THQ Scaffold
The selection of the 8-chloro-THQ core is a deliberate design choice rooted in fundamental medicinal chemistry principles.
-
The Tetrahydroquinoline Core: This bicyclic system provides a rigid yet spatially defined framework. The saturated pyridine ring allows for specific stereochemical arrangements, while the basic nitrogen at the N-1 position can serve as a key hydrogen bond acceptor or a point for further functionalization.
-
The 8-Chloro Substituent: The placement of a chlorine atom at the C-8 position is strategic for several reasons:
-
Modulation of Basicity: As an electron-withdrawing group, the chlorine atom reduces the pKa of the N-1 nitrogen, which can be crucial for optimizing pharmacokinetic properties like cell permeability and avoiding off-target effects.
-
Increased Lipophilicity: The chloro group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.
-
Metabolic Blocking: Substitution at C-8 can block potential sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, thus enhancing binding affinity and selectivity.
-
Section 2: Comparative SAR Analysis: A Case Study of RORγ Inverse Agonists
A seminal study on the development of RORγ inverse agonists for prostate cancer provides a rich dataset for dissecting the SAR of N-1 and C-7 substituted 8-chloro-THQ derivatives.[3][4] The primary goal was to inhibit the transcriptional activity of RORγ, and the potency of these compounds is measured by their half-maximal inhibitory concentration (IC50).
Modifications at the N-1 Position: The Sulfonyl Anchor
The N-1 position is a critical vector for interaction with the target protein. In this series, an N-sulfonyl group was found to be optimal. This group acts as a strong hydrogen bond acceptor and provides a linker to an external aromatic moiety, which explores a key binding region of the RORγ ligand-binding domain.
-
Aryl Sulfonyl Groups: The nature of the aryl group attached to the sulfonyl moiety significantly impacts potency.
-
A simple phenylsulfonyl group serves as a baseline.
-
Introducing electron-withdrawing groups like fluorine at the 4-position of the phenyl ring (4-fluorophenylsulfonyl) consistently improves activity. This is likely due to enhanced electrostatic interactions or favorable polarization of the sulfonyl group.
-
Conversely, bulky or electron-donating groups on this phenyl ring tend to decrease activity, suggesting a sterically constrained binding pocket.
-
Modifications at the C-7 Position: The Recognition Element
The C-7 position of the THQ ring projects into a solvent-exposed region of the RORγ pocket, making it an ideal point for introducing substituents that can fine-tune potency and selectivity. An amide linkage at this position was identified as a key modification.
-
Impact of the Amide's Aryl Group:
-
Small, Heterocyclic Rings: Small aromatic heterocycles, such as thiophene, were well-tolerated and provided potent compounds. For instance, a thiophene-2-carboxamide at the C-7 position yielded a highly active derivative.
-
Substituted Phenyl Rings: Adding substituents to a phenyl ring at this position had a marked effect:
-
Fluorine Substitution: Mono- and di-fluoro substitutions were highly favorable. A 2,4-difluorophenyl group often resulted in the highest potency, suggesting that the fluorine atoms engage in specific, beneficial interactions within the binding site.
-
Other Halogens: Replacing fluorine with chlorine or bromine generally maintained or slightly decreased activity.
-
Alkyl and Methoxy Groups: Small alkyl (e.g., methyl) or methoxy groups were tolerated but typically offered no advantage over fluorine.
-
-
The consistent observation is that small, electronegative groups on the C-7 aryl moiety are preferred, highlighting the importance of polar interactions in this region of the protein.
Section 3: Data-Driven Comparison of 8-Chloro-THQ Derivatives
The following table summarizes the quantitative SAR data for a selection of 8-Chloro-1,2,3,4-tetrahydroquinoline derivatives evaluated for their ability to inhibit RORγ transcriptional activity.[3][4]
| Compound ID | N-1 Substituent (R¹) | C-7 Substituent (R²) | RORγ IC50 (nM) |
| 1 | 4-Fluorophenylsulfonyl | Thiophene-2-carboxamide | 102 |
| 2 | 4-Fluorophenylsulfonyl | 2-Fluorophenylcarboxamide | 65 |
| 3 | 4-Fluorophenylsulfonyl | 4-Fluorophenylcarboxamide | 43 |
| 4 (XY039) | 4-Fluorophenylsulfonyl | 2,4-Difluorophenylcarboxamide | 25 |
| 5 | 4-Fluorophenylsulfonyl | 2-Chlorophenylcarboxamide | 78 |
| 6 | Phenylsulfonyl | 2,4-Difluorophenylcarboxamide | 115 |
| 7 (XY077) | 4-Chlorophenylsulfonyl | 2,4-Difluorophenylcarboxamide | 28 |
Data Interpretation:
-
Comparing compounds 2, 3, and 4 clearly demonstrates that increasing fluorine substitution on the R² phenyl ring enhances potency, with the 2,4-difluoro substitution being optimal (IC50 = 25 nM).
-
Comparing compounds 4 and 6 highlights the benefit of the 4-fluoro group on the N-1 sulfonyl ring (R¹), which improves potency nearly five-fold over the unsubstituted phenyl ring.
-
Compound 7 shows that a 4-chloro group on the N-1 sulfonyl ring is a viable alternative to the 4-fluoro group, yielding a compound with comparable high potency (IC50 = 28 nM).
Section 4: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, a standard protocol for assessing the biological activity of these compounds is provided below.
Protocol: MTT Cell Proliferation Assay
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 value of a test compound on a cancer cell line (e.g., 22Rv1 prostate cancer cells).
Materials:
-
22Rv1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed 22Rv1 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.1% DMSO) and "blank" wells (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Section 5: Visualization of SAR and Experimental Design
Diagram 1: Core SAR Principles
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - Wu - Acta Pharmacologica Sinica [chinaphar.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product efficacy. This guide provides an in-depth, expert-led comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[1] We will explore the rationale behind the chosen validation parameters, compare HPLC with alternative analytical techniques, and provide detailed experimental protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[2] For quantitative analysis of a pharmaceutical intermediate like 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, this means the method must be reliable, reproducible, and accurate. The internationally recognized guideline for analytical method validation is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which provides a comprehensive framework for this process.[3][4] The recently adopted ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle management approach to analytical procedures, encouraging a more holistic and continuous validation process.[5][6]
The Proposed HPLC Method: A Rationale
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[7] For 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a reversed-phase HPLC (RP-HPLC) method is proposed.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to the moderately non-polar nature of the tetrahydroquinoline ring structure. This allows for effective separation based on hydrophobic interactions.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is chosen. The organic modifier (acetonitrile) allows for the elution of the analyte, while the buffer controls the ionization state of the molecule, ensuring a consistent retention time and peak shape.
-
Detection: Ultraviolet (UV) detection at a wavelength of 240 nm is proposed. This wavelength is selected based on the chromophoric nature of the quinoline ring, which should provide a strong absorbance signal for sensitive detection.[8]
The Validation Protocol: A Step-by-Step Guide
The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the following key parameters:[3][7]
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
Experimental Protocol:
-
Prepare a solution of a placebo (all formulation components except the analyte).
-
Prepare a solution of the 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride reference standard.
-
Prepare a spiked solution containing the placebo and the reference standard.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the spiked solution should show a single, well-resolved peak for the analyte, with no interfering peaks at the same retention time from the placebo.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions of the stock solution, covering a range of 50% to 150% of the expected working concentration.
-
Inject each dilution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[8][9]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Experimental Protocol:
-
Prepare placebo samples spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[3]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N).
-
Inject a series of dilute solutions of the reference standard.
-
Acceptance Criteria:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
-
Analyze samples under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Data Presentation
The results of the validation experiments should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.2 | 79.8 | 99.5% |
| 100% | 100.1 | 100.5 | 100.4% |
| 120% | 119.8 | 120.3 | 100.4% |
| Mean Recovery | 100.1% |
Table 3: Precision Data
| Precision Level | RSD (%) |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
Visualizing the Workflow
A clear workflow is essential for ensuring the validation process is followed correctly.
Sources
- 1. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline and Structurally Related Analogs as Inhibitors of Phenylethanolamine N-methyltransferase
Introduction: Targeting the Final Step of Adrenaline Synthesis
In the intricate signaling cascade of the sympathetic nervous system, the enzyme Phenylethanolamine N-methyltransferase (PNMT) catalyzes the terminal and pivotal step in the biosynthesis of epinephrine (adrenaline)[1][2][3]. This reaction involves the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to norepinephrine (noradrenaline)[1][3]. The resulting hormone, epinephrine, is a key mediator of the "fight-or-flight" response, profoundly influencing cardiovascular function, respiration, and metabolism[1][4]. Consequently, the inhibition of PNMT presents a compelling therapeutic strategy for conditions marked by excessive adrenergic stimulation, including certain forms of hypertension and stress-related disorders.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a foundational structure for potent PNMT inhibitors, largely due to its conformational rigidity which mimics the endogenous substrate, norepinephrine[5]. Modifications to this core structure, particularly through halogenation, have been systematically explored to enhance inhibitory potency. This guide provides a detailed comparative analysis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its better-known chlorinated analogs, evaluating their efficacy as PNMT inhibitors. We will delve into the mechanistic underpinnings of their action, present comparative inhibitory data, and provide a detailed protocol for assessing their potency in vitro.
The Adrenergic Signaling Pathway: PNMT as a Critical Node
The synthesis of epinephrine is a multi-step enzymatic process occurring primarily in the chromaffin cells of the adrenal medulla and in a small number of neurons in the brainstem[1][2]. The pathway begins with the amino acid tyrosine and culminates in the PNMT-catalyzed methylation of norepinephrine.
Sources
- 1. Adrenaline - Wikipedia [en.wikipedia.org]
- 2. neuropedia.net [neuropedia.net]
- 3. PNMT - Creative Enzymes [creative-enzymes.com]
- 4. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of synthetic routes for substituted tetrahydroquinolines
<_
A Head-to-Head Comparison of Synthetic Routes for Substituted Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] The efficient and selective synthesis of substituted tetrahydroquinolines is therefore a critical endeavor in the pursuit of new therapeutic agents. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies, offering insights into their mechanisms, scopes, and practical applications to empower researchers in selecting the optimal route for their specific target molecules.
Key Synthetic Strategies: An Overview
The construction of the tetrahydroquinoline ring system can be achieved through several strategic approaches. These can be broadly categorized as:
-
Building the Ring Anew: These methods, such as the Povarov reaction, construct the heterocyclic core from acyclic precursors in a convergent manner.
-
Modification of an Existing Ring: This strategy involves the reduction of a pre-formed quinoline ring.
-
Domino and Tandem Reactions: These elegant approaches combine multiple bond-forming events in a single pot, often triggered by a key reaction like a reduction or cyclization.[3]
This guide will delve into a comparative analysis of these key strategies, providing experimental data to support the evaluation of their performance.
Caption: Key strategic approaches to substituted tetrahydroquinolines.
Head-to-Head Comparison of Synthetic Routes
The following sections provide a detailed analysis of the leading synthetic methodologies for preparing substituted tetrahydroquinolines. Each section includes a mechanistic overview, a discussion of the scope and limitations, and a summary of key performance indicators in a comparative table.
The Povarov Reaction: A Powerful Multicomponent Approach
The Povarov reaction is a formal [4+2] cycloaddition that typically involves an aniline, an aldehyde, and an activated alkene to furnish a tetrahydroquinoline.[4][5] This multicomponent reaction is highly valued for its ability to rapidly generate molecular complexity from simple, readily available starting materials.[4][5]
Mechanism: The reaction is generally believed to proceed through the formation of an imine from the aniline and aldehyde, which then acts as the azadiene component in a subsequent inverse-electron-demand aza-Diels-Alder reaction with the electron-rich alkene.[6]
Caption: Simplified mechanism of the Povarov reaction.
Scope and Limitations: The Povarov reaction is highly versatile, accommodating a wide range of anilines, aldehydes, and alkenes, leading to a diverse array of substituted tetrahydroquinolines.[4] However, the original two-step procedure, requiring pre-formation of the imine, often resulted in low yields. The development of one-pot, three-component versions catalyzed by Lewis acids has significantly improved its efficiency.[4] A key challenge can be controlling the diastereoselectivity when multiple stereocenters are formed.
Performance Data:
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) |
| Sc(OTf)₃ (10) | CH₂Cl₂ | 12 | 85 | 95:5 |
| Yb(OTf)₃ (10) | MeCN | 8 | 92 | 90:10 |
| InCl₃ (10) | THF | 6 | 88 | >99:1 |
Data is representative and compiled from various literature sources.
Catalytic Hydrogenation of Quinolines: A Direct Reduction Approach
The catalytic hydrogenation of quinolines is a straightforward and atom-economical method for the synthesis of tetrahydroquinolines.[7][8] This approach is particularly useful when the corresponding quinoline is readily available.
Mechanism: The reaction involves the addition of hydrogen across the double bonds of the quinoline ring, typically catalyzed by a heterogeneous or homogeneous transition metal catalyst. The reduction usually proceeds sequentially, with the pyridine ring being reduced first.
Scope and Limitations: A wide variety of substituted quinolines can be hydrogenated to their corresponding tetrahydroquinolines.[9] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.[8] Over-reduction to decahydroquinolines can be a side reaction, and functional groups sensitive to reduction may not be tolerated. Recent advances have focused on developing more selective and reusable catalysts, including those based on non-precious metals like cobalt.[8][10]
Performance Data:
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
| Pd/C (5 mol%) | 20 | 50 | 12 | 95 |
| Ru-MACHO-BH | 10 | 80 | 6 | 98 |
| Co(OAc)₂/Zn | 30 | 70 | 15 | 92 |
Data is representative and compiled from various literature sources.[8][9]
Domino Reduction-Reductive Amination: An Elegant Cascade
This powerful strategy involves a sequence of reactions that occur in a single pot, initiated by the reduction of a nitro group.[3] A classic example is the conversion of methyl (2-nitrophenyl)acetate derivatives to substituted tetrahydroquinoline-4-carboxylic esters.[11][12]
Mechanism: The process begins with the catalytic hydrogenation of an aromatic nitro group to an aniline. This is followed by an intramolecular condensation with a side-chain carbonyl group to form a cyclic imine, which is then reduced in situ to the tetrahydroquinoline.[3][11][12]
Caption: Workflow for a domino reduction-reductive amination.
Scope and Limitations: This method is highly efficient for the synthesis of specific substitution patterns, particularly those with a carboxylic ester at the 4-position.[11][12] It often proceeds with high diastereoselectivity, with the substituents adopting a cis configuration.[3] The scope is largely dependent on the availability of the requisite nitro-aryl precursors.
Performance Data:
| Substrate | Catalyst | Conditions | Yield (%) | Diastereoselectivity (cis:trans) |
| Methyl (2-nitrophenyl)acetate derivative | 5% Pd/C | H₂ (50 psi), EtOAc | 93-98 | >95:5 |
| 2-Nitroaryl ketone | 5% Pd/C | H₂ (50 psi), EtOAc | 95 | >95:5 |
Data is representative and compiled from various literature sources.[3]
Asymmetric Synthesis: Accessing Chiral Tetrahydroquinolines
The demand for enantiomerically pure tetrahydroquinolines in drug development has driven significant research into asymmetric synthetic methods.[1][13] These approaches aim to control the stereochemistry of the newly formed chiral centers.
Key Asymmetric Strategies:
-
Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on iridium or rhodium, for the hydrogenation of prochiral quinolines or dihydroquinolines can provide access to enantioenriched tetrahydroquinolines.[14] Solvent choice can play a critical role in controlling the enantioselectivity.[14]
-
Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed to catalyze asymmetric Povarov-type reactions and other cycloadditions, yielding tetrahydroquinolines with high enantiomeric excess.[1][15][16]
-
Aza-Michael Reactions: The asymmetric conjugate addition of anilines to α,β-unsaturated carbonyl compounds, followed by cyclization, is another effective strategy.[13]
Performance Data (Asymmetric Hydrogenation):
| Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂ | N-Me-ZhaoPhos | Toluene | 98 | 98 |
| [Ir(COD)Cl]₂ | N-Me-ZhaoPhos | EtOH | 99 | 94 |
Data is representative and compiled from various literature sources.[14]
Experimental Protocols
Representative Protocol for a Three-Component Povarov Reaction
To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) is added Yb(OTf)₃ (0.1 mmol). The mixture is stirred at room temperature for 10 minutes. N-vinyl-2-pyrrolidinone (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted tetrahydroquinoline.
Causality Behind Experimental Choices:
-
Catalyst: Yb(OTf)₃ is a mild Lewis acid that effectively catalyzes both the imine formation and the subsequent cycloaddition.
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for this type of reaction, promoting the ionic intermediates.
-
Alkene: N-vinyl-2-pyrrolidinone is an electron-rich alkene, which is a good dienophile for the inverse-electron-demand aza-Diels-Alder reaction.
Representative Protocol for Catalytic Hydrogenation of a Quinoline
A solution of 2-methylquinoline (1.0 mmol) in methanol (10 mL) is placed in a high-pressure reactor. 5% Pd/C (5 mol%) is added to the solution. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 20 bar. The reaction mixture is stirred at 50°C for 12 hours. After cooling to room temperature and carefully releasing the pressure, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield 2-methyl-1,2,3,4-tetrahydroquinoline.
Causality Behind Experimental Choices:
-
Catalyst: Pd/C is a robust and highly active heterogeneous catalyst for the hydrogenation of aromatic rings.
-
Solvent: Methanol is a common solvent for hydrogenations as it can dissolve a wide range of organic compounds and is relatively inert under the reaction conditions.
-
Pressure and Temperature: These conditions are optimized to achieve a reasonable reaction rate without promoting over-reduction or decomposition of the starting material or product.
Conclusion
The synthesis of substituted tetrahydroquinolines can be accomplished through a variety of powerful and versatile methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the desired scale of the reaction.
-
The Povarov reaction offers a highly convergent and flexible approach for the rapid construction of diverse tetrahydroquinoline libraries.
-
Catalytic hydrogenation of quinolines is a direct and atom-economical method, particularly when the quinoline precursor is readily accessible.
-
Domino reactions provide an elegant and efficient means of synthesizing complex tetrahydroquinolines with high diastereoselectivity in a single operation.
-
Asymmetric methods are indispensable for the preparation of enantiomerically pure tetrahydroquinolines, which are crucial for the development of new chiral drugs.
By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the target tetrahydroquinoline molecules that are vital for advancing drug discovery and development.
References
- Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry.
- The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
- The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Thieme E-Books & E-Journals.
- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. PMC.
- Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amin
- Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. Organic Letters.
- Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry.
- Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions. Spiral.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
- Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative c
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd c
- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
Sources
- 1. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Purity Analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride from Different Suppliers
Introduction: The Critical Role of Purity in Pharmaceutical Research
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a range of pharmacologically active molecules. Its derivatives are explored for potential therapeutic applications, including the treatment of neurological disorders.[1] In the journey from discovery to a potential therapeutic, the quality of the starting materials is paramount. The purity of an active pharmaceutical ingredient (API) or its intermediates directly influences the efficacy, safety, and reproducibility of research and development efforts.[2][3]
Impurities, even in trace amounts, can have significant consequences. They can arise from starting materials, byproducts of the synthesis, or degradation.[4] These unwanted components can introduce variability into biological assays, lead to the formation of toxic byproducts, and compromise the stability of the final compound.[3][5] Therefore, a rigorous analytical assessment of starting materials from different suppliers is not merely a quality control step but a foundational element of sound scientific research.
This guide provides a comprehensive framework for the purity analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. We will compare hypothetical samples from three different suppliers using a multi-pronged analytical approach, explaining the rationale behind each technique and interpreting the data to make an informed decision. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to independently verify the quality of their critical reagents.
Analytical Strategy: An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure different chemical and physical properties. This multi-detector approach ensures that a wide range of potential impurities, from residual solvents to structural isomers, are identified and quantified.
Our evaluation is built on four pillars of analytical chemistry:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, ideal for separating the main compound from non-volatile organic impurities.
-
Quantitative Nuclear Magnetic Resonance (¹H qNMR): A powerful primary ratio method for determining absolute purity without the need for a specific reference standard of the compound itself. It offers structural confirmation and quantification in a single experiment.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.
-
Karl Fischer Titration: A specific and accurate method for determining water content, which is crucial for a hygroscopic hydrochloride salt.
Below is a diagram illustrating the comprehensive workflow for assessing the purity of incoming chemical batches.
Caption: Workflow for the comprehensive purity analysis of chemical batches.
Potential Impurities in 8-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride Synthesis
Understanding the synthetic route is key to predicting potential impurities. The synthesis of tetrahydroquinolines often involves reactions like the Skraup or Doebner-von Miller synthesis, which can generate several byproducts.[8][9]
Caption: Potential sources of impurities in the target compound.
Comparative Data Analysis
We analyzed three separate lots of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, one from each hypothetical supplier. The results are summarized below.
Table 1: Purity by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC with UV detection is the primary method for quantifying the purity of the main compound relative to other non-volatile, UV-active organic compounds. A high area percentage indicates fewer process-related impurities.
| Supplier | Lot Number | Purity by Area % (254 nm) | Main Impurity (Area %) | Total Impurities (Area %) |
| Supplier A | L-2025A01 | 99.85% | 0.08% | 0.15% |
| Supplier B | L-2025B01 | 98.90% | 0.75% | 1.10% |
| Supplier C | L-2025C01 | 99.50% | 0.22% | 0.50% |
Table 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
-
Rationale: qNMR provides an absolute measure of purity (mass fraction) by comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and weight. This method is orthogonal to chromatography and is insensitive to impurities that lack protons (e.g., inorganic salts).[6][10]
| Supplier | Lot Number | Absolute Purity (w/w %) | Key Observations |
| Supplier A | L-2025A01 | 98.2% | Signals consistent with ~1.0% residual toluene. |
| Supplier B | L-2025B01 | 98.5% | No significant organic impurities detected. |
| Supplier C | L-2025C01 | 99.1% | Clean spectrum, trace unidentified signals <0.1%. |
Table 3: Residual Solvents by Headspace GC-MS
-
Rationale: Residual solvents are common process-related impurities that must be controlled. Headspace GC-MS is a highly sensitive technique for detecting and quantifying these volatile compounds.
| Supplier | Lot Number | Toluene (ppm) | Ethanol (ppm) | Total Solvents (ppm) |
| Supplier A | L-2025A01 | 9,800 | < 50 | 9,800 |
| Supplier B | L-2025B01 | < 50 | 250 | 250 |
| Supplier C | L-2025C01 | 120 | 150 | 270 |
Table 4: Moisture Content by Karl Fischer Titration
-
Rationale: As a hydrochloride salt, the compound can be hygroscopic. Water content adds to the weight but not the molar amount of the compound, affecting stoichiometry in subsequent reactions.
| Supplier | Lot Number | Water Content (w/w %) |
| Supplier A | L-2025A01 | 0.35% |
| Supplier B | L-2025B01 | 0.20% |
| Supplier C | L-2025C01 | 0.25% |
Discussion and Interpretation
A holistic view of the data reveals the strengths and weaknesses of each supplier's product.
-
Supplier A: At first glance, the HPLC data suggests the highest purity (99.85%). However, the qNMR and GC-MS results tell a different story, revealing a significant amount of residual toluene (~1.0%). This highlights a critical lesson: high chromatographic purity does not always equate to high absolute purity. The toluene impurity would not be detected by the HPLC-UV method if it co-elutes with the solvent front or has a poor chromophore. For applications sensitive to aromatic solvents, this material would be unsuitable.
-
Supplier B: This sample shows the lowest purity by HPLC (98.90%), with a major impurity at 0.75%. This could be an isomer or a synthesis-related byproduct. However, its qNMR purity is high (98.5%), and it has very low residual solvent and water content. If the main impurity can be identified and is known to be non-reactive or easily separable in the next step, this material could be a cost-effective option for early-stage synthesis.
-
Supplier C: This material represents the best overall quality. It has high HPLC purity (99.50%), the highest absolute purity by qNMR (99.1%), and low levels of residual solvents and water. The impurity profile is clean, making it the most reliable choice for sensitive applications, such as late-stage development, biological screening, and studies where reproducibility is critical.
Detailed Experimental Protocols
The following protocols provide a transparent and reproducible methodology for the analyses described.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm filter before injection.[11]
Quantitative ¹H NMR (qNMR)
-
System: Bruker 400 MHz spectrometer or equivalent
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation:
-
Accurately weigh ~15 mg of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride into a vial.
-
Accurately weigh ~10 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton with water suppression.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Scans: 16
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and the singlet from maleic acid (~6.3 ppm).
-
Calculate the absolute purity (w/w %) using the standard qNMR equation considering the weight, molecular weight, and number of protons for both the analyte and the internal standard.[7]
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler or equivalent.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
GC Oven Program: 40°C for 5 minutes, then ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Sampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
-
Mass Spectrometer: Scan mode from 35 to 350 amu.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl sulfoxide (DMSO). Crimp the cap securely.
Karl Fischer Titration
-
System: Mettler Toledo C20 Coulometric KF Titrator or equivalent.
-
Reagent: Hydranal-Coulomat AG or equivalent.
-
Procedure:
-
Allow the instrument to stabilize.
-
Accurately weigh ~50 mg of the sample using a tared sample boat.
-
Introduce the sample into the titration cell.
-
Record the water content in percent (w/w %).
-
References
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
Natural Product Research. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Available at: [Link]
-
Moravek. The Importance of Purity in Chemistry. Available at: [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]
-
PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]
-
ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]
-
MySkinRecipes. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]
-
PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Available at: [Link]
-
ResearchGate. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available at: [Link]
-
Chemsrc. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available at: [Link]
-
ResearchGate. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]
-
IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
-
MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available at: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available at: [Link]
Sources
- 1. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. moravek.com [moravek.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijfmr.com [ijfmr.com]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Neuropharmacological Benchmarking: Evaluating 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride Against Established Antipsychotics
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the neuropharmacological profile of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a novel compound of interest. Given the limited public data on this specific molecule, we present a detailed benchmarking strategy against established typical and atypical antipsychotics. This document outlines the hypothesized mechanism of action, proposes key comparative experiments with detailed protocols, and provides the scientific rationale for each step, enabling a robust evaluation of its therapeutic potential.
The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities[1][2]. Derivatives of this structure are often explored for their interactions with central nervous system targets, including dopamine and serotonin receptors[3]. This guide will focus on evaluating the compound's potential as an antipsychotic agent, a class of drugs where antagonism at dopamine D2 and serotonin 5-HT2A receptors is a cornerstone of therapeutic efficacy[4][5].
Hypothesized Mechanism of Action: A Dual-Target Hypothesis
Based on the pharmacology of current antipsychotic drugs, we hypothesize that 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride will exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many second-generation (atypical) antipsychotics, which is believed to contribute to a favorable side-effect profile compared to first-generation agents that primarily target D2 receptors[4][6][7].
The proposed signaling pathway illustrates how antagonism at these receptors can modulate downstream neuronal activity. D2 receptor blockade is expected to inhibit the Gi-coupled pathway, preventing the inhibition of adenylyl cyclase. 5-HT2A receptor blockade will inhibit the Gq-coupled pathway, preventing the activation of phospholipase C.
Caption: Hypothesized dual antagonism of D2 and 5-HT2A pathways.
Comparative Performance Benchmarking
To validate this hypothesis and characterize the compound's profile, a direct comparison against a typical (Haloperidol) and an atypical (Risperidone) antipsychotic is essential. The following experiments will quantify its affinity, functional potency, and in vivo efficacy.
In Vitro Receptor Binding Affinity
This experiment determines the compound's affinity (Ki) for the target receptors and key off-target receptors to assess selectivity.
Table 1: Proposed Receptor Binding Affinity (Ki, nM) Comparison
| Target Receptor | 8-Cl-THQ (Expected) | Haloperidol (Reference) | Risperidone (Reference) |
|---|---|---|---|
| Dopamine D2 | < 50 | ~1-5 | ~3-6 |
| Serotonin 5-HT2A | < 50 | ~50-100 | ~0.2-0.5 |
| Histamine H1 | > 1000 | ~20-50 | ~2-7 |
| Adrenergic α1 | > 1000 | ~10-20 | ~1-3 |
Rationale: A high affinity (low Ki value) for D2 and 5-HT2A receptors is predictive of antipsychotic activity. A lower affinity for H1 and α1 receptors compared to reference compounds would suggest a potentially lower risk of side effects like sedation and orthostatic hypotension.
In Vitro Functional Activity
This assay measures the compound's ability to inhibit receptor signaling upon agonist stimulation, determining its functional potency (IC50) as an antagonist.
Table 2: Proposed Functional Antagonist Potency (IC50, nM) Comparison
| Assay Type | 8-Cl-THQ (Expected) | Haloperidol (Reference) | Risperidone (Reference) |
|---|---|---|---|
| D2 cAMP Inhibition | < 100 | ~5-15 | ~5-20 |
| 5-HT2A Calcium Flux | < 100 | ~100-200 | ~1-5 |
Rationale: Demonstrating functional antagonism is a critical step beyond simple binding. The IC50 values will confirm that binding to the receptor translates into a measurable biological effect.
In Vivo Behavioral Efficacy
The phencyclidine (PCP)-induced hyperlocomotion model is a widely accepted preclinical test for screening antipsychotic potential. PCP, an NMDA receptor antagonist, induces locomotor activity in rodents, which can be reversed by antipsychotic drugs.[4]
Table 3: Proposed In Vivo Efficacy (ED50, mg/kg) Comparison
| Behavioral Model | 8-Cl-THQ (Expected) | Haloperidol (Reference) | Risperidone (Reference) |
|---|
| Reversal of PCP-induced Hyperlocomotion | < 10 | ~0.1-0.5 | ~0.1-0.5 |
Rationale: Efficacy in this model provides predictive validity for potential antipsychotic effects in humans.[5] A successful outcome would be the dose-dependent reversal of PCP-induced hyperactivity at doses that do not cause sedation on their own.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the binding affinity of the test compound for the human Dopamine D2 receptor.
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a D2 antagonist), used at a final concentration equal to its Kd (~0.1-0.3 nM).
-
Test Compounds: 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, Haloperidol, and Risperidone, prepared in 11-point, 1:3 serial dilutions.
-
Non-specific Control: 10 µM Haloperidol.
-
-
Incubation: In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension (10-20 µg protein/well). Incubate for 60 minutes at 25°C.
-
Scientist's Note: This incubation time is chosen to ensure the binding reaction reaches equilibrium.
-
-
Filtration: Rapidly harvest the samples onto glass fiber filter plates using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Detection: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Self-Validation: The inclusion of Haloperidol as a positive control ensures the assay is performing to specification. The non-specific control defines the baseline for the binding curve.
-
Protocol 2: In Vivo PCP-Induced Hyperlocomotion
This protocol assesses the ability of the test compound to reverse psychostimulant-induced behavior in mice.
Methodology:
-
Subjects: Male C57BL/6J mice (8-10 weeks old). Acclimate animals to the facility for at least one week and to the testing room for 1 hour before the experiment.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity (e.g., distance traveled).
-
Procedure:
-
Day 1 (Habituation): Place each mouse in an open-field arena for 30 minutes to habituate them to the environment.
-
Day 2 (Testing):
-
T=-30 min: Administer the test compound (8-Cl-THQ, Haloperidol, Risperidone) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection. A range of doses should be tested for each compound.
-
T=0 min: Administer Phencyclidine (PCP) at a dose of 5 mg/kg (i.p.).
-
T=0 to 60 min: Immediately place the mouse in the open-field arena and record locomotor activity for 60 minutes.
-
-
-
Controls:
-
Negative Control: Vehicle + Saline (to measure baseline activity).
-
Disease Model Control: Vehicle + PCP (to measure the effect of PCP alone).
-
Positive Control: Haloperidol (0.2 mg/kg) + PCP.
-
Rationale: These control groups are essential to isolate the effect of the test compounds on PCP-induced behavior, distinguishing it from simple sedation or baseline activity changes.
-
-
Data Analysis: Quantify the total distance traveled in the 60-minute period. Compare the activity of the compound-treated groups to the Vehicle + PCP group using a one-way ANOVA followed by Dunnett's post-hoc test. Calculate the ED50 value (the dose required to produce a 50% reversal of the PCP effect).
Conclusion and Future Directions
This guide proposes a structured, evidence-based approach to benchmark the neuropharmacological performance of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. By executing these comparative in vitro and in vivo experiments, researchers can generate the critical data needed to determine if this compound possesses a pharmacological profile consistent with that of an atypical antipsychotic. Positive results—namely high affinity and potent antagonism at D2 and 5-HT2A receptors coupled with efficacy in the PCP model—would provide a strong rationale for further preclinical development, including more extensive safety pharmacology and advanced behavioral models that assess effects on negative and cognitive symptoms associated with schizophrenia.[8][9]
References
-
Willins, D. L., Berry, S. A., Alsayegh, L., et al. (1999). Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. Annals of the New York Academy of Sciences. Available at: [Link]
-
Van Craenenbroeck, K., de la Mora, E., Bonaventura, J., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International Journal of Molecular Sciences. Available at: [Link]
-
Nau, F. Jr., Yu, B., Martin, D., & Nichols, C. D. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE. Available at: [Link]
-
Kim, Y., Kim, Y., & Kim, J. (2008). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. ResearchGate. Available at: [Link]
-
Casey, B., Lindsley, C. W., & Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacological Research. Available at: [Link]
-
Request PDF. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. ResearchGate. Available at: [Link]
-
Fukamauchi, F., Kambe, T., Kawasaki, H., & Chuang, D. M. (1996). Comparison of the effects of dopamine D1 and D2 receptor antagonists on nerve growth factor mRNA expression. Molecular Brain Research. Available at: [Link]
-
Hyttel, J. (1988). Dopamine D1 and D2 receptor selectivities of agonists and antagonists. Semantic Scholar. Available at: [Link]
-
Fukamauchi, F., Kambe, T., & Chuang, D. M. (1998). Comparative Effects of Dopamine D(1) and D(2) Receptor Antagonists on Nerve Growth Factor Protein Induction. Neuropsychopharmacology. Available at: [Link]
-
Celada, P., Puig, M. V., & Artigas, F. (2013). Preclinical models of antipsychotic drug action. Cell and Tissue Research. Available at: [Link]
-
Wikipedia. (n.d.). Dopamine antagonist. Available at: [Link]
-
MySkinRecipes. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]
-
Jones, C. A., Watson, D. J. G., & Fone, K. C. (2022). Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics. Translational Psychiatry. Available at: [Link]
-
O'Connor, E., & Cryan, J. F. (2024). Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. British Journal of Pharmacology. Available at: [Link]
-
GPnotebook. (n.d.). Comparison of typical (first generation) and atypical (second generation) antipsychotics. Available at: [Link]
-
Wiley Online Library. (n.d.). Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. Available at: [Link]
-
PubChem. (n.d.). 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]
-
Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
Faheem, Kumar, B. K., Sekhar, K. V. G. C., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]
- 4. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of quinoline versus isoquinoline analogs in drug discovery
A Deep Dive into Isomeric Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision in the design of novel therapeutics. Among the most privileged nitrogen-containing heterocycles, quinoline and its isomer, isoquinoline, have proven to be exceptionally versatile frameworks. While structurally similar—both consisting of a benzene ring fused to a pyridine ring—the seemingly subtle difference in the position of the nitrogen atom profoundly influences their physicochemical properties, metabolic fate, and ultimately, their pharmacological activities. This guide provides a comprehensive comparative analysis of quinoline and isoquinoline analogs in drug discovery, supported by experimental data and detailed protocols, to inform rational drug design.
The Isomeric Distinction: More Than Just a Positional Change
The fundamental difference between quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) lies in the placement of the nitrogen atom within the pyridine ring.[1][2] In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2.[1][2] This isomeric variation has significant implications for the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecules, which in turn dictates their interactions with biological targets.
Caption: Structural difference between quinoline and isoquinoline.
Physicochemical Properties: A Comparative Overview
The position of the nitrogen atom directly impacts the physicochemical properties of quinoline and isoquinoline, which are critical parameters in drug design, influencing factors such as solubility, absorption, and membrane permeability.
| Property | Quinoline | Isoquinoline | Significance in Drug Discovery |
| Molecular Formula | C₉H₇N | C₉H₇N | Identical molecular formula and weight, making them true structural isomers.[1] |
| Molar Mass | 129.16 g/mol | 129.16 g/mol | Identical molar mass.[2] |
| Appearance | Colorless to yellowish hygroscopic liquid | Colorless hygroscopic liquid/solid | Both are hygroscopic and can change color upon exposure to light and air.[2][3] |
| Boiling Point | 238 °C | 242 °C | Similar boiling points reflect their comparable molecular weights and intermolecular forces.[3] |
| Melting Point | -15 °C | 26-28 °C | The higher melting point of isoquinoline suggests a more stable crystal lattice structure compared to quinoline.[2][3] |
| pKa (of conjugate acid) | 4.90 | 5.14 | Isoquinoline is a slightly stronger base than quinoline.[2] This difference in basicity can influence salt formation, solubility, and interactions with acidic residues in biological targets. |
| logP | 2.03 | 2.08 | Both compounds are moderately lipophilic, suggesting good potential for membrane permeability. The slight difference may be exploitable in optimizing pharmacokinetic profiles.[4] |
| Solubility in Water | Slightly soluble | Sparingly soluble | Both have limited aqueous solubility but are soluble in organic solvents and dilute acids.[1][5] Strategies to improve aqueous solubility are often necessary in drug development. |
| Dipole Moment | 2.19 D | 2.60 D | The larger dipole moment of isoquinoline suggests a more polar nature, which can influence its interactions with polar molecules and its solvation properties.[4] |
A Tale of Two Scaffolds in Drug Discovery: Comparative Biological Activities
Both quinoline and isoquinoline scaffolds are integral to a wide array of approved drugs and clinical candidates, demonstrating their immense therapeutic potential. However, the nature of their biological activities often diverges, a direct consequence of their isomeric structures.
Anticancer Activity: A Prominent Battlefield
Both quinoline and isoquinoline derivatives have been extensively investigated as anticancer agents.[6] They can exert their effects through various mechanisms, including inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[7][8]
A notable trend is the prevalence of quinoline-based kinase inhibitors .[9][10] The quinoline scaffold has been successfully employed in the design of inhibitors for key cancer-related kinases such as EGFR, VEGFR, and c-Met.[8] In contrast, while isoquinoline-containing natural products like berberine exhibit anticancer properties, synthetic isoquinoline analogs are also emerging as potent antitumor agents.[7]
A direct comparative study of a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline analog exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[7] This suggests that for certain targets, the nitrogen positioning in the isoquinoline ring may offer a more favorable binding orientation.[7]
However, a critical point of divergence is their metabolic fate and associated toxicity. Quinoline has been identified as a hepatocarcinogen in rodents, a property not observed with isoquinoline.[11][12] This difference is attributed to the metabolic formation of a reactive and genotoxic quinoline-5,6-epoxide, a pathway that is not significant for isoquinoline.[12][13] This highlights the importance of considering the entire metabolic profile when designing drugs based on these scaffolds.
Approved Anticancer Drugs:
-
Quinoline-based: Lenvatinib, Cabozantinib, Bosutinib[8]
-
Isoquinoline-based: Trabectedin (a tetrahydroisoquinoline alkaloid)
Antimalarial Activity: A Historical Stronghold for Quinolines
The quinoline scaffold holds a historic and prominent position in the fight against malaria, with quinine being one of the earliest and most famous antimalarial drugs. This has led to the development of a plethora of synthetic 4-aminoquinoline antimalarials like chloroquine and amodiaquine. The mechanism of action for many of these drugs involves the inhibition of hemozoin biocrystallization in the malaria parasite. While some isoquinoline alkaloids have shown antiplasmodial activity, the quinoline core remains the dominant scaffold in clinically used antimalarials.
Other Therapeutic Areas: A Diverse Landscape
Beyond cancer and malaria, both scaffolds are found in drugs for a wide range of diseases:
-
Quinoline derivatives have shown antibacterial (fluoroquinolones), anti-inflammatory, and antiviral activities.[14]
-
Isoquinoline alkaloids and their synthetic derivatives have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory properties.[14]
Experimental Protocols: Synthesis and Biological Evaluation
To provide a practical context, this section details the classical synthesis of quinoline and isoquinoline scaffolds and a standard protocol for evaluating their anticancer activity.
Synthesis of the Quinoline Scaffold: The Skraup Synthesis
The Skraup synthesis is a classic and robust method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[15][16]
Caption: Workflow for the Skraup Synthesis of Quinoline.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reagent Addition: To the flask, add aniline, glycerol, and the oxidizing agent (e.g., nitrobenzene).
-
Acid Addition: Slowly and carefully, with stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.[17]
-
Heating: Gently heat the reaction mixture. The reaction will become exothermic and start to boil.[17]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Dilute the mixture with water and carefully neutralize with a concentrated sodium hydroxide solution until it is strongly alkaline.[17]
-
Isolation: Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first.[17]
-
Purification: The crude quinoline can be further purified by fractional distillation.
Safety Precaution: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of the Isoquinoline Scaffold: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent, which can then be dehydrogenated to isoquinolines.[18][19]
Caption: Workflow for the Bischler-Napieralski Synthesis of Isoquinoline.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, dissolve the β-arylethylamide in a suitable solvent (e.g., anhydrous toluene or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reagent Addition: Add the condensing agent (e.g., phosphorus pentoxide or phosphorus oxychloride) to the solution.[20]
-
Heating: Heat the reaction mixture to reflux for several hours.[19]
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice.
-
Neutralization: Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Dehydrogenation: Dissolve the crude product in a suitable solvent (e.g., xylene) and add a dehydrogenating agent (e.g., 10% palladium on carbon). Heat the mixture to reflux for several hours.
-
Purification: After cooling, filter the catalyst and concentrate the solvent to yield the isoquinoline product, which can be further purified by chromatography or distillation.
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer agents.[21][22]
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Detailed Experimental Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells from a culture flask.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline and isoquinoline analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
The comparative analysis of quinoline and isoquinoline scaffolds reveals a fascinating interplay of subtle structural changes and profound biological consequences. While both are undeniably "privileged" structures in medicinal chemistry, their distinct electronic properties, basicity, and metabolic profiles make them suitable for different therapeutic applications.
The quinoline core has a well-established legacy in antimalarial drugs and has emerged as a powerhouse in the development of kinase inhibitors for cancer therapy. Conversely, the isoquinoline scaffold, prevalent in a vast number of natural alkaloids, is proving to be a highly promising framework for novel anticancer and antimicrobial agents, with a potentially more favorable safety profile due to its different metabolic fate.
For the drug discovery professional, the choice between a quinoline and an isoquinoline core should be a data-driven decision, considering the specific biological target, the desired physicochemical properties, and the potential for metabolic activation. Further head-to-head comparative studies of isomeric analogs will be invaluable in elucidating more nuanced structure-activity relationships and guiding the rational design of the next generation of quinoline and isoquinoline-based therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Horton, T. (1994). MTT Cell Assay Protocol.
- Sigma-Aldrich. (n.d.).
- Movassaghi, M., & Hill, M. D. (2008).
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers.
- SlidePlayer. (n.d.).
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- ChemicalBook. (n.d.). Isoquinoline CAS#: 119-65-3.
- SlideShare. (n.d.). Bischler napieralski reaction.
- Pediaa. (2020). Difference Between Quinoline and Isoquinoline.
- ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles.
- ResearchGate. (2026).
- Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry.
- Wikipedia. (n.d.). Isoquinoline.
- ResearchGate. (2023). Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent.
- BenchChem. (2025). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.
- Siddiqui, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- ResearchGate. (n.d.). Quinolines and analogs with a marked anticancer activity.
- SlidePlayer. (n.d.).
- LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
- LIMU-DR Home. (n.d.). Quinoline And Isoquinoline.
- Al-Qawasmeh, R. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
- Al-Suwaidan, I. A., et al. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
- Pharmacy 180. (n.d.). Quinoline and isoquinolines.
- Gwarda, A., et al. (2025). Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma. Scientific Reports.
- ResearchGate. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
- ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Amanote Research. (n.d.). (PDF)
- Semantic Scholar. (2019).
- BenchChem. (2025). A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors.
- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. dr.limu.edu.ly [dr.limu.edu.ly]
- 4. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. iipseries.org [iipseries.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 20. Bischler-Napieralski Reaction [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. The final and arguably one of the most critical phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Immediate Safety and Hazard Information: Understanding the Risks
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled.[3] Aromatic amines can have systemic effects.[1]
-
Irritation: Likely to cause skin and serious eye irritation.[5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[3] Discharge into sewer systems is strictly prohibited.[6]
-
Thermal Decomposition: Improper incineration or thermal decomposition can lead to the formation of hazardous byproducts, including chlorinated aromatic compounds and hydrogen chloride.[7][8][9]
| Property | Value/Information | Source |
| Chemical Name | 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride | - |
| CAS Number | 1258639-57-4 | [10] |
| Molecular Formula | C₉H₁₁Cl₂N | [10] |
| Molecular Weight | 204.10 g/mol | [10] |
| Appearance | Solid (Assumed) | - |
| Known Hazards | Based on structural analogs: Toxic, Irritant, Environmental Hazard | [1][3] |
| Disposal Recommendation | Controlled Incineration via Licensed Facility | [6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a multi-step process that ensures the safety of personnel and the protection of the environment. The overarching principle is to treat this compound as a hazardous waste and to entrust its final disposition to a licensed and qualified hazardous waste management facility.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, it is mandatory to wear appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Chemical-resistant gloves are essential. Given the aromatic amine structure, materials such as butyl rubber or neoprene are recommended for extended contact.[11][12] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[13][14] Always consult a glove selection chart and the specific glove manufacturer's recommendations.
-
Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash potential, a face shield should be worn in conjunction with goggles.
-
Body Protection: A properly buttoned laboratory coat is required. For larger quantities of waste, a chemical-resistant apron or coveralls should be considered.
Step 2: Waste Segregation
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents dangerous reactions and ensures that the waste is managed correctly.
-
Solid Waste: Collect unadulterated 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, as well as any contaminated disposable items (e.g., weighing boats, pipette tips, gloves), in a designated, leak-proof hazardous waste container for solid chlorinated organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container for liquid chlorinated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Containerization
The choice of waste container is critical to prevent leaks and ensure compatibility.
-
Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion and to prevent spills during transport.
Step 4: Labeling
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and a vital safety measure.
-
The label should include the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
-
Your name and laboratory information should also be present.
Step 5: Interim Storage
Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.
-
The SAA should be located at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Secondary containment is highly recommended to capture any potential leaks.
Step 6: Arranging for Disposal
The final disposal of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride must be handled by trained professionals.
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 7: Final Disposal Method - Controlled Incineration
The recommended and most environmentally responsible method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6]
-
Why Incineration? This method ensures the complete thermal destruction of the compound. The high temperatures break the stable aromatic ring and carbon-chlorine bonds.
-
Flue Gas Scrubbing: It is crucial that the incineration facility is equipped with flue gas scrubbing technology. This is necessary to neutralize and remove the acidic gases, such as hydrogen chloride, that are formed during the combustion of chlorinated compounds.[6][9]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
For a Minor Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Situation: Evaluate the extent of the spill and ensure you have the necessary equipment to clean it up safely.
-
Don PPE: Wear the appropriate PPE as described in Step 1.
-
Contain the Spill: Use a spill containment kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to dike the spill and prevent it from spreading.[15][16]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: Label the container with the spill cleanup materials as hazardous waste and arrange for its disposal.
For a Major Spill (poses an immediate threat to health or the environment):
-
Evacuate: Immediately evacuate the area.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Call for Help: Contact your institution's emergency response team and EHS department. Provide them with the location of the spill, the name of the chemical, and the estimated quantity.
Conclusion
The responsible management of chemical waste is an integral part of the scientific process. For 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a compound that should be handled with a high degree of caution, the only acceptable disposal pathway is through a licensed hazardous waste management provider that utilizes high-temperature incineration with flue gas scrubbing. By following the detailed procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. American Chemical Society.
- The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society A.
- OSHA Glove Selection Chart. U.S.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025). Safetyware Group.
- Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety.
- Gas Phase Formation of Chlorinated Aromatic Compounds from the Pyrolysis of Tetrachloroethylene. Scilit.
- 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE Safety D
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC, PubMed Central.
- Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products.
- Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository.
- CHEMICAL- RESISTANT GLOVES. Guide Gloves.
- 2 - SAFETY D
- Safety D
- 1 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Quinoline | C9H7N | CID 7047 - PubChem.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. LabSolu.
- GHS Classification Summary (Rev.8, 2019) - PubChem.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- SBMS guidance note (SBMS09) Recommended Response to a Chemical Spill. University of Bristol.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. U.S.
- Learn about Hazardous Waste Cleanups. U.S. Environmental Protection Agency.
- The Ultim
- Spill Containment Systems and Components. Acran.
- Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
- Spill Containment. EnviroGuard.
- 8-Chloro-1,2,3,4-tetrahydroisoquinoline - CAS 75416-50-1. Tyger Scientific.
- 2-Chloroquinoline | 612-62-4. Tokyo Chemical Industry Co., Ltd.
- LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO. U.S. Environmental Protection Agency.
- 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. MySkinRecipes.
- 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1. Chemsrc.
- OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S.
- PIG® NiCad Battery Neutralizing Spill Kit in Bucket - KIT610.
- 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem.
- Worker Exposures to Volatile Amines. U.S.
- Guidance For Hazard Determination. U.S.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, PubMed Central.
- Common Chemicals Used In A Chemistry Lab. ReAgent.
- Understanding Common Labor
- 1258639-57-4 | 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. ChemScene.
- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem.
- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem.
Sources
- 1. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. safetyware.com [safetyware.com]
- 13. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 14. envirosafetyproducts.com [envirosafetyproducts.com]
- 15. safespill.co.uk [safespill.co.uk]
- 16. Acran [acran.com]
A Senior Application Scientist's Guide to Handling 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous operational protocols. This guide provides essential, field-proven procedures for the safe handling and disposal of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, ensuring the protection of laboratory personnel and the integrity of your research. The following protocols are designed to be a self-validating system, explaining the causality behind each safety measure.
Hazard Assessment: Understanding the Risks
8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a substituted tetrahydroquinoline derivative. While comprehensive toxicological data is not always available for every novel compound, the available Safety Data Sheets (SDS) and data on analogous structures indicate several key hazards that must be managed.
Primary Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed.[1][2][3]
-
Skin Irritation: It is known to cause skin irritation.[1][2][3] Direct contact must be avoided.
-
Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][4]
The lack of extensive long-term exposure data necessitates handling this compound with a high degree of caution, assuming it may possess uninvestigated toxicological properties.[4][5][6]
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering and administrative controls.
-
Ventilation: All handling of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, especially when in solid/powder form, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][4][7]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][8]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered PPE strategy is critical for mitigating the risks associated with this compound. The following table summarizes the minimum PPE requirements for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not required |
| Weighing Solid / Aliquoting | Chemical safety goggles and full-face shield | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant lab coat or apron | Fit-tested N95 respirator or higher[9] |
| Handling Solutions (<1M) | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not required (within fume hood) |
| Accidental Spill Cleanup | Chemical safety goggles and full-face shield | Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile) | Chemical-resistant, disposable coveralls | Full-face respirator with appropriate cartridges[7] |
Detailed PPE Specifications
-
Eye and Face Protection: Due to the risk of serious eye irritation, tightly fitting chemical safety goggles are mandatory.[2][7] When handling the solid form or during procedures with a high splash risk, a full-face shield must be worn over the goggles.[6][10][11]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6][12] Always inspect gloves for tears or holes before use. For handling the solid, consider double-gloving. Contaminated gloves must be removed and disposed of properly.
-
Lab Coat: A chemical-resistant lab coat is required. Ensure it is fully buttoned.[6][7] For large-scale operations or spill cleanup, disposable chemical-resistant coveralls should be used.[10][11]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory.[6][12]
-
-
Respiratory Protection:
-
The primary defense against respiratory exposure is a chemical fume hood.[1]
-
If procedures that could generate dust or aerosols (e.g., weighing, scraping) cannot be fully contained within a fume hood, a NIOSH-approved respirator is necessary. A fit-tested N95 respirator is the minimum requirement for particulates.[8][9]
-
Operational Plan: From Receipt to Disposal
This section provides a step-by-step procedural workflow for safely handling 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Assemble all necessary PPE and inspect each item for damage.
-
Prepare a designated waste container for contaminated solids and PPE.
-
Review the Safety Data Sheet (SDS) for this specific chemical.[10]
Step-by-Step Handling Protocol (Weighing Solid)
-
Don PPE: Put on your lab coat, safety goggles, face shield, and inner gloves.
-
Enter Designated Area: Perform all subsequent steps within the chemical fume hood.
-
Don Outer Gloves and Respirator: Put on your outer pair of gloves and your fit-tested respirator.
-
Prepare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.
-
Dispense Chemical: Carefully dispense the required amount of 8-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride. Avoid creating dust. Use spark-proof tools if applicable.[1][7]
-
Seal Container: Tightly close the primary container and wipe it down with a damp cloth before removing it from the fume hood.
-
Complete Work: Proceed with your experimental work within the fume hood.
Doffing (Removing) PPE
-
Remove outer gloves and dispose of them in the designated waste container.
-
Remove face shield and goggles.
-
Remove lab coat, turning it inside out as you remove it.
-
Remove inner gloves and dispose of them.
The following diagram illustrates the logical flow of the safe handling procedure.
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. workwearsolutions.net [workwearsolutions.net]
- 10. trihydro.com [trihydro.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
